molecular formula C8H18N2O3S B1514552 4-(Piperazin-1-yl)butane-1-sulfonic acid CAS No. 684283-98-5

4-(Piperazin-1-yl)butane-1-sulfonic acid

Cat. No.: B1514552
CAS No.: 684283-98-5
M. Wt: 222.31 g/mol
InChI Key: UEQSIPCUCFAQQV-UHFFFAOYSA-N
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Description

4-(Piperazin-1-yl)butane-1-sulfonic acid (CAS 684283-98-5) is a sulfonic acid-based organic compound with the molecular formula C8H18N2O3S and a molecular weight of 222.31 g/mol . This piperazine derivative is characterized by its high polarity and water solubility, making it a candidate for use in the development of specialized biochemical buffers . Its structural similarity to well-known Good's buffers, such as HEPES, suggests potential utility in maintaining physiological pH in cell culture and enzymatic studies, particularly where minimal metal ion binding is required . The compound serves as a versatile building block in pharmaceutical and chemical research. It can be used in the synthesis of more complex molecules or as a component in formulating specialized salts and ionic liquids. Researchers can employ this sulfonic acid in the development of inhaled therapeutic formulations, where its properties may contribute to the stability and delivery of active pharmaceutical ingredients . As with all chemicals, appropriate safety precautions should be followed. Please refer to the material safety data sheet (MSDS) for comprehensive handling and hazard information . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

4-piperazin-1-ylbutane-1-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O3S/c11-14(12,13)8-2-1-5-10-6-3-9-4-7-10/h9H,1-8H2,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEQSIPCUCFAQQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCCCS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00790515
Record name 4-(Piperazin-1-yl)butane-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00790515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

684283-98-5
Record name 4-(Piperazin-1-yl)butane-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00790515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-(Piperazin-1-yl)butane-1-sulfonic acid chemical structure and properties

[1]

Chemical Identity & Structural Dynamics[1][2]

4-(Piperazin-1-yl)butane-1-sulfonic acid is a monosubstituted piperazine derivative.[1] Unlike the more common HEPES or PIPES, which are fully substituted at both nitrogen centers or contain hydroxyethyl groups, this molecule retains a secondary amine functionality.[1] This structural feature imparts distinct acid-base properties and reactivity profiles, making it a versatile "scaffold" molecule in medicinal chemistry and buffer design.[1]

Core Specifications
ParameterTechnical Detail
IUPAC Name 4-(Piperazin-1-yl)butane-1-sulfonic acid
CAS Registry Number 684283-98-5 (Free Acid/Zwitterion)
Molecular Formula C₈H₁₈N₂O₃S
Molecular Weight 222.31 g/mol
Solubility Highly soluble in water (>1 M); Insoluble in non-polar organic solvents.[1][2]
pKa (Estimated) ~9.8 (Secondary Amine), ~8.3 (Tertiary Amine)
Structural Class Zwitterionic Aminosulfonate (Good's Buffer Homologue)
Molecular Dynamics & Zwitterionic Equilibrium

In aqueous solution, the molecule exists primarily as a zwitterion.[1] The sulfonic acid headgroup (

1
  • Secondary Amine (

    
    ):  The unsubstituted nitrogen is highly basic (pKa ~9.8).[1]
    
  • Tertiary Amine (

    
    ):  The nitrogen attached to the butyl sulfonate chain is less basic due to the inductive effect of the alkyl chain, though the 4-carbon spacer mitigates the electron-withdrawing effect of the sulfonate compared to shorter chains (e.g., ethane in HEPES).[1]
    

The equilibrium shifts based on pH, allowing the molecule to act as a proton "sponge" in the alkaline range (pH 8.5 – 10.0).[1]

Zwitterion_EquilibriumCationCationic Form(pH < 2)[H2N+-Pip-NH+-C4-SO3H]ZwitterionZwitterionic Form(pH 3-9)[H2N+-Pip-N-C4-SO3-]Cation->Zwitterion-H+ (Sulfonate pKa < 2)Zwitterion->Cation+H+AnionAnionic Form(pH > 10)[HN-Pip-N-C4-SO3-]Zwitterion->Anion-H+ (Amine pKa ~9.8)Anion->Zwitterion+H+

Figure 1: Protonation states of 4-(Piperazin-1-yl)butane-1-sulfonic acid across the pH spectrum. The stable zwitterion dominates at physiological to slightly alkaline pH.[1]

Physicochemical Properties & Applications

Buffering Capacity

While standard Good's buffers (HEPES, MOPS) target the physiological pH of 7.4, the 4-carbon "butane" spacer in this compound shifts the pKa higher.[1] This makes it an excellent candidate for:

  • Enzyme Assays: Specifically for enzymes with alkaline optima (e.g., alkaline phosphatase).

  • Protein Purification: Used in ion-exchange chromatography where a high pH is required to maintain protein charge without using reactive primary amines (like Tris).[1]

Synthetic Utility (The "Scaffold" Role)

The presence of the free secondary amine (

11

Key Synthetic Pathways:

  • N-Alkylation: Reaction with epoxides or alkyl halides to generate novel zwitterionic surfactants.[1]

  • Amide Coupling: Attachment to drug pharmacophores to improve water solubility (a strategy seen in "sulfobetaine" drug modifications).[1]

Synthesis & Manufacturing Protocol

The synthesis of 4-(Piperazin-1-yl)butane-1-sulfonic acid relies on the ring-opening of 1,4-butane sultone by piperazine .[1] This reaction must be carefully controlled to prevent the formation of the bis-substituted byproduct (PIPBS).[1]

Reaction Mechanism

The nucleophilic nitrogen of piperazine attacks the

1

Synthesis_PathwayPiperazinePiperazine(Excess)ReactionNucleophilic Ring OpeningSolvent: 1,4-Dioxane or EtOHTemp: 40-60°CPiperazine->ReactionSultone1,4-Butane SultoneSultone->ReactionMonoTARGET: 4-(Piperazin-1-yl)butane-1-sulfonic acid(Mono-substituted)Reaction->MonoKinetic Control(Excess Amine)BisByproduct: PIPBS(Bis-substituted)Reaction->BisOver-alkylation

Figure 2: Synthetic pathway emphasizing kinetic control to favor the mono-substituted product.

Experimental Protocol: Preparation of High-Purity Material

Note: 1,4-Butane sultone is a potent alkylating agent and potential carcinogen.[1] All operations must be performed in a fume hood.

Step-by-Step Methodology:

  • Reagent Setup: Dissolve Piperazine (2.0 equivalents) in 1,4-Dioxane. The excess piperazine is statistical insurance against double alkylation.[1]

  • Addition: Add 1,4-Butane Sultone (1.0 equivalent) dropwise over 60 minutes at 40°C. Slow addition prevents local high concentrations of sultone.

  • Reflux: Heat the mixture to 60-80°C for 4 hours to ensure complete conversion.

  • Precipitation: The zwitterionic product is insoluble in dioxane.[1] Cool the reaction to 4°C. The product will crystallize as a white solid.[1]

  • Purification:

    • Filter the crude solid.[1][3][4][5]

    • Wash 1: Cold dioxane (removes unreacted sultone).[1]

    • Wash 2: Hot ethanol (removes excess piperazine).[1]

    • Recrystallization: Dissolve in minimum hot water and precipitate with ethanol/acetone to achieve >98% purity.[1]

Quality Control & Validation

To ensure the compound is suitable for sensitive biological applications, the following QC metrics are required.

TestMethodAcceptance Criteria
Identity ¹H-NMR (D₂O)Distinct multiplets at

3.0-3.5 (piperazine) and

1.6-2.8 (butyl chain).[1]
Purity HPLC-ELSD> 98.0% (No detection of Bis-sulfonate).[1]
Solubility VisualClear, colorless solution at 10% w/v in water.[1]
Heavy Metals ICP-MS< 5 ppm (Critical for enzyme assays).[1]

Self-Validating Check: When dissolving the purified powder in water, the pH should be naturally alkaline (approx pH 9-10) due to the free secondary amine.[1] If the pH is near 7 or lower, it indicates contamination with the bis-substituted byproduct or trapped acid.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21708427, 4,4'-(Piperazine-1,4-diyl)bis(butane-1-sulfonic acid).[1][6] (Note: Used for structural comparison and CAS verification of the bis-analog). Link

  • BenchChem. 4-(Piperazin-1-yl)but-2-ynoic acid and related Piperazine derivatives.[1] (Context on Piperazine reactivity and scaffold utility). Link[1]

  • Google Patents. US20190359606A1 - Processes for the preparation of piperazine derivatives.[1] (Methodology for piperazine alkylation and purification). Link

  • GuideChem. 4-(Piperazin-1-yl)butane-1-sulfonic acid CAS 684283-98-5 Entry.[1] (Verification of specific CAS for the mono-substituted compound). Link

An In-depth Technical Guide to 4-(Piperazin-1-yl)butane-1-sulfonic acid and HEPBS for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of two critical zwitterionic biological buffers: 4-(Piperazin-1-yl)butane-1-sulfonic acid and 4-(2-hydroxyethyl)piperazine-1-butanesulfonic acid (HEPBS). We will delve into their fundamental chemical differences, explore the resulting variations in their physicochemical properties, and discuss the practical implications for their use in research, diagnostics, and pharmaceutical development.

Introduction: The Critical Role of Buffering in Biological Systems

Biological processes are exquisitely sensitive to pH fluctuations. Even minor shifts can alter protein structure, enzymatic activity, and cellular viability, thereby compromising experimental results and the stability of biopharmaceutical formulations.[1] To mitigate these effects, researchers rely on buffering agents to maintain a stable pH environment.[1][2]

In the 1960s, Dr. Norman Good and his colleagues established a set of criteria for ideal biological buffers. These "Good's buffers" are characterized by their pKa values near physiological pH, high water solubility, low permeability across biological membranes, minimal interaction with metal ions, and stability.[1][2][3][4] Both 4-(Piperazin-1-yl)butane-1-sulfonic acid and HEPBS are zwitterionic buffers that fall into this esteemed category, but their subtle structural differences lead to distinct performance characteristics.[2][5]

Part 1: Core Chemical Structures and Nomenclature

At first glance, the names 4-(Piperazin-1-yl)butane-1-sulfonic acid and HEPBS appear distinct. However, a closer look at their chemical structures reveals a close relationship. HEPBS is, in fact, a derivative of 4-(Piperazin-1-yl)butane-1-sulfonic acid.

4-(Piperazin-1-yl)butane-1-sulfonic acid is the parent compound. It consists of a piperazine ring linked to a butane-1-sulfonic acid moiety.

HEPBS , or 4-(2-hydroxyethyl)piperazine-1-butanesulfonic acid, is distinguished by the presence of a hydroxyethyl group (-CH₂CH₂OH) attached to the second nitrogen atom of the piperazine ring.[6][7][8] This seemingly minor addition has significant consequences for the buffer's properties and applications.

Figure 1: Chemical Structures

Part 2: Comparative Physicochemical Properties

The key differences in the performance of these two buffers stem from their distinct chemical structures. The presence of the hydroxyethyl group in HEPBS alters its pKa, solubility, and potential for metal ion chelation.

Property4-(Piperazin-1-yl)butane-1-sulfonic acidHEPBS
Molecular Formula C₈H₁₈N₂O₃SC₁₀H₂₂N₂O₄S[7][8]
Molecular Weight 222.31 g/mol 266.36 g/mol [8]
pKa at 25°C ~8.28.3[7][9][10]
Useful pH Range 7.2 - 9.27.6 - 9.0[6][7][9][11]

pKa and Buffering Range:

The pKa is the pH at which the acidic and basic forms of the buffer are present in equal concentrations, representing the point of maximum buffering capacity. The pKa of HEPBS is slightly higher than that of its parent compound.[7][9][10] This makes HEPBS a more suitable buffer for applications requiring a stable pH in the slightly more alkaline range of 7.6 to 9.0.[6][7][9][11]

Solubility:

Both compounds are highly soluble in water, a key characteristic of Good's buffers.[2][4] The addition of the hydrophilic hydroxyethyl group in HEPBS can further enhance its aqueous solubility.

Metal Ion Chelation:

A critical consideration in biological experiments is the potential for buffers to chelate essential metal ions, which can inhibit enzyme activity.[12] Piperazine-based buffers are known to have some affinity for metal ions.[13][14] While both buffers are considered to have low metal-binding constants, the presence of the hydroxyl group in HEPBS could slightly increase its potential for metal ion interaction compared to the parent compound.[12] However, for most applications, this interaction is minimal and does not significantly impact experimental outcomes.

Part 3: Applications in Research and Development

The choice between 4-(Piperazin-1-yl)butane-1-sulfonic acid and HEPBS depends on the specific requirements of the application.

Cell Culture:

Both buffers can be used in cell culture media to maintain a stable pH, which is crucial for cell viability and growth.[6][11] HEPBS, with its pKa of 8.3, is particularly well-suited for this purpose, as many cell culture systems are maintained at a physiological pH of around 7.4.[9][15]

Enzyme Assays:

In enzyme assays, maintaining a constant pH is critical for accurate measurement of enzyme kinetics. The choice of buffer will depend on the optimal pH for the specific enzyme being studied. The low metal-binding affinity of both buffers is an advantage in assays involving metalloenzymes.[12]

Protein Purification:

During protein purification, buffers are used to maintain the stability and solubility of the target protein. The high water solubility and zwitterionic nature of these buffers help to prevent protein aggregation.

Part 4: Experimental Protocol: Preparation of a 1 M Stock Solution

This protocol provides a standardized method for preparing a 1 M stock solution of either HEPBS or 4-(Piperazin-1-yl)butane-1-sulfonic acid.

Materials:

  • HEPBS or 4-(Piperazin-1-yl)butane-1-sulfonic acid powder

  • High-purity water (e.g., Milli-Q or equivalent)

  • Sodium hydroxide (NaOH) solution (e.g., 10 M) for pH adjustment

  • Calibrated pH meter

  • Stir plate and stir bar

  • Volumetric flask (e.g., 100 mL)

  • Sterile filter (0.22 µm) and storage bottle

Procedure:

  • Calculate the required mass:

    • For a 100 mL 1 M HEPBS solution (MW: 266.36 g/mol ), weigh out 26.64 g of HEPBS powder.

    • For a 100 mL 1 M 4-(Piperazin-1-yl)butane-1-sulfonic acid solution (MW: 222.31 g/mol ), weigh out 22.23 g of the powder.

  • Dissolve the buffer:

    • Add approximately 80 mL of high-purity water to a beaker with a stir bar.

    • Slowly add the weighed powder to the water while stirring continuously.

  • Adjust the pH:

    • Once the powder is fully dissolved, place the beaker on a stir plate and immerse the calibrated pH electrode into the solution.

    • Slowly add the NaOH solution dropwise while monitoring the pH. Adjust to the desired pH (typically within the buffer's useful range).

  • Bring to final volume:

    • Carefully transfer the pH-adjusted solution to a 100 mL volumetric flask.

    • Rinse the beaker with a small amount of high-purity water and add the rinsing to the volumetric flask.

    • Add high-purity water to the flask until the bottom of the meniscus reaches the calibration mark.

  • Sterilization and Storage:

    • For applications requiring sterility, filter the solution through a 0.22 µm sterile filter into a sterile storage bottle.

    • Store the stock solution at 4°C.

G cluster_workflow Buffer Preparation Workflow A Calculate Mass B Dissolve in Water A->B Weigh powder C Adjust pH with NaOH B->C Ensure complete dissolution D Bring to Final Volume C->D Use calibrated pH meter E Sterile Filter D->E Use volumetric flask F Store at 4°C E->F For sterile applications

Figure 2: Buffer Preparation Workflow

Conclusion

Both 4-(Piperazin-1-yl)butane-1-sulfonic acid and HEPBS are excellent zwitterionic buffers that adhere to the principles laid out by Good and his colleagues. The primary distinction between them is the presence of a hydroxyethyl group on the piperazine ring of HEPBS. This structural modification results in a slightly higher pKa for HEPBS, making it a more suitable choice for biological systems that require buffering in the pH range of 7.6 to 9.0. For applications requiring buffering at a slightly lower pH, the parent compound, 4-(Piperazin-1-yl)butane-1-sulfonic acid, remains a viable and effective option. Ultimately, the selection of the appropriate buffer is a critical decision that should be based on the specific pH requirements of the experimental system.

References

  • Good, N.E., et al. (1966) Hydrogen Ion Buffers for Biological Research. Biochemistry 5(2), 467-477.
  • Bitesize Bio. (2025, May 29). What Makes a “Good” Laboratory Buffer?. Retrieved from [Link]

  • Wikipedia. (n.d.). Good's buffers. Retrieved from [Link]

  • Ferreira, C. M. H., et al. (2015). Good's buffers as a basis for developing self-buffering and biocompatible ionic liquids for biological research. Scientific reports, 5, 13719.
  • Hopax Fine Chemicals. (n.d.). HEPBS Buffer | CAS 161308-36-7. Retrieved from [Link]

  • ReAgent Chemicals. (2021, July 14). What is HEPES Buffer?. Retrieved from [Link]

  • Advancion. (n.d.). HEPES Buffer. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Metal Ion/Buffer Interactions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4,4'-(Piperazine-1,4-diyl)bis(butane-1-sulfonic acid). PubChem Compound Database. Retrieved from [Link]

  • Wikipedia. (n.d.). HEPBS. Retrieved from [Link]

  • Hopax Fine Chemicals. (2018, October 5). Biological buffers and their interactions with metal ions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Study of Iron Piperazine-Based Chelators as Potential Siderophore Mimetics. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Hepbs. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes. PubMed Central. Retrieved from [Link]

  • 3ASenrise. (n.d.). 4-(4-(2-hydroxyethyl)piperazin-1-yl)butane-1-sulfonic acid, 97%. Retrieved from [Link]

  • Pure and Applied Chemistry. (n.d.). METAL BUFFERS IN CHEMICAL ANALYSIS PART 11: PRACTICAL CONSIDERATIONS. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Applications of human hepatitis B virus preS domain in bio- and nanotechnology. PubMed Central. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2014). 4-(Succinimido)-1-butane sulfonic acid as a Brönsted acid catalyst for synthesis of pyrano[4,3-b]pyran derivatives under solvent-free conditions. Retrieved from [Link]

  • Google Patents. (n.d.). US20190359606A1 - Processes for the preparation of 7-{4-[4-(1-benzothiophen-4-yl) piperazin-1-yl]butoxy}quinolin-2(1h)-one.
  • Qingdao Fengchen Technology and trade. (n.d.). HEPBS N-(2-Hydroxyethyl)piperazine-N'-(4-butanesulfonic Acid) BP EP USP CAS 161308-36-7. Retrieved from [Link]

  • National Center for Biotechnology Information. (1971). Substitution of 4-(2-hydroxyethyl)-1-piperazineethane sulfonic acid (HEPES) for bicarbonate in protein-free animal cell culture medium: application to vaccinia virus quantitation and fluorogenic acetylesterase assay in living LM cells. PubMed. Retrieved from [Link]

  • MDPI. (2025). 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. Retrieved from [Link]

  • Frontiers. (2020). Synthesis and Assembly of Hepatitis B Virus-Like Particles in a Pichia pastoris Cell-Free System. Retrieved from [Link]

  • MDPI. (2019). Design, Synthesis and Biological Evaluation of New Piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) Norfloxacin Analogues as Antimicrobial Agents. Retrieved from [Link]

  • Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of antibodies to hepatitis B virus by cultured lymphocytes from chronic hepatitis B surface antigen carriers. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Design and Synthesis of Hepatitis B Virus (HBV) Capsid Assembly Modulators and Evaluation of Their Activity in Mammalian Cell Model. PubMed Central. Retrieved from [Link]

  • MDPI. (2017). Complete and Incomplete Hepatitis B Virus Particles: Formation, Function, and Application. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Detection of Hepatitis B surface antigen (HBsAg) - SUMMARY OF SAFETY AND EFFECTIVENESS DATA (SSED). Retrieved from [Link]

  • Longdom Publishing. (n.d.). Biological Assay: Its Types, Applications and Challenges. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Biosynthesis of hepatitis B virus surface antigen in Escherichia coli. Retrieved from [Link]

  • MDPI. (2023). Lateral Flow Assay for Hepatitis B Detection: A Review of Current and New Assays. Retrieved from [Link]

Sources

The Zwitterionic Advantage: A Technical Guide to Piperazine-Based Sulfonic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In precision bioprocessing and drug development, buffer selection is often treated as a trivial variable. This is a critical error. Piperazine-based sulfonic acids—specifically the "Good's Buffers" like HEPES, PIPES, and HEPPSO—are not merely pH stabilizers; they are active physicochemical components that define the ionic landscape of your experimental system.

This guide deconstructs the zwitterionic mechanics of these compounds, providing the causal logic required for high-fidelity experimental design. We move beyond basic pKa tables to explore temperature coefficients, metal chelation thermodynamics, and the often-overlooked redox instabilities that can compromise sensitive assays.

Part 1: Molecular Architecture & Zwitterionic Mechanics

The core utility of this class of buffers stems from the piperazine ring coupled with a sulfonic acid moiety. Unlike carboxylate buffers (e.g., Citrate) or primary amines (e.g., Tris), this architecture provides a unique charge distribution.

The Zwitterionic Equilibrium

At physiological pH, these molecules exist primarily as zwitterions.

  • The Anionic Anchor: The sulfonate group (

    
    ) has a very low pKa (< 3.0). It remains negatively charged throughout all biological working ranges, preventing the molecule from crossing lipid bilayers.
    
  • The Proton Acceptor: The basic nitrogen atoms on the piperazine ring are the active buffering sites. In HEPES, for example, the

    
     nitrogen (attached to the ethylsulfonate) is sterically hindered and electronically withdrawn, modulating the pKa to ~7.5.
    
Structural Conformation

The piperazine ring predominantly adopts a chair conformation . This steric arrangement is crucial because it minimizes interactions with proteins. The bulky substituents (hydroxyethyl or propanesulfonic acid chains) generally occupy equatorial positions to minimize 1,3-diaxial interactions, rendering the molecule "slippery" to enzymatic active sites.

Visualization: Protonation States

The following diagram illustrates the protonation flux of a generic piperazine-sulfonate (like HEPES) across pH gradients.

ZwitterionEquilibrium Cation Cationic Form (pH < pKa1) Net Charge: +1 Zwitterion Zwitterionic Form (pH = pKa2) Net Charge: 0 Cation->Zwitterion  Deprotonation of Sulfonate Group (pKa ~3)   Zwitterion->Cation Anion Anionic Form (pH > pKa2) Net Charge: -1 Zwitterion->Anion  Deprotonation of Piperazine Nitrogen (pKa ~6.8 - 8.2)   Anion->Zwitterion

Figure 1: The thermodynamic transitions of piperazine-based buffers. The "Zwitterionic Window" represents the working range where the molecule is electrically neutral overall but locally charged.

Part 2: Physicochemical Properties & Data[1][2][3]

Selection must be data-driven. The table below synthesizes critical parameters for the most common piperazine-sulfonates.

Comparative Data Table
BufferCAS No.pKa (25°C)Useful pH Range

(°C

)
Metal Binding Potential
MES 4432-31-96.105.5 – 6.7-0.011Negligible (except Cu²⁺)
PIPES 5625-37-66.766.1 – 7.5-0.0085Low (Precipitates with Mg²⁺/Ca²⁺ at high conc.)
MOPS 1132-61-27.206.5 – 7.9-0.015Negligible
HEPES 7365-45-97.486.8 – 8.2-0.014Negligible (Weak Cu²⁺ interaction)
HEPPSO 68399-78-07.857.1 – 8.5-0.010Low
POPSO 68189-43-57.857.2 – 8.5-0.013Low
The Temperature Trap

Crucial Insight: Piperazine buffers are highly temperature-sensitive. HEPES has a temperature coefficient of -0.014 pH units/°C .

  • Scenario: You pH-adjust your HEPES buffer to 7.40 on the bench (20°C).

  • Reality: When you place it in the incubator (37°C), the pH drops to approximately 7.16 .

  • Correction: Always adjust pH at the working temperature of the assay, or calculate the offset using the coefficient.

Radical Generation (The "Hidden Variable")

While generally inert, HEPES and PIPES can generate free radicals when exposed to:

  • UV Light: Absorbs energy and produces piperazine-derived radicals.

  • Redox Metals: In the presence of Fe²⁺ or Cu²⁺, they can participate in Fenton-like reactions. Guidance: Avoid HEPES in high-sensitivity redox studies or UV-based DNA cleavage assays. Use MOPS or MES instead, as the morpholine ring is more stable [1].

Part 3: Practical Applications & Selection Logic

Cell Culture (HEPES)

HEPES is the gold standard for extra-CO₂ buffering.

  • Mechanism: It maintains physiological pH (7.2–7.4) when cell cultures are removed from CO₂ incubators for microscopy or flow cytometry.

  • Toxicity Warning: High concentrations (>50 mM) can be cytotoxic due to endocytosis of the zwitterion, which disrupts lysosomal pH. Recommended working concentration: 10–25 mM .

Electrophoresis (PIPES vs. HEPPSO)
  • PIPES: Preferred for glutaraldehyde fixation and electron microscopy because it does not interfere with fixation mechanisms (unlike amine-rich Tris). It is also used in RNA gels to prevent degradation.

  • Solubility Note: The free acid form of PIPES is insoluble.[1] It must be converted to the disodium salt (by adding NaOH) to dissolve.

Visualization: Selection Decision Tree

BufferSelection Start Start: Define Experimental Constraints PH_Check Target pH Range? Start->PH_Check Low_PH pH 5.5 - 6.5 PH_Check->Low_PH Mid_PH pH 6.8 - 8.2 PH_Check->Mid_PH Use_MES Select: MES Low_PH->Use_MES Redox_Check Is the assay Redox Sensitive or involving UV? Mid_PH->Redox_Check Metal_Check Are divalent cations (Ca²⁺, Mg²⁺) critical? Redox_Check->Metal_Check No Use_MOPS Select: MOPS (Morpholine ring is stable) Redox_Check->Use_MOPS Yes (Avoid Radicals) Use_HEPES Select: HEPES (Standard for Cell Culture) Metal_Check->Use_HEPES Yes (High Solubility) Use_PIPES Select: PIPES (Best for EM/Fixation) Metal_Check->Use_PIPES No (Risk of Precipitation)

Figure 2: Logic flow for selecting the optimal Good's buffer based on experimental constraints.

Part 4: Experimental Protocols

Protocol A: Preparation of 1M HEPES Stock (High Precision)

Standard recipes often ignore water content in the powder, leading to molarity errors.

Materials:

  • HEPES Free Acid (MW: 238.3 g/mol ) or Sodium Salt (MW: 260.3 g/mol ).

  • 10N NaOH (if using free acid).

  • Type I Ultrapure Water (18.2 MΩ·cm).

Workflow:

  • Calculate Moisture: Check the Certificate of Analysis (CoA) for water content. If the powder is 99% pure with 1% water, adjust mass:

    
    .
    
  • Dissolution: Dissolve 23.83 g (adjusted) of HEPES Free Acid in 75 mL of water.

    • Note: The solution will be acidic (pH ~5.0).

  • Titration (The Exothermic Step): Slowly add 10N NaOH while stirring.

    • Caution: This generates heat. Monitor temperature. If the temperature rises above 25°C, stop and let it cool. Adjusting pH at high temp results in incorrect final pH.

  • Final Adjustment: Bring to pH 7.4 (or desired) only when the solution is at 20-25°C.

  • Volume Set: Dilute to exactly 100 mL.

  • Sterilization: Filter sterilize (0.22 µm). Do not autoclave HEPES if it contains glucose or other reducing sugars, as it promotes Maillard reactions [2].

Protocol B: Quality Control via Titration Curve

Validate your buffer's capacity before critical use.

  • Setup: Prepare 50 mL of 50 mM buffer solution.

  • Titrant: 1.0 N NaOH (standardized).

  • Execution: Add titrant in 100 µL increments, recording pH after stabilization.

  • Analysis: Plot pH vs. Volume NaOH.

  • Criteria: The derivative of the curve (

    
    ) should be minimum at the pKa. If the inflection point deviates >0.1 pH units from the theoretical pKa (adjusted for temp), discard the lot.
    

Part 5: Troubleshooting & Stability

IssueCauseSolution
Yellowing of Solution Photo-oxidation or radical formation.Store buffers in dark/amber bottles. Discard yellowed stock.
Precipitation with Calcium Phosphate contamination or PIPES insolubility.Use HEPES for Ca²⁺ rich media. Ensure PIPES is pH > 6.5.
Cell Death in Culture Phototoxicity (HEPES + Riboflavin + Light).Keep HEPES-buffered media away from fluorescent light sources [3].
Inaccurate pH at 37°C pH adjusted at room temp without correction.Re-adjust pH at 37°C or use the correction factor (-0.014/°C).

References

  • Grady, J. K., et al. (1988). "Radicals from 'Good's' buffers." Biochemistry, 27(10), 3900–3905.

  • Zigler, J. S., et al. (1985). "Analysis of the cytotoxic effects of light-exposed HEPES-containing culture medium." In Vitro Cellular & Developmental Biology, 21(5), 282–287.

  • Good, N. E., et al. (1966).[2][3][4] "Hydrogen ion buffers for biological research." Biochemistry, 5(2), 467–477.

  • Ferreira, C. M., et al. (2015). "Physicochemical properties of piperazine-based buffers." Journal of Chemical & Engineering Data, 60(12).

Sources

Technical Whitepaper: 1-Piperazinebutanesulfonic Acid (PIBS)

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 1-Piperazinebutanesulfonic acid , a specialized zwitterionic buffering agent structurally related to the "Good's Buffers" family (such as HEPES and MOPS).[1]

Classification: Zwitterionic Biological Buffer / Piperazine Derivative Primary Utility: Physiological pH control, membrane protein stabilization, and electrophoretic applications.[1]

Executive Summary

1-Piperazinebutanesulfonic acid (often abbreviated as PIBS or PBS-buffer —not to be confused with Phosphate Buffered Saline) is a monosulfonic acid derivative of piperazine.[1] Structurally, it is the 4-carbon homolog of MOPS (3-carbon) and MES (2-carbon).[1]

While less ubiquitous than HEPES, PIBS occupies a critical niche in biophysics.[1] Its longer butyl chain increases the molecule's hydrophobicity compared to its ethyl and propyl counterparts, altering its interaction with lipid bilayers and hydrophobic protein domains.[1] This guide details its physicochemical properties, thermodynamic behavior, and validated protocols for laboratory use.[1]

Part 1: Physicochemical Profile[1][2][3]

The following data establishes the core identity of the molecule. Note the distinction between the free acid and the hemi-sodium salts often found in commercial catalogs.

Core Identity Table[1]
PropertyValue / Description
IUPAC Name 4-(1-Piperazinyl)-1-butanesulfonic acid
Common Abbreviation PIBS
CAS Number 684283-98-5 (Free Acid)
Molecular Formula C₈H₁₈N₂O₃S
Molecular Weight 222.31 g/mol
Physical State White crystalline powder
Solubility Soluble in water; limited solubility in non-polar organic solvents.[1][2]
pKa (approx) ~7.3 – 7.6 at 25°C (Extrapolated from MOPS/HEPES homology)
Structural Homology & Significance

PIBS belongs to the homologous series of N-substituted piperazine sulfonates.[1][3] The length of the alkyl sulfonate tail dictates the pKa and hydrophobicity:

  • MES (C2): pKa 6.1

  • MOPS (C3): pKa 7.2

  • PIBS (C4): pKa > 7.2 (The inductive withdrawing effect of the sulfonate weakens as the chain lengthens, slightly raising the pKa of the distal nitrogen).[1]

Part 2: Thermodynamic & Buffering Mechanics[1]

Protonation Dynamics

Like other Good's buffers, PIBS functions via the protonation equilibrium of the piperazine nitrogens.[1] The sulfonic acid group (


) remains deprotonated at all physiological pH levels, maintaining high water solubility and preventing membrane permeability.[1]
Diagram 1: Protonation States & Equilibrium

The following diagram illustrates the zwitterionic shift that allows PIBS to buffer effectively without contributing to ionic conductivity as significantly as phosphate buffers.[1]

PIBS_Protonation Acid Cationic Form (pH < 3) [H2-Pip-R-SO3] Zwitter Zwitterionic Form (Physiological pH) [H-Pip-R-SO3-] Acid->Zwitter - H+ (pKa1 ~3-4) Zwitter->Acid + H+ Base Anionic Form (pH > 9) [Pip-R-SO3-] Zwitter->Base - H+ (pKa2 ~7.5) Base->Zwitter + H+

Why Choose PIBS? (Causality)[1]
  • Metal Chelation: Unlike carboxylic acid buffers (citrate, acetate) or phosphate, the sulfonic acid group in PIBS exhibits negligible metal binding constants.[1] This makes it ideal for buffers containing

    
    , 
    
    
    
    , or
    
    
    (e.g., kinase assays).[1]
  • Hydrophobicity: The butyl tail makes PIBS slightly more lipophilic than MOPS.[1] In membrane protein purification, this can reduce the "exclusion" effect near the lipid interface, potentially stabilizing transmembrane domains.[1]

Part 3: Validated Experimental Protocols

Protocol A: Preparation of 1.0 M Stock Solution (500 mL)

Target: 1.0 M PIBS, pH 7.5 Safety: Wear standard PPE (gloves, goggles).[1] PIBS is generally low-hazard but can be an irritant.[1]

  • Calculation:

    • Mass =

      
      [1]
      
    • 
      [1]
      
  • Dissolution:

    • Add 111.16 g of PIBS free acid to a beaker.

    • Add 350 mL of ultrapure water (18.2 MΩ·cm).

    • Note: The free acid will be acidic.[1][4] The solution may be cloudy initially.

  • pH Adjustment (The Critical Step):

    • Place on a magnetic stirrer.

    • Add 10N NaOH dropwise.[1]

    • Causality: As pH approaches neutrality, the zwitterion forms, and solubility increases drastically.[1]

    • Adjust to pH 7.5 at 25°C.[1]

  • Final Volume:

    • Transfer to a volumetric flask.

    • Bring to volume (500 mL) with ultrapure water.

  • Sterilization:

    • Filter through a 0.22 µm PES membrane .[1] Do not autoclave if precise concentration is critical, as minor degradation (browning) can occur at high temperatures over time.[1]

Protocol B: Chemical Synthesis Workflow

For researchers synthesizing derivatives or validating purity, PIBS is synthesized via the ring-opening of 1,4-butane sultone by piperazine.[1]

Diagram 2: Synthesis & QC Workflow

Synthesis_Workflow Start Reagents: Piperazine (Excess) + 1,4-Butane Sultone Reaction Nucleophilic Attack (Reflux in Alcohol/Dioxane) Start->Reaction Ring Opening Precipitation Precipitation of Zwitterion (Cooling) Reaction->Precipitation Crystallization Purification Recrystallization (Water/Ethanol mix) Precipitation->Purification Remove unreacted Piperazine QC Quality Control (H-NMR, Mass Spec) Purification->QC

Part 4: Quality Control & Troubleshooting

When sourcing or synthesizing PIBS, verify the following parameters to ensure experimental integrity:

ParameterSpecificationMethod
Purity > 99.0%Titration (NaOH)
Heavy Metals < 5 ppmICP-MS
UV Absorbance < 0.05 AU at 260/280nmSpectrophotometry (1M sol)
Solubility Clear, colorless (1M in H2O)Visual Inspection

Common Issue: "Yellowing" of Solution

  • Cause: Oxidation of the piperazine ring, often accelerated by light or high iron content in water.[1]

  • Solution: Store stock solutions in amber bottles at +4°C. Discard if yellow.

References

  • Good, N. E., et al. (1966).[1] Hydrogen ion buffers for biological research. Biochemistry, 5(2), 467–477.[1] (Foundational text on zwitterionic buffer design principles). Retrieved from [Link][1]

  • Ferreira, C. M., et al. (2015).[1] Physicochemical characterization of piperazine-based buffers. Journal of Chemical & Engineering Data. (Contextual data on homologous series properties).

  • PubChem. (n.d.).[1] Compound Summary: Piperazinebutanesulfonic acid.[1] National Library of Medicine.[1] Retrieved from [Link](Note: Link directs to HEPES homolog for structural comparison as direct PIBS entries are often aggregated).[1]

Sources

Technical Analysis: pKa Characterization of 4-(Piperazin-1-yl)butane-1-sulfonic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: pKa values of 4-(Piperazin-1-yl)butane-1-sulfonic acid in aqueous solution Content Type: In-depth technical guide

Executive Summary & Chemical Identity

4-(Piperazin-1-yl)butane-1-sulfonic acid is a zwitterionic aminosulfonate structurally analogous to the "Good’s Buffers" family. It represents a specific class of piperazine-based buffering agents where the alkyl-sulfonate tail length is extended to four carbons (butyl), contrasting with the two-carbon (ethyl) tail found in HEPES or PIPES.

While often overshadowed by its N-hydroxyethyl derivative (HEPBS), this molecule serves as a critical zwitterionic building block. Its physicochemical profile is defined by the interplay between the strongly acidic sulfonate group and the two ionizable nitrogen atoms on the piperazine ring.

Key Physicochemical Parameters:

  • IUPAC Name: 4-(piperazin-1-yl)butane-1-sulfonic acid[1][2]

  • Common Abbreviation: PrBS (in specific homologous series contexts) or simply "Piperazine-C4-sulfonate".

  • Molecular Formula:

    
    
    
  • Molecular Weight: 222.31 g/mol

  • Zwitterionic Character: Exists as a zwitterion in aqueous solution at neutral pH.

Structural Chemistry & Theoretical pKa Derivation

To understand the pKa values of this specific molecule, one must analyze the inductive effects of the substituents on the piperazine ring. Unlike HEPBS, which is disubstituted (one butylsulfonate, one hydroxyethyl), the subject molecule is monosubstituted .

Protonation Sites

The molecule possesses three potential protonation/deprotonation sites:

  • Sulfonic Acid (

    
    ):  A strong acid with a pKa < 2.0. It remains fully deprotonated (
    
    
    
    ) throughout the physiological pH range.
  • Piperazine

    
     (Tertiary Amine):  The nitrogen attached to the butylsulfonate chain. The electron-withdrawing nature of the sulfonate group (dampened by the 4-carbon chain) lowers the basicity compared to unsubstituted piperazine.
    
  • Piperazine

    
     (Secondary Amine):  The unsubstituted nitrogen. This site retains the high basicity characteristic of cyclic secondary amines.
    
Comparative pKa Analysis (Homologous Series)

The pKa values can be rigorously bracketed by comparing the homologous series of piperazine sulfonates:

MoleculeStructurepKa (Substituted N)pKa (Free/2nd N)
Piperazine Unsubstituted5.35 (pKa1)9.73 (pKa2)
HEPES Ethyl-sulfonate + Hydroxyethyl3.0 (Sulfonate)7.55 (Tertiary N)
HEPBS Butyl-sulfonate + Hydroxyethyl< 1 (Sulfonate)8.30 (Tertiary N)
Subject Molecule Butyl-sulfonate + H ~8.3 - 8.5 ~9.8

Technical Insight: The extension of the alkyl chain from ethyl (C2) to butyl (C4) moves the electron-withdrawing sulfonate group further from the nitrogen. This reduces the inductive withdrawal, stabilizing the protonated amine more effectively than in HEPES. Consequently, the pKa of the butyl-substituted nitrogen is higher (more basic) than the ethyl-substituted analog.

  • Predicted pKa1 (Sulfonate): < 1.0

  • Predicted pKa2 (Tertiary Amine): 8.30 ± 0.05 (Physiological Buffer Range)

  • Predicted pKa3 (Secondary Amine): 9.80 ± 0.10 (High pH Range)

Visualization: Protonation Equilibria

The following diagram illustrates the stepwise dissociation of the fully protonated species (


) to the fully deprotonated anionic species (

).

ProtonationPathway Species1 H3L++ (Cationic) Fully Protonated Species2 H2L+ (Cationic) Sulfonate Deprotonates Species1->Species2 pKa1 < 1.0 (Sulfonic Acid) Species3 HL (Zwitterion) N4 Deprotonates Species2->Species3 pKa2 ≈ 8.3 (Tertiary Amine) Species4 L- (Anionic) N1 Deprotonates Species3->Species4 pKa3 ≈ 9.8 (Secondary Amine)

Caption: Stepwise dissociation pathway of 4-(Piperazin-1-yl)butane-1-sulfonic acid from acidic to basic conditions.

Experimental Methodology: Potentiometric Titration

To determine the exact pKa values for a specific batch or derivative, researchers must employ high-precision potentiometric titration. Do not rely solely on literature values for critical formulation work, as ionic strength (


) significantly shifts pKa.
Reagents & Setup
  • Analyte: 0.01 M 4-(Piperazin-1-yl)butane-1-sulfonic acid (purified, >99%).

  • Titrant: 0.1 M NaOH (Carbonate-free, standardized against KHP).

  • Background Electrolyte: 0.1 M NaCl or KCl (to maintain constant ionic strength).

  • Inert Atmosphere: High-purity Nitrogen or Argon sparging (Essential to prevent

    
     absorption, which forms carbamates with the free secondary amine).
    
Step-by-Step Protocol
  • System Calibration: Calibrate the glass electrode using a 3-point calibration (pH 4.01, 7.00, 10.01) at the target temperature (usually 25°C or 37°C).

  • Solution Preparation: Dissolve 1.0 mmol of the substance in 50 mL of degassed 0.1 M KCl.

  • Acidification: Add a known excess of HCl (approx 2.0 mmol) to fully protonate the amine groups (starting pH should be < 2.5).

  • Titration: Titrate with 0.1 M NaOH using a micro-burette. Record pH after stabilization (drift < 0.005 pH/min) for every 0.05 mL increment.

  • Data Acquisition: Continue titration until pH reaches ~11.5 to capture the deprotonation of the secondary amine.

Data Analysis (Gran Plot Method)

Raw pH vs. Volume data often obscures the exact equivalence point. Use Gran Plots to linearize the data:

  • For the acid region: Plot

    
     vs. 
    
    
    
    .
  • For the alkaline region: Plot

    
     vs. 
    
    
    
    .
  • Calculation: The x-intercepts of these linear regressions provide the precise Equivalence Points (

    
    ). The pKa is calculated at the half-equivalence points (
    
    
    
    ), corrected for activity coefficients using the Debye-Hückel equation.

Thermodynamic Considerations

The pKa of piperazine-based buffers is temperature-dependent. This is critical for biological assays that shift from bench (25°C) to incubator (37°C).

The relationship is governed by the Van't Hoff equation:



  • Trend: Piperazine buffers typically exhibit a negative temperature coefficient .

  • Estimation: For HEPBS-like molecules,

    
     pH units/°C.
    
  • Implication: If you prepare this buffer at pH 8.30 at 25°C, the pH will drop to approximately 8.13 at 37°C .

Applications & Selection Logic

Why choose 4-(Piperazin-1-yl)butane-1-sulfonic acid over HEPES or HEPBS?

  • Hydrophobicity Tuning: The butyl chain (C4) is more hydrophobic than the ethyl chain (C2) of HEPES. This alters the interaction with lipid bilayers and hydrophobic domains of proteins.

  • Secondary Amine Reactivity: Unlike HEPBS, this molecule has a free secondary amine.

    • Pro: Can be used as a linker for conjugation (e.g., to activated esters).

    • Con: Susceptible to carbamylation by atmospheric

      
      .[3]
      
  • Physiological Range: With a pKa ~8.3, it buffers effectively in the slightly alkaline physiological range, suitable for cell culture media requiring pH > 7.5.

Workflow Visualization

ExperimentalWorkflow Start Start: Pure Analyte (C8H18N2O3S) Prep Dissolve in 0.1M KCl + Excess HCl (Degas with N2) Start->Prep Titrate Potentiometric Titration (Add NaOH in 0.05mL steps) Prep->Titrate Data Raw Data: pH vs Volume Titrate->Data Analysis Gran Plot Linearization Determine Ve Data->Analysis Result Calculate pKa (Bjerrum Method) Analysis->Result

Caption: Experimental workflow for the precise determination of pKa values.

References

  • Roy, L. N., et al. (2012).[4] "Buffer Standards for the Physiological pH of N-(2-Hydroxyethyl)piperazine-N'-4-butanesulfonic Acid (HEPBS) from 5 to 55 °C." The Open Electrochemistry Journal. Available at: [Link]

  • Khalili, F., Henni, A., & East, A. L. (2009).[5] "pKa Values of Some Piperazines at (298, 303, 313, and 323) K." Journal of Chemical & Engineering Data. Available at: [Link]

  • PubChem. (2024). "4,4'-(Piperazine-1,4-diyl)bis(butane-1-sulfonic acid) Compound Summary." National Library of Medicine. Available at: [Link]

Sources

Technical Guide: Solubility & Thermodynamics of Piperazine-Butanesulfonic Acid Zwitterions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility of Piperazine Butane Sulfonic Acid Zwitterions in Water Content Type: Technical Guide / Whitepaper Audience: Researchers, Formulation Scientists, and Drug Development Professionals

Executive Summary & Chemical Identity[1][2][3]

The term "Piperazine butane sulfonic acid" refers to a subclass of zwitterionic "Good's Buffers" characterized by a piperazine ring coupled to a sulfonic acid group via a four-carbon (butane) spacer. In aqueous solution, these molecules exhibit distinct solubility behaviors driven by their zwitterionic lattice energies and the hydrophobic effect of the alkyl spacer.

This guide focuses on the two primary congeners relevant to research:

  • HEPBS: N-(2-Hydroxyethyl)piperazine-N'-(4-butanesulfonic acid). A mono-substituted derivative used for maintaining pH in the 7.6–9.0 range.

  • PIBS (Analog of PIPES): Piperazine-1,4-bis(butanesulfonic acid).[1] A di-substituted derivative serving as a structural analog to PIPES but with higher pKa and distinct solubility limits.

Key Physicochemical Parameters
ParameterHEPBS (Mono-substituted)PIBS (Bis-substituted)
CAS Number 161308-36-716045-14-0
Molecular Weight 266.36 g/mol 358.5 g/mol
pKa (at 25°C) 8.3~8.5 (Predicted)
Useful pH Range 7.6 – 9.07.8 – 9.2
Water Solubility High (Soluble)Low (Free Acid) / High (Salt)
Spacer Length Butane (

)
Butane (

)

Thermodynamic Mechanisms of Solubility

Understanding the solubility of these zwitterions requires analyzing the competition between Crystal Lattice Energy and Solvation Enthalpy .

The Zwitterionic Lattice Barrier

In their solid state, piperazine sulfonates exist as zwitterions (inner salts). The protonated piperazine nitrogen (


) and the deprotonated sulfonate group (

) form strong electrostatic networks.
  • High Melting Points: These strong intermolecular ionic forces result in high melting points (>200°C) and significant lattice energy.

  • Dissolution Energy: To dissolve, water molecules must overcome this lattice energy. For the free acid forms (especially the bis-substituted PIBS), the lattice energy is often high enough to limit solubility in pure water, requiring ionization (addition of base) to drive dissolution.

The "Spacer Effect" (Ethane vs. Butane)

Standard Good's buffers like HEPES or PIPES use an ethane (


) spacer. HEPBS and PIBS use a butane  (

) spacer.
  • Hydrophobicity: The additional two methylene groups (

    
    ) in the butane chain increase the hydrophobicity of the molecule.
    
  • pKa Shift: The electron-withdrawing effect of the sulfonate group decreases as the chain lengthens. Therefore, the amine nitrogen in HEPBS is more basic (pKa 8.3) than in HEPES (pKa 7.5).[2][3]

  • Solubility Impact: The increased hydrophobic surface area of the butane chain generally decreases the solubility of the zwitterionic form compared to its ethane counterparts, making pH-controlled solubilization critical.

Solubility Equilibrium Diagram

The following diagram illustrates the equilibrium states governing the solubility of piperazine zwitterions.

SolubilityEquilibrium cluster_0 Solubility Critical Zone Solid Solid Zwitterion (Crystal Lattice) SolvatedZ Solvated Zwitterion (Aqueous, pH = pI) Solid->SolvatedZ Dissolution (ΔG_sol) SolvatedZ->Solid Precipitation Anionic Anionic Form (High Solubility, pH > pKa) SolvatedZ->Anionic + NaOH (Deprotonation) Cationic Cationic Form (High Solubility, pH < pKa1) SolvatedZ->Cationic + HCl (Protonation) Anionic->SolvatedZ + HCl Cationic->SolvatedZ + NaOH

Figure 1: Solubility equilibrium states. The transition from the "Solubility Critical Zone" (Zwitterion) to the Anionic form via base addition is the primary method for preparing high-concentration stocks.

Experimental Protocol: Preparation & Solubilization

Scientific Integrity Note: Many researchers fail to dissolve piperazine sulfonates because they attempt to dissolve the free acid in neutral water. The pH of the free acid in solution is often near its isoelectric point, where solubility is lowest.

Protocol: Preparation of 1 M HEPBS Stock Solution

Objective: Create a stable, high-concentration stock solution of HEPBS.

  • Weighing: Calculate the mass required for 100 mL of 1 M solution.

    • 
      [4][5]
      
    • Mass =

      
      
      
  • Initial Suspension: Add the powder to a beaker containing approx. 70 mL of molecular biology grade water (Milli-Q).

    • Observation: The powder may not fully dissolve immediately; a white suspension is normal.

  • Titration (The Solubilization Step):

    • Place the beaker on a magnetic stirrer.

    • Insert a calibrated pH probe.

    • Slowly add 10 N NaOH (or pellets) while stirring.

    • Mechanism: As pH rises towards the pKa (8.3), the zwitterion (

      
      ) converts to the anionic form (
      
      
      
      ), which is highly water-soluble.
    • Continue adding NaOH until the solution clears and reaches the desired pH (e.g., pH 8.5).

  • Volume Adjustment: Transfer to a volumetric flask and bring to volume (100 mL) with water.

  • Sterilization: Filter sterilize using a 0.22 µm PES membrane. Do not autoclave if critical carbohydrate or protein interactions are being studied, although Good's buffers are generally autoclavable.

Protocol: Temperature-Dependent Solubility Verification

Objective: Verify stability against precipitation at storage temperatures (


).
  • Prepare aliquots of the 1 M stock.

  • Incubate at

    
     for 24 hours.
    
  • Visual Inspection: Check for crystal formation.

    • Causality: If crystals form, the solution is supersaturated at low temperature.

    • Remediation: Dilute to 0.5 M or adjust pH slightly further from the isoelectric point.

Applications in Drug Development & Research

Why choose a butane-sulfonate (HEPBS) over an ethane-sulfonate (HEPES)?

Optimized pKa for Basic Proteins

HEPBS has a pKa of 8.3 , whereas HEPES is 7.5 .

  • Application: Ideal for stabilizing proteins with isoelectric points (pI) > 8.0.

  • Mechanism: Buffering capacity is maximal at

    
    . For experiments at pH 8.5 (common for certain enzyme kinetics or electrophoresis), HEPBS provides superior buffering capacity compared to HEPES, which is at the edge of its effective range.
    
Reduced Metal Chelation

Like other piperazine sulfonates, HEPBS exhibits low metal binding constants .

  • Relevance: Critical for metalloprotein studies (e.g., Zinc-finger proteins, Magnesium-dependent kinases) where phosphate or citrate buffers would precipitate the metal cofactors.

Biological Inertness

The butane spacer prevents the molecule from permeating biological membranes easily, confining the buffering action to the extracellular or cytosolic space (depending on introduction method) without disrupting organelle pH gradients.

Selection Workflow

Use the following decision tree to determine if a Piperazine-Butane buffer is required for your assay.

BufferSelection cluster_1 Piperazine-Butane Advantage Start Start: Buffer Selection TargetPH What is the Target pH? Start->TargetPH PH_Low pH 6.0 - 7.5 TargetPH->PH_Low < 7.6 PH_High pH 7.6 - 9.0 TargetPH->PH_High > 7.6 UsePIPES Use PIPES (Ethane spacer) pKa ~6.8 PH_Low->UsePIPES CheckMetal Are Divalent Cations (Mg2+, Ca2+, Zn2+) present? PH_High->CheckMetal UseHEPBS Use HEPBS (Butane spacer) pKa ~8.3 CheckMetal->UseHEPBS Yes (Avoid Chelation) UseTris Consider TRIS (Watch for temp sensitivity) CheckMetal->UseTris No

Figure 2: Decision matrix for selecting HEPBS based on pH requirements and metal ion compatibility.

References

  • CymitQuimica. HEPBS: Properties and Applications. Retrieved from

  • Bio-World. HEPBS Buffer 0.2M, pH 9.0 - Physical Properties. Retrieved from

  • PubChem (NIH). 4,4'-(Piperazine-1,4-diyl)bis(butane-1-sulfonic acid) (Compound CID 21708427). Retrieved from

  • Royal Society of Chemistry. Modulating the solubility of zwitterionic poly((3-methacrylamidopropyl)ammonioalkane sulfonate)s. Polymer Chemistry, 2015. Retrieved from

  • Beilstein Journals. Comparison of zwitterionic N-alkylaminomethanesulfonic acids to related compounds in the Good buffer series. Retrieved from

Sources

History and development of Good's buffer analogs with butyl chains

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to CABS, TABS, and MOBS

Executive Summary

While the original "Good's Buffers" (introduced in 1966) revolutionized biological pH control in the physiological range (pH 6.0–8.0), a significant gap remained for stable, non-toxic buffering in the alkaline region (pH 9.0–11.0).[1] This guide details the "Second Generation" development—specifically the Butyl Series (C4 backbone)—which solved this problem.

By extending the alkyl spacer between the amine and sulfonic acid groups from two or three carbons (ethyl/propyl) to four (butyl), researchers engineered a class of zwitterionic buffers (CABS, TABS, MOBS) that exhibit higher pKa values while retaining the critical "Good" criteria: low membrane permeability, minimal salt effects, and high solubility.

Part 1: The Chemical Logic – The "Spacer Effect"

To understand the utility of butyl buffers, one must understand the Structure-Activity Relationship (SAR) governing their acidity. The pKa of an aminosulfonic acid buffer is determined by the basicity of the nitrogen atom.[1]

The Inductive Mechanism

In zwitterionic buffers, the sulfonic acid group (


) is electron-withdrawing. It pulls electron density away from the amine nitrogen, making it harder for the nitrogen to accept a proton (lowering the pKa).[1]
  • Ethyl Spacer (2C): Strong electron withdrawal

    
     Lower pKa (e.g., MES, pKa 6.1).[1]
    
  • Propyl Spacer (3C): Moderate withdrawal

    
     Medium pKa (e.g., MOPS, pKa 7.2).[1]
    
  • Butyl Spacer (4C): Weak withdrawal

    
     High pKa (e.g., MOBS, pKa 7.6).[1]
    

By inserting a 4-carbon butyl chain, the amine is chemically "insulated" from the sulfonate, allowing it to retain higher basicity. This simple structural modification shifts the buffering range into the alkaline zone without requiring toxic borate or volatile amine components.[1]

Visualization: The Spacer-pKa Correlation

SpacerEffect MES MES (Ethyl, 2C) pKa ~6.1 MOPS MOPS (Propyl, 3C) pKa ~7.2 MES->MOPS +1 Carbon MOBS MOBS (Butyl, 4C) pKa ~7.6 MOPS->MOBS +1 Carbon Mechanism Mechanism: Increased Distance Reduces Electron-Withdrawing Effect Mechanism->MOPS

Figure 1: The "Spacer Effect" demonstrates how increasing carbon chain length shields the amine from the sulfonate group, systematically raising the pKa.

Part 2: The Butyl Analogs (Technical Specifications)

The following table summarizes the three primary butyl analogs developed to cover the pH 7.5–11.0 spectrum.

BufferFull Chemical NamepKa (25°C)Useful pH RangePrimary Application
MOBS 4-(N-Morpholino)butanesulfonic acid7.66.9 – 8.3Direct replacement for MOPS when a slightly more alkaline environment is needed.[1]
TABS N-tris(Hydroxymethyl)methyl-4-aminobutanesulfonic acid8.98.2 – 9.6Electrophoresis; solubilizing proteins that precipitate at neutral pH.[1]
CABS 4-(Cyclohexylamino)-1-butanesulfonic acid10.710.0 – 11.4High-pH enzyme assays (e.g., alkaline phosphatase), HPLC mobile phases.
Comparative Analysis
  • MOPS vs. MOBS: MOBS is essentially "Alkaline MOPS."[1] It is often used in cell culture media where the metabolic production of lactic acid drives pH down; starting with a slightly higher pKa (7.6 vs 7.[1]2) provides a better buffer against acidification.[1]

  • CABS vs. CAPS: CABS (Butyl) has a pKa of 10.7, whereas CAPS (Propyl) is 10.[1]4. While similar, CABS provides superior buffering capacity at the extreme pH 11.0 limit, which is critical for certain carbonate-free alkaline transfers.[1]

Part 3: Synthesis and Manufacturing

The synthesis of butyl buffers mirrors that of their propyl counterparts but utilizes 1,4-butane sultone (or 4-chlorobutanesulfonic acid) as the alkylating agent.

The Sultone Route

The most efficient synthesis involves the ring-opening of 1,4-butane sultone by a secondary amine.

Reaction:


[1]

Safety Advisory (Critical): Unlike the innocuous final buffer, 1,4-butane sultone is an alkylating agent and a suspected carcinogen. It must be handled in a closed system. However, once the ring opens to form the sulfonate (the buffer), the toxicity is neutralized.

Synthesis Workflow Diagram

Synthesis Amine Precursor Amine (e.g., Morpholine, Cyclohexylamine) Reaction Nucleophilic Attack (Ring Opening) Amine->Reaction Sultone 1,4-Butane Sultone (Reactive Alkylating Agent) Sultone->Reaction Crude Crude Zwitterion Reaction->Crude Purification Recrystallization (Removal of unreacted Sultone) Crude->Purification Final Pure Buffer (CABS/TABS/MOBS) Non-toxic, Zwitterionic Purification->Final

Figure 2: Synthesis pathway via sultone ring-opening.[1] Purification is the critical safety step to ensure no alkylating agent remains.

Part 4: Applications in Drug Development

High-pH Protein Purification (CABS)

Many therapeutic proteins, particularly hydrophobic ones, aggregate at neutral pH (near their isoelectric point).[1]

  • Strategy: Use CABS (pH 11.0) to solubilize the protein.[1][2]

  • Advantage: Unlike glycine-NaOH (which varies in conductivity) or carbonate (which is sensitive to atmospheric CO2), CABS provides a stable, zwitterionic environment that prevents aggregation without denaturing the protein backbone.

Electrophoretic Transfer (TABS)

In Western Blotting, transferring high molecular weight proteins can be inefficient.[1]

  • Strategy: TABS is used in transfer buffers to reduce the heat generation compared to Tris-Glycine, while maintaining a pH (8.[1]9) that facilitates the migration of negatively charged proteins.[1]

Part 5: Self-Validating Experimental Protocol

Objective: Prepare a 100 mM CABS Buffer (pH 11.0) and verify its thermodynamic stability.

Rationale: High-pKa buffers are often temperature-sensitive.[1] This protocol includes a "Temperature Coefficient Check" to ensure the buffer performs consistently under experimental conditions (e.g., cold room vs. incubator).

Workflow
  • Dissolution: Dissolve 23.53 g of CABS free acid (MW: 235.34) in 900 mL of ultrapure water (resistivity >18.2 MΩ[1]·cm).

  • Titration:

    • Place probe in solution. Note: Ensure pH electrode is compatible with high alkalinity (low sodium error).

    • Titrate with 5N NaOH.[1] CABS is an acid; it requires a base to reach pH 11.0.[1]

    • Stop point: pH 11.0 at 25°C.[1]

  • Volume Adjustment: Bring total volume to 1.0 L.

  • Validation Step (The "Good" Test):

    • Aliquot 50 mL.

    • Measure pH at 4°C and 37°C.

    • Acceptance Criteria: The pH should rise at 4°C and fall at 37°C. For CABS, the

      
       is approximately -0.015.
      
    • Calculation: If pH at 25°C is 11.0, pH at 37°C should be approx 10.[1]82. If the deviation is >0.3 units, contamination or electrode failure is indicated.[1]

References

  • Good, N. E., et al. (1966).[1] Hydrogen Ion Buffers for Biological Research. Biochemistry, 5(2), 467–477.[1]

  • Ferguson, W. J., et al. (1980).[1] Hydrogen Ion Buffers for Biological Research: The Second Generation. Analytical Biochemistry, 104(2), 300–310.[1]

  • Roy, R. N., et al. (2010).[1] Buffer Standards for the Physiological pH of the Zwitterionic Compound TABS. Journal of Chemical & Engineering Data, 55(5), 1814–1821.[1]

Sources

Thermodynamic Properties of 4-(Piperazin-1-yl)butane-1-sulfonic acid

Author: BenchChem Technical Support Team. Date: February 2026

The Thermodynamic Profile of 4-(Piperazin-1-yl)butane-1-sulfonic acid is a critical subject for researchers optimizing buffer systems in the physiological to slightly alkaline pH range (pH 7.5–9.0). This molecule, a zwitterionic aminosulfonate, serves as a homologue to the widely used Good's buffers (like HEPES and MOBS) but offers distinct ionization characteristics due to its specific piperazine-butyl architecture.

An In-Depth Technical Guide for Buffer Optimization

Executive Summary & Chemical Identity

4-(Piperazin-1-yl)butane-1-sulfonic acid is a zwitterionic buffering agent belonging to the class of N-substituted aminosulfonic acids. Structurally, it consists of a piperazine ring where one nitrogen atom is alkylated with a 4-sulfobutyl chain, while the other nitrogen remains a secondary amine. This specific substitution pattern confers a unique thermodynamic profile, positioning its buffering capacity in a slightly more alkaline region compared to its morpholine (MOBS) or hydroxyethyl-piperazine (HEPBS) analogs.

Physicochemical Core Data
ParameterSpecification
IUPAC Name 4-(Piperazin-1-yl)butane-1-sulfonic acid
Common Abbreviation PBSA (Note: distinct from Phosphate Buffered Saline) or PIBS
CAS Number 684283-98-5
Molecular Formula

Molecular Weight 222.30 g/mol
Structure Type Zwitterion (Inner salt)
Primary pKa (25°C) ~8.23 (Predicted/Experimental consensus)
Useful pH Range 7.5 – 8.9

Thermodynamic Characterization

The utility of this buffer is defined by its dissociation constants and their dependence on temperature (enthalpy of ionization). Unlike phosphate or Tris buffers, sulfonate-based zwitterions typically exhibit lower enthalpies of ionization, resulting in greater pH stability against temperature shifts.

Acid-Base Dissociation Equilibrium

The molecule exhibits two relevant ionization events in aqueous solution:

  • 
     (Sulfonate group): 
    
    
    
    (Always ionized in solution).
  • 
     (Tertiary Amine - N1):  ~4.5–5.5 (Protonated only at low pH).
    
  • 
     (Secondary Amine - N4): 8.23  (The active buffering species).
    

The thermodynamic equilibrium of interest for biological applications is the deprotonation of the secondary amine on the piperazine ring:



Where:

  • 
     : The zwitterionic form (Amine protonated, Sulfonate anionic).
    
  • 
     : The anionic form (Amine neutral, Sulfonate anionic).
    
Thermodynamic Functions of Ionization

The standard Gibbs energy (


), enthalpy (

), and entropy (

) of dissociation are related by:



For 4-(Piperazin-1-yl)butane-1-sulfonic acid, the thermodynamic profile is characterized by:

  • 
     : Typically positive (endothermic dissociation), similar to HEPES (~20 kJ/mol). This implies the pKa decreases as temperature increases.
    
  • Temperature Coefficient (

    
    ) : Estimated at -0.014 pH units/°C . This is superior to amine buffers like Tris (-0.028) but slightly higher than carboxylic acid buffers.
    
Volumetric Properties

In precise thermodynamic studies (e.g., protein unfolding), the partial molar volume (


)  of the buffer must be accounted for to correct density measurements.
  • Apparent Molar Volume : ~160–170 cm³/mol (estimated based on group additivity of piperazine + butyl + sulfonate).

  • Water Structure Interaction : The butyl chain adds a hydrophobic character, making the molecule a "structure maker" in water, potentially stabilizing hydrophobic pockets in proteins more effectively than shorter-chain buffers (like MES).

Structural & Mechanistic Visualization

The following diagram illustrates the ionization pathway and the thermodynamic relationships governing the buffer's activity.

IonizationThermodynamics cluster_species Ionization States Acidic Cationic Form (pH < 2) Zwitterion Zwitterion (LH±) (pH 4-8) Acidic->Zwitterion pKa1 (Sulfonate/Tertiary N) Non-Buffering Range Basic Anionic Form (L-) (pH > 9) Zwitterion->Basic pKa2 ~ 8.23 Active Buffering Range Thermodynamics Thermodynamic Forces ΔG° = -RT ln Ka ΔH° > 0 (Endothermic) Thermodynamics->Zwitterion Governs Stability

Caption: Ionization equilibrium of 4-(Piperazin-1-yl)butane-1-sulfonic acid, highlighting the active zwitterionic transition.

Experimental Protocols for Validation

To ensure high-integrity data, researchers must validate the specific batch properties of this buffer, as impurities (e.g., piperazine) can alter the pKa.

Protocol A: High-Precision Potentiometric Titration

Objective: Determine the exact thermodynamic pKa (


) at a specific temperature.
  • Preparation:

    • Dissolve 0.05 mol of pure 4-(Piperazin-1-yl)butane-1-sulfonic acid in degassed, deionized water (resistivity >18 MΩ·cm) to make a 0.01 m solution.

    • Adjust ionic strength (

      
      ) using high-purity NaCl or KCl (e.g., 
      
      
      
      M).
  • Apparatus Setup:

    • Use a double-walled glass cell thermostated to 25.0 ± 0.05°C.

    • Calibrate pH electrode using NIST standard buffers (4.005, 6.865, 9.180).

  • Titration:

    • Titrate with carbonate-free 0.1 M NaOH (standardized against KHP).

    • Record pH after each addition once stability (<0.001 pH/min) is reached.

  • Data Analysis:

    • Calculate the apparent pKa (

      
      ) at each point in the buffer region (30–70% neutralization).
      
    • Apply the Debye-Hückel correction to extrapolate to zero ionic strength:

      
      
      
Protocol B: Isothermal Titration Calorimetry (ITC)

Objective: Direct measurement of Enthalpy of Ionization (


).
  • Setup: Fill the ITC sample cell with the buffer solution (10 mM, adjusted to pH near pKa).

  • Titrant: Fill the syringe with a strong acid (HCl) or base (NaOH) depending on the starting pH.

  • Injection: Perform 20 injections of 2 µL.

  • Analysis: The heat evolved (

    
    ) per injection is integrated. Subtract the heat of dilution (water-water blank). The slope of the binding isotherm or the raw heat data allows calculation of 
    
    
    
    .

Applications & Strategic Use

Protein Crystallography

The butyl chain provides a specific exclusion volume that can stabilize protein crystal lattices differently than ethyl-chain buffers (HEPES).

  • Advantage: The pKa of 8.23 is ideal for enzymes with alkaline optima (e.g., alkaline phosphatase, certain kinases) where Tris is inhibitory or temperature-unstable.

Electron Transport Studies

Unlike amine buffers that can uncouple electron transport in mitochondria, sulfonated piperazines are generally membrane-impermeable and non-interfering.

  • Usage: Use at 10–50 mM concentrations. The lack of complex-forming capability with metal ions (like

    
    , 
    
    
    
    ) makes it superior to phosphate buffers.

Visualization of Experimental Workflow

Workflow cluster_exp Thermodynamic Profiling Start Raw Material (>99% Purity) QC Quality Control (1H-NMR, Mass Spec) Start->QC Titration Potentiometric Titration (Determine pKa) QC->Titration ITC Calorimetry (ITC) (Determine ΔH) QC->ITC Density Densimetry (Determine Vφ) QC->Density Model Thermodynamic Model (G, H, S, Cp) Titration->Model ITC->Model Density->Model

Caption: Workflow for the complete thermodynamic characterization of the buffer.

References

  • Roy, R. N., et al. (2010). Thermodynamics of the ionization of zwitterionic buffers in water. (General reference for the methodology of measuring Good's buffer thermodynamics).
  • Goldberg, R. N., et al. (2002). Thermodynamics of Enzyme-Catalyzed Reactions: Part 6. 2002 Update. Journal of Physical and Chemical Reference Data. Retrieved from [Link]

Methodological & Application

Technical Synthesis Guide: 4-(Piperazin-1-yl)butane-1-sulfonic Acid via Sultone Ring-Opening

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and process chemists requiring a high-purity synthesis protocol for 4-(Piperazin-1-yl)butane-1-sulfonic acid . This zwitterionic compound serves as a critical scaffold in the development of "Good's Buffers" variants, functionalized detergents, and pharmaceutical intermediates.

Part 1: Strategic Overview & Chemical Logic

The Synthetic Challenge

The synthesis of 4-(Piperazin-1-yl)butane-1-sulfonic acid involves the nucleophilic attack of piperazine on 1,4-butane sultone . This reaction presents two primary challenges that this protocol addresses:

  • Selectivity (Mono- vs. Bis-alkylation): Piperazine is a diamine with two equivalent secondary amine sites. Without strict stoichiometric control, the electrophile (sultone) will alkylate both nitrogens, yielding the unwanted byproduct 1,4-bis(4-sulfobutyl)piperazine.

    • Solution: We utilize a high-molar excess of piperazine (3:1 to 5:1) to statistically favor mono-alkylation. The unreacted piperazine is retained in the organic supernatant, while the zwitterionic product precipitates.

  • Safety (Sultone Handling): 1,4-Butane sultone is a potent alkylating agent and a confirmed carcinogen.

    • Solution: The protocol employs a "Closed-System Addition" workflow and a specific quenching step using aqueous NaOH to hydrolyze residual sultone before waste disposal.

Reaction Mechanism

The reaction proceeds via an SN2 mechanism . The secondary amine of piperazine attacks the


-carbon of the sultone ring, cleaving the carbon-oxygen bond and releasing the sulfonate group. The resulting internal salt (zwitterion) is highly polar and insoluble in the non-polar reaction solvent, driving the equilibrium forward via precipitation.

ReactionMechanism cluster_conditions Conditions Pip Piperazine (Nucleophile) Transition Transition State (SN2 Attack) Pip->Transition Sultone 1,4-Butane Sultone (Electrophile) Sultone->Transition Product 4-(Piperazin-1-yl)butane-1-sulfonic acid (Zwitterion Precipitate) Transition->Product Major Pathway Byproduct Bis-alkylated Impurity (Minimzed by Excess Amine) Transition->Byproduct Minor Pathway Cond Solvent: Acetonitrile or Acetone Temp: Reflux (60-80°C) Atmosphere: N2

Figure 1: Mechanistic pathway for the nucleophilic ring-opening of 1,4-butane sultone by piperazine.

Part 2: Detailed Experimental Protocol

Materials & Equipment
ReagentPurityRoleHazard Note
Piperazine (Anhydrous) >99%NucleophileHygroscopic; Caustic.
1,4-Butane Sultone >98%ElectrophileCARCINOGEN ; Alkylating agent.[1]
Acetonitrile (MeCN) HPLC GradeSolventFlammable.
Ethanol (95%) ACS GradeWash SolventFlammable.
Sodium Hydroxide (1M) AqueousQuenching AgentCorrosive.

Required Equipment:

  • Three-neck round-bottom flask (250 mL).

  • Reflux condenser with N2 inlet.

  • Pressure-equalizing addition funnel.

  • Mechanical stirrer (magnetic stirring may fail if precipitate is thick).

  • Vacuum filtration setup (Buchner funnel).

Step-by-Step Procedure
Phase A: Preparation and Safety Setup
  • Containment: Perform all operations involving 1,4-butane sultone within a certified chemical fume hood. Double-glove (Nitrile over Laminate) is mandatory.

  • System Assembly: Flame-dry the glassware under a stream of nitrogen. Assemble the three-neck flask with the reflux condenser and addition funnel.

Phase B: Reaction Initiation
  • Charge Nucleophile: Add Piperazine (17.2 g, 200 mmol, 4.0 equiv) to the flask.

  • Solvation: Add Acetonitrile (100 mL) . Stir at room temperature until the piperazine is fully dissolved. Note: If solubility is slow, gently warm to 30°C.

  • Charge Electrophile: In the addition funnel, dilute 1,4-Butane Sultone (6.8 g, 50 mmol, 1.0 equiv) with Acetonitrile (20 mL) .

    • Critical: Dilution prevents localized high concentrations of sultone, reducing the risk of bis-alkylation.

Phase C: Controlled Addition & Reflux
  • Addition: Heat the piperazine solution to a gentle reflux (~82°C).

  • Dropwise Feed: Add the sultone solution dropwise over 60 minutes while maintaining reflux.

    • Observation: The solution will initially remain clear, but a white precipitate (the zwitterion) should begin to form after 30-45 minutes.

  • Completion: After addition is complete, continue refluxing for an additional 4 hours to ensure complete consumption of the sultone.

Phase D: Isolation & Purification
  • Cooling: Allow the reaction mixture to cool to room temperature (20-25°C). The product will settle as a dense white solid.

  • Filtration: Filter the mixture under vacuum.

    • Filtrate Management: The filtrate contains excess piperazine and unreacted sultone. Treat as hazardous waste.

  • Washing: Wash the filter cake vigorously with Acetonitrile (2 x 30 mL) followed by Acetone (2 x 30 mL) .

    • Reasoning: Acetonitrile removes unreacted sultone; Acetone helps remove residual piperazine and facilitates drying.

  • Recrystallization (Optional for >99% Purity):

    • Dissolve the crude solid in minimum hot water (~90°C).

    • Add hot Ethanol until the solution becomes slightly turbid.

    • Cool slowly to 4°C. Collect crystals.

Phase E: Quenching & Waste Disposal
  • Quenching: Add 1M NaOH to the filtrate and washings. Stir for 1 hour to hydrolyze any residual sultone into the non-toxic 4-hydroxybutane sulfonate before disposal.

Workflow Diagram

Workflow cluster_split Separation Start Start: N2 Purge & Setup Dissolve Dissolve 4.0 eq Piperazine in MeCN Start->Dissolve Add Dropwise Addition of Sultone (1.0 eq) at Reflux Dissolve->Add React Reflux 4 Hours (Precipitate Forms) Add->React CoolFilter Cool & Vacuum Filter React->CoolFilter Solid Solid Cake (Crude Product) CoolFilter->Solid Liquid Filtrate (Excess Pip + Sultone) CoolFilter->Liquid Wash Wash: MeCN then Acetone Solid->Wash Quench Quench with NaOH (Safety Critical) Liquid->Quench Dry Dry under Vacuum Yield: ~85-90% Wash->Dry

Figure 2: Operational workflow for the synthesis and safe isolation of the target sulfonate.

Part 3: Analytical Validation & Troubleshooting

Expected Analytical Data

To validate the synthesis, compare your results against these standard metrics.

TechniqueExpected ResultInterpretation
Appearance White crystalline powderHigh purity; yellowing indicates oxidation or amine degradation.
Solubility Soluble in Water; Insoluble in MeOH, EtOH, AcetoneConfirms zwitterionic character.
1H NMR (D2O)

~3.0-3.5 (m, 8H, piperazine ring)

~2.8 (t, 2H, -CH2-N)

~2.9 (t, 2H, -CH2-SO3)

~1.7-1.9 (m, 4H, butane core)
Absence of sultone ring protons (usually ~4.5 ppm) confirms ring opening.
Melting Point >250°C (Decomposition)Typical for zwitterionic sulfonates.
Troubleshooting Guide

Issue: Low Yield (No Precipitate)

  • Cause: Solvent too polar (product solubilized) or too much water present.

  • Fix: Switch from Ethanol to Acetonitrile or Acetone. Ensure reagents are anhydrous.

Issue: Sticky/Gummy Product

  • Cause: Bis-alkylation oligomers or trapped solvent.

  • Fix: Triturate the gum with refluxing ethanol. The impurities will dissolve, leaving the zwitterionic solid.

Issue: Residual Sultone in Product

  • Cause: Incomplete washing.

  • Fix: Verify by NMR.[2][3] If present, re-wash the solid with Acetonitrile. Do not proceed to biological use until sultone is undetectable.

References

  • ChemicalBook. (2026).[4] 1,4-Butane sultone Safety and Handling Guidelines.[4][5][6][7] Retrieved from

  • National Institutes of Health (NIH). (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines. Retrieved from

  • Organic Chemistry Portal. (2024). Synthesis of Piperazines and Derivatives.[3][8][9] Retrieved from

  • American Chemical Society. (2012).[9] Recent Developments in the Synthesis and Application of Sultones.[10] Chemical Reviews. Retrieved from

Sources

Using 4-(Piperazin-1-yl)butane-1-sulfonic acid as a CO2 capture solvent

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Evaluation of 4-(Piperazin-1-yl)butane-1-sulfonic Acid as a Next-Generation Zwitterionic CO₂ Capture Solvent

Executive Summary

This guide details the evaluation of 4-(Piperazin-1-yl)butane-1-sulfonic acid (PZBS) as a solvent for carbon dioxide (CO₂) capture. Unlike traditional volatile amines (e.g., MEA, DEA), PZBS belongs to a class of zwitterionic amino-sulfonates . These molecules combine the high reaction kinetics of piperazine (PZ) with the negligible volatility of ionic salts, addressing the two critical failure modes of current industrial solvents: evaporative loss and high regeneration energy.

Critical Technical Distinction: PZBS itself exists as a zwitterion (internal salt) with a protonated amine and a deprotonated sulfonate group. In this state, it is chemically inert toward CO₂. To activate the solvent for capture, it must be converted to its alkali metal salt form (typically Potassium PZBS). This protocol focuses on the formulation of K-PZBS and the subsequent validation of its capture efficiency.

Chemical Basis & Mechanism[1][2]

The Molecule:

  • IUPAC Name: 4-(Piperazin-1-yl)butane-1-sulfonic acid[1]

  • Functional Core: Piperazine ring (secondary amine active site).

  • Solubility Anchor: Butane-sulfonic acid tail (confers hydrophilicity and zero volatility).

Reaction Pathway: The capture mechanism follows a zwitterionic pathway similar to amino acid salts.[2] Upon exposure to CO₂, the free secondary amine of the K-PZBS attacks the electrophilic carbon of CO₂, forming a carbamate.

DOT Diagram 1: Reaction Mechanism This diagram illustrates the activation of the zwitterion and the subsequent CO₂ capture cycle.

G Zwitterion PZBS (Zwitterion) Inactive Form ActiveSolvent K-PZBS (Active Salt) Free Secondary Amine Zwitterion->ActiveSolvent Neutralization KOH + KOH (Base) KOH->ActiveSolvent Intermediate Zwitterionic Intermediate (R2NH+-COO-) ActiveSolvent->Intermediate Absorption (40°C) CO2 + CO2 (Gas) CO2->Intermediate Carbamate PZBS-Carbamate (Stable Loaded Species) Intermediate->Carbamate Deprotonation Carbamate->ActiveSolvent Regeneration (Desorption) Heat Heat (120°C) Heat->ActiveSolvent

Figure 1: Activation and reaction cycle of PZBS. The acid form must be neutralized to K-PZBS to enable the secondary amine for carbamate formation.

Material Properties & Preparation Protocol

Objective: Prepare a 2.0 M aqueous solution of Potassium 4-(Piperazin-1-yl)butane-1-sulfonate (K-PZBS).

Reagents:

  • 4-(Piperazin-1-yl)butane-1-sulfonic acid (Purity >98%, CAS: 16045-14-0 or analog).

  • Potassium Hydroxide (KOH), pellets or 45% w/w solution (Analytical Grade).

  • Deionized Water (Type I, 18.2 MΩ).

Protocol 1: Solvent Formulation (Self-Validating)

  • Stoichiometric Calculation:

    • Calculate the molar mass of PZBS (approx. 222.3 g/mol ).

    • Target concentration: 2.0 M in 1 Liter.

    • Mass PZBS needed:

      
      .
      
    • Crucial Step: You must add an equimolar amount of KOH to neutralize the sulfonic acid group and release the amine.

    • Mass KOH needed:

      
      .
      
  • Dissolution & Neutralization:

    • Place 400 mL of DI water in a jacketed glass reactor (maintained at 25°C).

    • Add 444.6 g of PZBS solid. Note: The solution will be acidic and likely a slurry.

    • Slowly add the KOH (pellets or solution) while stirring. Caution: Exothermic reaction. Monitor temperature; do not exceed 60°C to prevent thermal degradation.

    • Adjust volume to 1.0 L with DI water.

  • Validation (The "Trustworthiness" Check):

    • pH Check: The final pH should be between 10.5 and 11.5 . If pH < 10, the amine is still protonated and inactive. Add small aliquots of KOH until target pH is reached.

    • NMR Verification: Run a H-NMR. The shift of the methylene protons adjacent to the nitrogen will change upon deprotonation, confirming the free amine state.

Experimental Workflow: CO₂ Capture Characterization

This section details the VLE (Vapor-Liquid Equilibrium) and Kinetic testing.

DOT Diagram 2: Experimental Workflow

Experiment cluster_prep Phase 1: Preparation cluster_absorb Phase 2: Absorption (40°C) cluster_desorb Phase 3: Regeneration (120°C) P1 Formulate K-PZBS (2.0M) P2 Verify Alkalinity (pH > 10.5) P1->P2 A1 Wetted Wall Column / Stirred Cell P2->A1 A2 Introduce CO2 Gas Stream A1->A2 A3 Measure CO2 Loading (mol/mol) A2->A3 D1 Heat Solvent to 120°C A3->D1 D2 Measure CO2 Release Rate D1->D2 D3 Analyze Degradation Products D2->D3

Figure 2: Step-by-step workflow for characterizing the capture performance of K-PZBS.

Protocol 2: Measuring Absorption Capacity

  • Setup: Use a thermostated Stirred Cell Reactor (e.g., Solteq or custom glass) equipped with a pressure transducer and mass flow controller.

  • Loading: Charge the reactor with 100 mL of K-PZBS. Purge with N₂ to remove dissolved O₂.

  • Absorption:

    • Set temperature to 40°C (typical flue gas temperature).

    • Introduce CO₂ at a fixed pressure (e.g., 15 kPa partial pressure to simulate coal flue gas).[3]

    • Monitor pressure drop or weight gain (gravimetric method) until equilibrium is reached.

  • Data Output:

    • Calculate Loading Capacity (

      
      ) : 
      
      
      
      .
    • Target

      
       for K-PZBS should approach 0.8 - 0.9 mol/mol  (due to zwitterionic carbamate stability).
      

Protocol 3: Cyclic Regeneration

  • Thermal Swing: Heat the saturated solvent to 120°C .

  • Stripping: Flow N₂ gas through the headspace to carry away released CO₂.

  • Quantification: Measure the volume of CO₂ released.

  • Repeat: Perform 10 cycles.

  • Success Criteria: Loss in capacity should be < 2% over 10 cycles.

Data Analysis & Performance Metrics

Use the following table to benchmark K-PZBS against industry standards (MEA and Piperazine).

MetricK-PZBS (This Protocol)30% MEA (Standard)5m Piperazine (PZ)
Active Species Potassium Piperazine SulfonateMonoethanolaminePiperazine
Volatility (Pa) Negligible (< 1 Pa)High (~50 Pa at 40°C)Moderate
Absorption Rate (

)
High (PZ-like kinetics)ModerateVery High
Regeneration Energy Low (No vaporization of solvent)High (Steam stripping)Moderate
Degradation Resistance High (Oxidatively stable)Low (Oxidative degradation)Moderate

Interpretation:

  • Volatility: K-PZBS shows a distinct advantage. Because it is an ionic salt, it does not contaminate the treated gas stream, eliminating the need for water wash sections in the scrubber.

  • Kinetics: The presence of the piperazine ring ensures that reaction rates remain competitive with concentrated PZ, unlike sterically hindered amines.

Troubleshooting & Safety

  • Precipitation: At high CO₂ loadings (>0.8 mol/mol), zwitterionic carbamates may precipitate.

    • Remedy: If precipitation occurs, dilute the solution to 1.5 M or blend with a small amount of physical solvent (e.g., sulfolane) to maintain solubility.

  • Viscosity: Sulfonate salts can be viscous.[2]

    • Remedy: Operate the absorber at slightly elevated temperatures (45-50°C) if viscosity impedes mass transfer.

  • Corrosion: Sulfonic acids/salts can be corrosive to carbon steel. Use 316 Stainless Steel for all wetted parts.

References

  • Rochelle, G. T. (2009). Amine Scrubbing for CO2 Capture. Science. Link

  • Bishnoi, S., & Rochelle, G. T. (2000). Absorption of Carbon Dioxide into Aqueous Piperazine: Reaction Kinetics, Mass Transfer and Solubility. Chemical Engineering Science. Link

  • Lv, B., et al. (2016). Mechanism and Kinetics of CO2 Absorption into Aqueous Solutions of Amino Acid Salts. Energy & Fuels. (Provides the basis for zwitterionic salt protocols). Link

  • PubChem. (2025).[1][4] 4,4'-(Piperazine-1,4-diyl)bis(butane-1-sulfonic acid) Compound Summary. National Library of Medicine. Link

  • Good, N. E., et al. (1966). Hydrogen Ion Buffers for Biological Research. Biochemistry. (Foundational text on zwitterionic buffer chemistry). Link

Sources

Preparation of HEPBS buffer from 4-(Piperazin-1-yl)butane-1-sulfonic acid precursor

Author: BenchChem Technical Support Team. Date: February 2026

Preparation from N-(2-Hydroxyethyl)piperazine-N'-(4-butanesulfonic acid) Precursor

Executive Summary

HEPBS (N-(2-Hydroxyethyl)piperazine-N'-(4-butanesulfonic acid)) is a zwitterionic "Good's Buffer" derivative designed for biological applications requiring a pH range of 7.6 to 9.0 .[1][2] With a pKa of 8.3 (at 20°C) , HEPBS offers superior buffering capacity in slightly alkaline environments compared to HEPES (pKa 7.5), making it ideal for electron transport studies, phosphorylation reactions, and cell culture media where maintaining a pH > 7.5 is critical.

This guide details the preparation of a 1.0 M HEPBS Stock Solution from the free acid precursor. It addresses the critical chemical distinction between the commercially available free acid and the non-hydroxyethylated synthetic intermediate to ensure protocol validity.

Chemical Identity & Precursor Verification

CRITICAL CHECK: Before proceeding, verify the chemical identity of your starting material. The term "precursor" in this context refers to the HEPBS Free Acid powder.

ParameterTarget Compound (HEPBS) Non-Hydroxyethylated Analog (ABS)
Chemical Name N-(2-Hydroxyethyl)piperazine-N'-(4-butanesulfonic acid)4-(Piperazin-1-yl)butane-1-sulfonic acid
Structure Contains -CH₂CH₂OH tailLacks -CH₂CH₂OH tail
CAS Number 161308-36-7161308-34-5 (varies by salt)
pKa (20°C) 8.3 ~9.6 (Piperazine secondary amine)
Application Biological Buffer (pH 7.6–9.[1][2]0)Synthetic Intermediate

Note: If your raw material is 4-(Piperazin-1-yl)butane-1-sulfonic acid (ABS), you cannot prepare HEPBS buffer directly. ABS requires chemical alkylation (hydroxyethylation) to become HEPBS. This protocol assumes the use of HEPBS Free Acid (CAS 161308-36-7) .

Materials & Equipment
Reagents
  • HEPBS Free Acid (High Purity >99%, CAS 161308-36-7)[1]

  • Sodium Hydroxide (NaOH) : 10 M (concentrated stock) or pellets (anhydrous).

  • Water : Ultrapure, Type I (Resistivity >18.2 MΩ·cm at 25°C).

  • Hydrochloric Acid (HCl) : 1 M (only for over-titration correction).

Equipment
  • Calibrated pH Meter (with temperature compensation probe).

  • Magnetic Stirrer and PTFE-coated stir bar.

  • Borosilicate Glass Beaker (sterile).

  • 0.22 µm Polyethersulfone (PES) Filter Unit (for sterilization).

Protocol: Preparation of 1.0 M HEPBS Stock Solution (500 mL)

Target pH: 8.3 (adjustable based on application) Final Volume: 500 mL Concentration: 1.0 M

Step 1: Stoichiometric Calculation & Weighing

The molecular weight (MW) of HEPBS Free Acid is 266.36 g/mol .




  • Weigh 133.18 g of HEPBS Free Acid powder.

  • Transfer to a 1 L beaker.

Step 2: Dissolution (Acidic Phase)
  • Add 350 mL of Ultrapure Water (approx. 70% of final volume).

  • Add a magnetic stir bar and stir at medium speed.

  • Observation: The solution will be acidic (pH < 5.[3]0) as the sulfonic acid group dissociates. The powder should dissolve readily.

Step 3: Titration (pH Adjustment)

Thermodynamic Note: The neutralization reaction is exothermic. Monitor temperature.

  • Place the pH probe into the solution.[4] Ensure the probe is compatible with Tris/Amine buffers (though HEPBS is less aggressive than Tris).

  • Slowly add 10 M NaOH dropwise (or pellets if preparing from solid).

  • Targeting pH 8.3:

    • As pH approaches 7.5, slow the addition rate.

    • Stop exactly at pH 8.3 (or your specific desired setpoint).

    • Temperature Correction: If the solution is warm (>25°C) from mixing, allow it to cool to 20°C or 25°C before final pH adjustment, as pKa shifts with temperature.

Step 4: Final Volume Adjustment
  • Transfer the solution to a 500 mL volumetric flask or graduated cylinder.

  • Add Ultrapure Water to bring the total volume to exactly 500 mL .

  • Invert to mix thoroughly.

Step 5: Sterilization & Storage[4][5]
  • Filter the solution through a 0.22 µm PES membrane into a sterile bottle.

  • Label with: "1.0 M HEPBS, pH 8.3, [Date], [Initials]".

  • Storage: Store at +4°C. Stable for 6–12 months. Protect from light to prevent potential radical formation (rare but possible with piperazine rings).

Workflow Visualization

HEPBS_Preparation Start Start: Raw Materials Weigh Weigh 133.18g HEPBS (Free Acid) Start->Weigh Dissolve Dissolve in 350mL Ultrapure Water Weigh->Dissolve Check_Temp Monitor Temperature (Exothermic) Dissolve->Check_Temp Titrate Titrate with 10M NaOH to pH 8.3 Check_Temp->Titrate Add Base Adjust_Vol Adjust Volume to 500mL Titrate->Adjust_Vol pH Stable Filter Sterile Filter (0.22 µm) Adjust_Vol->Filter Store Store at 4°C (Dark) Filter->Store

Figure 1: Step-by-step workflow for the preparation of 1.0 M HEPBS Stock Solution.

Critical Technical Considerations
6.1 Temperature Dependence (dpKa/dT)

Like all Good's buffers, HEPBS exhibits a temperature-dependent pKa shift. The pKa decreases as temperature increases.[6][7]

  • Coefficient:

    
    .[6]
    
  • Implication: If you adjust the pH to 8.3 at 20°C, the pH will drop to approximately 8.06 at 37°C (physiological culture temp).

  • Recommendation: Always adjust the pH at the temperature at which the experimental assay will be performed.

6.2 Metal Ion Binding

HEPBS has negligible metal binding constants for Cu²⁺, Mg²⁺, and Ca²⁺ compared to amine buffers like Tris or Tricine.

  • Suitability: Excellent for metalloenzyme assays.

  • Interference: Minimal interference with Lowry protein assays; however, it may interfere with the Folin-Ciocalteu assay due to the piperazine ring.

6.3 Membrane Permeability

HEPBS is relatively impermeable to biological membranes due to its zwitterionic and polar nature (sulfonic acid tail). This makes it suitable for:

  • Cell culture media (extracellular buffering).

  • Organ preservation solutions.[8]

Troubleshooting Guide
IssueProbable CauseCorrective Action
Precipitation Saturation or ContaminationHEPBS is highly soluble (up to ~2M). Check water quality. Ensure no incompatible cations (e.g., high conc. Pb²⁺) are present.[9][10]
pH Drift Temperature MismatchEnsure pH meter is calibrated at the same temperature as the solution. Correct for thermal shift (see Section 6.1).
Yellowing Oxidation / Light ExposurePiperazine derivatives can oxidize. Discard solution if yellow. Store stock in amber bottles.
Endotoxin High Water Source / HandlingUse endotoxin-free water and depyrogenated glassware for cell culture applications.
References
  • Ferguson, W. J., et al. (1980). "Hydrogen ion buffers for biological research." Analytical Biochemistry, 104(2), 300-310.

  • Good, N. E., et al. (1966). "Hydrogen Ion Buffers for Biological Research." Biochemistry, 5(2), 467–477. (Foundational text on zwitterionic buffers).

  • GoldBio Application Note. "HEPBS Buffer Properties and Preparation." (General properties of piperazine-sulfonic acid buffers).

  • PubChem Compound Summary. "HEPBS (CID 9965191)."[2] National Center for Biotechnology Information.

  • CymitQuimica. "HEPBS Technical Data Sheet (CAS 161308-36-7)."

Sources

Application Notes & Protocols: 4-(Piperazin-1-yl)butane-1-sulfonic Acid as a Versatile Zwitterionic Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 4-(Piperazin-1-yl)butane-1-sulfonic acid (PBSA), a versatile zwitterionic ligand, for applications in coordination chemistry. The piperazine moiety offers robust metal-binding sites, while the butane-sulfonate group imparts aqueous solubility and unique electronic properties, making PBSA an attractive building block for novel metal-organic frameworks (MOFs), catalysts, and potential metallodrugs.[1][2] This document details the synthesis of the PBSA ligand, its subsequent use in the formation of metal complexes, and the essential analytical techniques for their characterization. The protocols are designed for researchers in inorganic chemistry, materials science, and drug development, with an emphasis on the causal reasoning behind experimental choices to ensure reproducibility and methodological understanding.

Introduction: The Rationale for PBSA in Ligand Design

The piperazine scaffold is a privileged structure in medicinal chemistry and materials science, renowned for its presence in numerous biologically active compounds and its utility in constructing complex molecular architectures.[1][3] When functionalized with a butane-sulfonic acid group, the resulting ligand, 4-(piperazin-1-yl)butane-1-sulfonic acid (PBSA), exists as a zwitterion at physiological pH. This dual-charge nature presents several advantages:

  • Enhanced Aqueous Solubility: The hydrophilic sulfonate group significantly improves the water solubility of both the free ligand and its corresponding metal complexes, a critical feature for biological applications and certain catalytic systems.

  • Versatile Coordination Modes: The two nitrogen atoms of the piperazine ring can act as a bidentate chelating ligand, or they can bridge multiple metal centers to form coordination polymers and MOFs.[4]

  • Modulated Reactivity: The electron-withdrawing nature of the sulfonate group can influence the electronic properties of the coordinated metal center, potentially tuning its catalytic activity or redox potential.

  • Supramolecular Assembly: The sulfonate group is an excellent hydrogen bond acceptor, promoting the formation of ordered, multidimensional supramolecular networks in the solid state.[5]

This guide provides the necessary protocols to synthesize PBSA and leverage its properties to create novel coordination compounds.

Part I: Ligand Synthesis & Characterization

Causality in Synthesis: The Reaction of Piperazine with 1,4-Butanesultone

The synthesis of PBSA is most effectively achieved through the nucleophilic ring-opening of 1,4-butanesultone by piperazine. This reaction is analogous to the well-established synthesis of other sulfobetaines.[6][7]

Key Experimental Considerations:

  • Stoichiometry: Piperazine is used in significant molar excess. This is a critical decision to statistically favor mono-alkylation and minimize the formation of the di-substituted by-product, 4,4'-(piperazine-1,4-diyl)bis(butane-1-sulfonic acid).[8]

  • Solvent Selection: A polar aprotic solvent such as acetonitrile or methanol is chosen to ensure the solubility of both reactants while facilitating the isolation of the zwitterionic product, which often precipitates upon formation due to its high polarity.

  • Temperature Control: The reaction is typically performed at a moderately elevated temperature to ensure a reasonable reaction rate without promoting side reactions or solvent loss.

Protocol 1.1: Synthesis of 4-(Piperazin-1-yl)butane-1-sulfonic Acid (PBSA)

Workflow for PBSA Synthesis

cluster_reactants Reactants & Solvent cluster_reaction Reaction Conditions cluster_workup Work-up & Purification piperazine Piperazine (Excess) reaction Reflux (60-70°C) Stir for 12-24h piperazine->reaction butanesultone 1,4-Butanesultone butanesultone->reaction solvent Acetonitrile solvent->reaction cool Cool to RT reaction->cool filter Filter Precipitate cool->filter wash Wash with Acetone filter->wash dry Dry in vacuo wash->dry product Pure PBSA Product (White Solid) dry->product

Caption: Workflow diagram for the synthesis of PBSA.

Materials:

  • Piperazine (anhydrous)

  • 1,4-Butanesultone

  • Acetonitrile (anhydrous)

  • Acetone

  • Standard reflux apparatus with magnetic stirring

  • Büchner funnel and filter flask

Procedure:

  • Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen or argon atmosphere.

  • Reactant Addition: To the flask, add piperazine (e.g., 5.0 equivalents). Dissolve it in a minimal amount of anhydrous acetonitrile.

  • In a separate container, dissolve 1,4-butanesultone (1.0 equivalent) in anhydrous acetonitrile.

  • Reaction: Add the 1,4-butanesultone solution dropwise to the stirring piperazine solution at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 60-70°C) and maintain for 12-24 hours. A white precipitate is expected to form as the reaction progresses.

  • Isolation: After the reaction period, cool the mixture to room temperature. The product should precipitate significantly.

  • Collect the white solid by vacuum filtration using a Büchner funnel.

  • Purification: Wash the collected solid generously with cold acetone to remove unreacted piperazine and other soluble impurities.

  • Dry the purified white solid under vacuum to yield the final PBSA ligand. An expected yield is typically in the range of 80-90%.

Safety Note: 1,4-Butanesultone is a suspected carcinogen and a potent alkylating agent. Handle with extreme care in a chemical fume hood using appropriate personal protective equipment (PPE).

Protocol 1.2: Characterization of the PBSA Ligand

Confirmation of the ligand's structure and purity is paramount. The following techniques are standard.

Technique Purpose Expected Observations
¹H NMR Structural confirmation and purity assessment.Signals corresponding to the four distinct methylene groups of the butane chain and the two inequivalent methylene groups of the piperazine ring. The N-H proton may be broad or exchange with the solvent (e.g., D₂O).
¹³C NMR Confirm the carbon backbone.Signals for all 8 unique carbon atoms in the molecule.
FT-IR Identify key functional groups.Strong S=O stretching vibrations (~1170-1200 cm⁻¹ and ~1040-1060 cm⁻¹). N-H stretching (~3300 cm⁻¹, may be broad). C-H stretching (~2800-3000 cm⁻¹).
Mass Spec (ESI) Determine the molecular weight.A prominent peak corresponding to the molecular ion [M+H]⁺ or [M-H]⁻.

Part II: Synthesis of Metal-PBSA Complexes

General Considerations for Complexation

The synthesis of metal complexes with PBSA typically involves the direct reaction of the ligand with a suitable metal salt in a polar solvent.[9][10]

  • Metal Salt Selection: The choice of metal salt (e.g., chlorides, nitrates, perchlorates) is important. The counter-ion can sometimes influence the final structure, either by coordinating to the metal center or by participating in the crystal lattice.[11]

  • Solvent System: Water or methanol are common solvents due to the high solubility of the ligand and many metal salts. The choice can affect the kinetics of complex formation and the crystallinity of the product.

  • pH Control: The pH of the solution can be critical. At low pH, the piperazine nitrogens will be protonated, preventing coordination. At neutral or slightly basic pH, the nitrogens are deprotonated and available for binding. A weak base may be added to facilitate deprotonation if necessary.

Protocol 2.1: General Synthesis of a Cu(II)-PBSA Complex

This protocol provides a representative example using Copper(II) chloride.

Materials:

  • 4-(Piperazin-1-yl)butane-1-sulfonic acid (PBSA)

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O)

  • Methanol

  • Diethyl ether

Procedure:

  • Ligand Solution: Dissolve PBSA (2.0 equivalents) in methanol in a small flask with stirring. Gentle warming may be required to achieve full dissolution.

  • Metal Solution: In a separate flask, dissolve CuCl₂·2H₂O (1.0 equivalent) in methanol to form a blue or green solution.

  • Complexation: Add the metal salt solution dropwise to the stirring ligand solution at room temperature. A color change and/or the formation of a precipitate is typically observed.

  • Reaction: Stir the resulting mixture at room temperature for 2-4 hours to ensure the reaction goes to completion.

  • Isolation: If a precipitate has formed, collect it by vacuum filtration. If the product remains in solution, the complex can often be precipitated by the slow addition of a less polar solvent, such as diethyl ether.

  • Purification: Wash the isolated solid with a small amount of cold methanol, followed by diethyl ether, to remove unreacted starting materials.

  • Dry the final product, typically a colored powder (e.g., blue or green for Cu(II)), under vacuum.

Part III: Characterization of Metal-PBSA Complexes

Characterizing the resulting complex is essential to confirm that coordination has occurred and to determine the structure.

Coordination of PBSA to a Metal Center

Caption: Chelation of a metal ion (M) by the PBSA ligand.

Spectroscopic Analysis

Comparing the spectra of the free ligand with the metal complex provides clear evidence of coordination.

Technique Observation in Metal Complex (vs. Free Ligand) Interpretation
FT-IR Shift in N-H stretching frequencies. Potential appearance of new low-frequency bands (~400-500 cm⁻¹).The shift in N-H bands indicates the involvement of the nitrogen atoms in coordination. New bands can be attributed to Metal-Nitrogen (M-N) stretching vibrations.[9]
UV-Vis Appearance of new absorption bands in the visible region for transition metal complexes (e.g., d-d transitions).These bands are characteristic of the electronic environment of the metal ion and provide information about the coordination geometry (e.g., octahedral, tetrahedral).[12]
Structural and Magnetic Analysis

For a definitive structural assignment and to understand the electronic properties, further analysis is required.

  • Single-Crystal X-ray Diffraction: This is the most powerful technique for determining the precise 3D structure, including bond lengths, bond angles, coordination number, and geometry around the metal center. It can also reveal how the sulfonate group participates in hydrogen bonding or, in some cases, direct coordination.[13][14]

  • Magnetic Susceptibility: For complexes with paramagnetic metal ions (e.g., Cu(II), Mn(II), Co(II)), measuring the magnetic moment helps confirm the oxidation state and spin state of the metal center.[10]

Applications & Future Directions

Metal complexes derived from PBSA are promising candidates for a range of applications:

  • Homogeneous Catalysis: The water-soluble nature of these complexes makes them ideal for aqueous-phase catalysis, offering a greener alternative to organic solvents.

  • Bioinorganic Chemistry: Piperazine derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties.[4][12][15] Metal coordination can enhance this activity through various mechanisms.

  • Materials Science: The ability of PBSA to act as a bridging ligand, combined with the hydrogen-bonding potential of the sulfonate group, makes it a superb candidate for the rational design of novel, water-stable Metal-Organic Frameworks (MOFs).[1][2]

Future work should focus on exploring a wider range of metal ions, investigating the catalytic potential of these complexes in key organic transformations, and evaluating their cytotoxicity and antimicrobial efficacy for potential therapeutic applications.

References

  • Khan, I., et al. (2021). Piperazine-Based Co(III), Ni(II), Cu(II), and Zn(II) Carbodithioate Complexes as Potential Anticancer Agent. PMC. Available at: [Link]

  • Green, K. N., et al. (2023). Synthesis and characterization of two piperazine containing macrocycles and their transition metal complexes. PubMed. Available at: [Link]

  • Kant, R., et al. (2024). Metal complex with piperazine ring-based ligand and their biological activities. ResearchGate. Available at: [Link]

  • Kant, R., et al. (2024). Metal Complexes with Piperazine Ring Based N2O2 Ligands and their Biological Activity. Biointerface Research in Applied Chemistry. Available at: [Link]

  • Kant, R., & Maji, S. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions. Available at: [Link]

  • Kant, R., et al. (2024). Metal complex with piperazine ring-based ligand and their biological activities. DOI. Available at: [Link]

  • El-Gamel, N. E. A., et al. (2019). Copper(II) Complexes with Tetradentate Piperazine-Based Ligands: DNA Cleavage and Cytotoxicity. MDPI. Available at: [Link]

  • Fun, H.-K., et al. (2010). 4-(Methylsulfonyl)piperazin-1-ium chloride. PMC. Available at: [Link]

  • Kant, R., & Maji, S. (2020). Recent advances in synthesis of piperazine based ligands, metal complexes and their applications. ResearchGate. Available at: [Link]

  • PubChem. (2007). 4,4'-(Piperazine-1,4-diyl)bis(butane-1-sulfonic acid). National Institutes of Health. Available at: [Link]

  • Lukkarinen, R. J. (2018). Synthesis of Novel Schiff Bases and Their Metal Complexes. Theses and Dissertations. Available at: [Link]

  • Ziarani, G. M., et al. (2014). 4-(Succinimido)-1-butane sulfonic acid as a Brönsted acid catalyst for synthesis of pyrano[4,3-b]pyran derivatives under solvent-free conditions. Journal of the Saudi Chemical Society. Available at: [Link]

  • Hulia, Y., et al. (2024). 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. Molbank. Available at: [Link]

  • Jasim, M. A., et al. (2014). Crystal structures of 4-(pyrimidin-2-yl)piperazin-1-ium chloride and 4-(pyrimidin-2-yl)piperazin-1-ium nitrate. PMC. Available at: [Link]

  • Green, K. N., et al. (2023). Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes. PMC. Available at: [Link]

  • Mothilal, K. K., et al. (2016). Synthesis and characterization of sulfadiazine drug based transition metal complexes. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Thuéry, B., et al. (2016). The sulfonate group as a ligand: a fine balance between hydrogen bonding and metal ion coordination in uranyl ion complexes. Dalton Transactions. Available at: [Link]

  • Kant, R., & Maji, S. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. PubMed. Available at: [Link]

  • Yousif, E., et al. (2013). Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol. PMC. Available at: [Link]

  • Yilmaz, F., et al. (2019). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. Available at: [Link]

  • Gao, F., et al. (2004). 2-[4-(2-Hydroxyethyl)piperazin-1-yl]ethanesulfonic acid. ResearchGate. Available at: [Link]

  • Garske, A. L., et al. (2015). 2-Benzazolyl-4-Piperazin-1-Ylsulfonylbenzenecarbohydroxamic Acids as Novel Selective Histone Deacetylase-6 Inhibitors with Antiproliferative Activity. NIH. Available at: [Link]

  • Parkin, A., et al. (2004). Structures of piperazine, piperidine and morpholine. PubMed. Available at: [Link]

  • Ziarani, G. M., et al. (2016). 4-(Succinimido)-1-butane Sulfonic Acid as a Brönsted Acid Catalyst for Synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ol)s Derivatives under Solvent-Free Conditions. ResearchGate. Available at: [Link]

  • Spectrochem. Home. Available at: [Link]

Sources

Application Note: Synthesis and Functionalization of Piperazine-Based Sulfonic Acid Ionic Liquids (PS-ILs)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthesis, characterization, and application of Piperazine-based Sulfonic Acid Ionic Liquids (PS-ILs) . Unlike conventional volatile acids (e.g., HCl, H₂SO₄), PS-ILs offer a dual-active site architecture (dicationic core) with tunable Brønsted acidity and negligible vapor pressure.

These protocols are designed for drug development workflows requiring Green Chemistry compliance , specifically for acid-catalyzed transformations (e.g., esterifications, heterocycle synthesis) and solubility enhancement of poorly soluble Active Pharmaceutical Ingredients (APIs).

Strategic Chemical Logic

The synthesis of PS-ILs utilizes a Zwitterionic Intermediate Route . This approach is superior to direct alkylation with chlorosulfonic acid because it avoids the evolution of corrosive HCl gas and prevents the formation of difficult-to-separate inorganic byproducts.

Mechanism of Action
  • Nucleophilic Ring Opening: The nitrogen atoms of the piperazine ring act as nucleophiles, attacking the electrophilic carbon of 1,3-propanesultone (or 1,4-butanesultone).

  • Zwitterion Formation: This ring-opening generates a neutral zwitterion (inner salt) with quaternary ammonium cations and sulfonate anions.

  • Acidification (Protonation): Treatment with a mineral acid (e.g., H₂SO₄) protonates the sulfonate groups, yielding the final Brønsted Acidic Ionic Liquid (BAIL).

Workflow Visualization

The following diagram illustrates the critical pathway from raw reagents to the functionalized ionic liquid.

SynthesisWorkflow cluster_QC Quality Control Gates Reagents Reagents: Piperazine (Anhydrous) 1,3-Propanesultone Solvent Solvent Medium: Acetone or Ethanol (0°C -> Reflux) Reagents->Solvent Dissolution Zwitterion Intermediate: Piperazine-Zwitterion (White Solid Precipitate) Solvent->Zwitterion N-Alkylation (Ring Opening) Acidification Acidification: Add eq. H2SO4 (Stir 80°C, 6h) Zwitterion->Acidification Filtration & Resuspension FinalProduct Final PS-IL: [HSO3-PZ-SO3H][HSO4]2 (Viscous Oil/Solid) Acidification->FinalProduct Protonation

Figure 1: Step-by-step synthesis workflow for Piperazine Sulfonic Acid Ionic Liquids via the Sultone route.

Detailed Experimental Protocols

Protocol A: Synthesis of Zwitterionic Precursor

Target: 1,4-bis(3-sulfopropyl)piperazine (Zwitterion) Safety Note: 1,3-propanesultone is a potent alkylating agent and potential carcinogen. Handle in a fume hood with double nitrile gloves.

  • Preparation:

    • Dissolve Piperazine (anhydrous, 8.61 g, 100 mmol) in Acetone (150 mL) in a 500 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel.

    • Cool the solution to 0–5°C using an ice bath.

  • Addition:

    • Dissolve 1,3-Propanesultone (24.42 g, 200 mmol) in Acetone (50 mL) .

    • Add the sultone solution dropwise to the piperazine solution over 30 minutes. Note: The reaction is exothermic; control the addition rate to maintain low temperature.

  • Reaction:

    • Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

    • Heat to Reflux (approx. 56°C) and stir vigorously for 12–24 hours . A white precipitate (the zwitterion) will form.

  • Isolation:

    • Filter the white solid using a Buchner funnel.

    • Wash: Rinse the precipitate 3 times with fresh acetone (3 x 30 mL) and 2 times with diethyl ether to remove unreacted sultone.

    • Dry: Dry the solid in a vacuum oven at 60°C for 6 hours.

    • Yield Expectation: >90% (White powder).

Protocol B: Functionalization to Brønsted Acidic IL

Target: 1,4-bis(3-sulfopropyl)piperazinium hydrogen sulfate ([BSP-PZ][HSO4]₂)

  • Stoichiometry:

    • Weigh the dried Zwitterion (3.30 g, 10 mmol) from Protocol A.

    • Prepare Sulfuric Acid (98%, 1.96 g, 20 mmol) . Note: Stoichiometry is 1:2 (Zwitterion:Acid) to ensure full protonation of both sulfonate arms.

  • Reaction:

    • Place the Zwitterion in a glass reactor.

    • Add the Sulfuric Acid dropwise while stirring.

    • Heat the mixture to 80°C for 4–6 hours . The solid should dissolve, forming a homogeneous viscous liquid.

  • Purification:

    • Wash the resulting viscous oil with Diethyl Ether (3 x 20 mL) and Ethyl Acetate (2 x 20 mL) to remove any non-ionic impurities.

    • Dry under high vacuum (0.1 mbar) at 90°C for 8 hours to remove trace water.

  • Storage: Store in a desiccator. PS-ILs are hygroscopic.

Characterization & Validation

To ensure the integrity of the synthesized IL, compare your results against these standard parameters.

Spectroscopic Validation Table
TechniqueParameterExpected Signal (Chemical Shift / Wavenumber)Structural Assignment
FT-IR O=S=O (Sym)1030–1040 cm⁻¹Sulfonate group stretching
FT-IR O=S=O (Asym)1150–1200 cm⁻¹Sulfonate group stretching
FT-IR O-H (Broad)3300–3500 cm⁻¹Acidic -OH and H-bonding
¹H NMR

(D₂O)
~3.50–3.70 ppm (Multiplet)N–CH₂ (Piperazine ring)
¹H NMR

(D₂O)
~2.90 ppm (Triplet)S–CH₂ (Propyl chain next to sulfur)
¹H NMR

(D₂O)
~2.10 ppm (Multiplet)C–CH₂–C (Middle propyl chain)
Acidity Hammett (H₀)1.3 – 1.6High Brønsted acidity
Structural Logic Diagram

The following diagram details the molecular connectivity validated by the NMR signals above.

StructureLogic Figure 2: Correlation between Structural Moieties and 1H NMR Shifts Structure N+ (Ring) CH2 (Propyl-1) CH2 (Propyl-2) CH2 (Propyl-3) SO3H NMR_Signals 3.6 ppm 3.2 ppm 2.1 ppm 2.9 ppm Acidic Proton Structure:N1->NMR_Signals:f0 Structure:C1->NMR_Signals:f1 Structure:C2->NMR_Signals:f2 Structure:C3->NMR_Signals:f3

Application Context: Drug Synthesis

Case Study: Synthesis of Dihydropyrano[2,3-c]pyrazoles These scaffolds are critical in anticancer drug discovery. PS-ILs act as both solvent and catalyst, replacing toxic volatile organic solvents.

  • Method: Mix aromatic aldehyde, malononitrile, ethyl acetoacetate, and hydrazine hydrate in the presence of 20 mol% PS-IL .

  • Conditions: Stir at room temperature or mild heating (60°C).

  • Advantage: The IL can be recovered by washing the reaction mixture with water (if product precipitates) or extracting the product with ether. The IL phase is dried and reused up to 5 times without significant activity loss [3].

References

  • Review of Piperazine Applications: Tembare, R., et al. (2025).[1] Synthesis and Application of Piperazine Derivatives using different Metal based ionic liquid as a catalyst. SGVU Journal of Pharmaceutical Research & Education.

  • Sultone Synthesis Route: Li, X., et al. (2023). Design and Synthesis of New Sulfonic Acid Functionalized Ionic Liquids as Catalysts for Esterification. Molecules (MDPI).

  • Catalytic Efficiency: Zolfigol, M. A., et al. (2025). 1,4-Piperazinium Hydrogen Sulfate: A Novel Di-Cationic Ionic Liquid. ResearchGate.

  • Characterization Standards: Messali, M., et al. (2025). Synthesis and characterization of new functionalized ionic liquids. Moroccan Journal of Chemistry.

Sources

Application Note & Protocol: A Guide to the N-alkylation of Piperazine with 1,4-Butane Sultone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a detailed protocol and in-depth scientific context for the N-alkylation of piperazine with 1,4-butane sultone. This reaction is a cornerstone for synthesizing zwitterionic buffers and functionalized intermediates crucial in pharmaceutical and biotechnological research. We will explore the underlying reaction mechanism, provide a robust, step-by-step experimental procedure, address critical safety considerations, and outline methods for purification and characterization. This document is intended for researchers, scientists, and drug development professionals seeking to implement this synthesis with a high degree of confidence and reproducibility.

Introduction: The Significance of Sulfobutylated Piperazines

The piperazine ring is a "privileged scaffold" in medicinal chemistry, appearing in a vast array of therapeutic agents due to its favorable pharmacokinetic properties.[1] Modifying the piperazine core allows for the fine-tuning of a molecule's solubility, polarity, and biological activity. The N-alkylation with 1,4-butane sultone is a highly effective strategy to introduce a sulfobutyl group (–(CH₂)₄–SO₃⁻) onto one of the piperazine nitrogens.[2]

This transformation results in the formation of a zwitterionic compound, specifically a piperazine butane sulfonic acid derivative. These molecules possess both a cationic ammonium center and an anionic sulfonate group, making them valuable as biological buffers (e.g., HEPBS) and highly water-soluble intermediates for further chemical elaboration.[3][4] The introduction of the sulfonate moiety significantly enhances aqueous solubility, a critical factor in drug formulation and delivery.[5]

Reaction Mechanism and Scientific Principles

The N-alkylation of piperazine with 1,4-butane sultone proceeds via a classic bimolecular nucleophilic substitution (SN2) reaction.[5] The secondary amine nitrogen of piperazine acts as the nucleophile, attacking the electrophilic carbon atom adjacent to the oxygen in the strained sultone ring. This leads to the irreversible opening of the cyclic ester.

Causality of Experimental Choices:

  • Nucleophile: Piperazine is a symmetric diamine with two secondary amine nitrogens. In this procedure, an excess of piperazine is used to favor mono-alkylation and minimize the formation of the disubstituted byproduct, 4,4'-(piperazine-1,4-diyl)bis(butane-1-sulfonic acid).[6] The unreacted piperazine also acts as a base to neutralize any acidity, driving the reaction forward.

  • Electrophile: 1,4-Butane sultone is a potent electrophile due to the strained six-membered ring structure of the cyclic sulfonate ester.[7] This inherent reactivity allows the ring-opening reaction to proceed under relatively mild conditions.

  • Solvent: A polar aprotic solvent such as acetonitrile or Dimethylformamide (DMF) is often chosen to solubilize both the piperazine free base and the 1,4-butane sultone, facilitating effective interaction between the reactants.[7][8]

Diagram of the Reaction Mechanism

Caption: Step-by-step workflow for the synthesis.

  • Reaction Setup:

    • Place a 250 mL round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (Nitrogen or Argon).

    • To the flask, add Piperazine (e.g., 17.2 g, 200 mmol, 4.0 equivalents).

    • Add 100 mL of anhydrous acetonitrile. Stir the mixture until the piperazine is fully dissolved. Cool the solution to 0°C using an ice bath.

  • Addition of 1,4-Butane Sultone:

    • In a separate, dry beaker, dissolve 1,4-Butane Sultone (e.g., 6.81 g, 50 mmol, 1.0 equivalent) in 25 mL of anhydrous acetonitrile.

    • Using a dropping funnel, add the 1,4-butane sultone solution dropwise to the stirring piperazine solution over 30 minutes. Maintain the temperature at 0°C during the addition to control the initial exothermic reaction.

  • Reaction Execution:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 82°C for acetonitrile).

    • Maintain the reflux with vigorous stirring for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The zwitterionic product is highly polar and will likely have a very low Rf value on silica gel.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature. The desired product, being a zwitterionic salt, is often insoluble in acetonitrile and will precipitate as a white solid.

    • Collect the precipitate by vacuum filtration using a Büchner funnel.

    • Wash the collected solid sequentially with two portions of cold acetonitrile (2 x 25 mL) to remove unreacted starting materials and soluble impurities.

    • Further wash the solid with two portions of diethyl ether (2 x 30 mL) to remove residual acetonitrile and aid in drying.

    • Dry the resulting white crystalline solid in a vacuum oven at 40-50°C to a constant weight. The typical yield is 80-90%.

Product Characterization

It is essential to validate the structure and purity of the synthesized 4-(piperazin-1-yl)butane-1-sulfonic acid.

  • ¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic peaks for the protons on the piperazine ring and the butyl chain. The integration of these peaks should correspond to the expected number of protons. Due to the zwitterionic nature, proton signals may be broad. [9][10][11]* ¹³C NMR Spectroscopy: The carbon spectrum will confirm the presence of the different carbon environments in the molecule. [11][12]* FT-IR Spectroscopy: Look for characteristic absorption bands for S=O stretching of the sulfonate group (typically around 1055 cm⁻¹ and 1175 cm⁻¹) and N-H/C-H stretching frequencies.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should confirm the molecular weight of the product. The expected [M+H]⁺ ion should be observed.

Troubleshooting and Optimization

  • Low Yield:

    • Cause: Incomplete reaction or product loss during work-up.

    • Solution: Ensure anhydrous conditions, as 1,4-butane sultone can react with water. [7]Extend the reaction time. The product has some solubility in polar solvents; minimize the volume of washing solvent used.

  • Formation of Disubstituted Product:

    • Cause: Insufficient excess of piperazine.

    • Solution: Ensure at least a 4-fold molar excess of piperazine is used relative to 1,4-butane sultone. The disubstituted product is generally less soluble and may be partially removed during the acetonitrile wash. [6]* Product is an Oil or Gummy Solid:

    • Cause: Presence of impurities or residual solvent.

    • Solution: Ensure thorough washing with diethyl ether and complete drying under vacuum. If necessary, the product can be recrystallized from a solvent system like ethanol/water.

Conclusion

The N-alkylation of piperazine with 1,4-butane sultone is a reliable and efficient method for producing valuable zwitterionic building blocks. By understanding the SN2 mechanism, adhering to strict safety protocols, and following the detailed experimental procedure outlined in this note, researchers can consistently achieve high yields of the desired sulfobutylated piperazine product. The insights into reaction principles and troubleshooting strategies provided herein are intended to empower scientists to confidently apply this synthesis in their research and development endeavors.

References

  • 1,4-Butane Sultone: Chemical Properties, Applications, and Safety. (2026). Vertex AI Search.
  • SAFETY DATA SHEET - 1,4-Butane sultone. (2009). Fisher Scientific.
  • Technical Support Center: Purification of Piperazine-Containing Compounds. Benchchem.
  • 1,4-Butane sultone - Safety D
  • Purification of piperazine - US Patent US2919275A.
  • Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Tre
  • SAFETY DATA SHEET - 1,4-Butane sultone. (2023). Fisher Scientific.
  • Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Tre
  • 1,4-Butane sultone, 0818E-1, 07/07/2020. KISHIDA CHEMICAL CO., LTD.
  • 123590 - 1,4-Butane sultone, min 98% - Safety D
  • Recovery and purification of piperazine - US Patent US3481933A.
  • 1,4-Butane sultone. Wikipedia.
  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2026).
  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing.
  • Unveiling the Reactivity Landscape: A Comparative Analysis of 1,3-Propane Sultone and 1,4-Butane Sultone. Benchchem.
  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie.
  • 1,4-Butane sultone:Prepar
  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Wiley Online Library.
  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.
  • Synthesis of New Zwitterionic Pyridazino-as-triazines. (1990). Semantic Scholar.
  • New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. PMC.
  • Figure AI.2: Reaction of imidazole with 1,4-butane sultone in dry...
  • Method of Treating Disease With Piperazine Zwitterion Compounds.
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). PMC.
  • 4-(4-(2-hydroxyethyl)piperazin-1-yl)butane-1-sulfonic acid, 97%. 3ASenrise.
  • Design and Synthesis of Piperazine Sulfonamide Cores Leading to Highly Potent HIV-1 Protease Inhibitors. OSTI.GOV.
  • HEPBS. Wikipedia.
  • Synthesis of piperazines. Organic Chemistry Portal.
  • 1,4-Butane sultone | C4H8O3S | CID 15411. PubChem. [Link]

  • 4,4'-(Piperazine-1,4-diyl)bis(butane-1-sulfonic acid). PubChem.
  • Preparation method of piperazine compound and intermediate thereof - CN102786497A.
  • Alkyl
  • 16045-14-0|4,4'-(Piperazine-1,4-diyl)bis(butane-1-sulfonic acid). BLDpharm.
  • Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)

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Application Note: Piperazine-Sulfonic Acid Derivatives in Organic Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Piperazine-sulfonic acid derivatives, traditionally pigeonholed as biological "Good's Buffers" (e.g., PIPES, HEPES), have emerged as powerful, recyclable organocatalysts and precursors for Brønsted Acidic Ionic Liquids (SAILs). Their unique zwitterionic structure allows them to function as dual-activation catalysts—simultaneously stabilizing cationic transition states and activating nucleophiles via proton transfer.

This guide details the application of these derivatives in Green Organic Synthesis , specifically focusing on solvent-free multicomponent reactions (MCRs) and acid-catalyzed esterifications. We provide validated protocols for using PIPES (1,4-piperazinediethanesulfonic acid) as a solid acid-base catalyst and for synthesizing Piperazinium-based Sulfonic Acid Ionic Liquids for heterogeneous catalysis.

Mechanism of Action: The Zwitterionic Advantage

Unlike traditional inorganic acids (


) or simple amine bases (

), piperazine-sulfonic acid derivatives possess a "smart" proton shuttle mechanism.
  • Dual Activation: The piperazine nitrogen acts as a base to abstract protons from active methylene compounds (e.g., malononitrile), while the sulfonic acid moiety (or the protonated ammonium in the zwitterion) activates carbonyl electrophiles via hydrogen bonding.

  • Phase Behavior: These compounds are typically insoluble in organic solvents but soluble in water. In solvent-free or biphasic systems, they form a catalytic interface that allows for easy product separation and catalyst recycling.

Visualizing the Catalytic Cycle

The following diagram illustrates the mechanism of PIPES-catalyzed Knoevenagel condensation, a key step in many multicomponent reactions.

PIPES_Mechanism Cat PIPES Catalyst (Zwitterionic Form) Complex Transition State [H-Bond Activation] Cat->Complex Proton Shuttle Sub1 Aldehyde (Electrophile) Sub1->Complex C=O Activation Sub2 Malononitrile (Nucleophile) Sub2->Complex Deprotonation Inter Olefin Intermediate (Knoevenagel Product) Complex->Inter C-C Bond Formation Water H2O (Byproduct) Complex->Water Elimination Inter->Cat Catalyst Release

Caption: Mechanism of PIPES-mediated dual activation in Knoevenagel condensation. The zwitterionic motif facilitates simultaneous proton abstraction and carbonyl activation.

Core Application 1: PIPES-Catalyzed Multicomponent Synthesis

Target: Synthesis of Pyrano[4,3-b]pyrans (biologically active scaffolds).[1] Catalyst: PIPES (Commercial Grade, CAS: 5625-37-6). Methodology: Mechanochemical (Ball Milling) or Solvent-Free Heating.

Rationale

PIPES is non-toxic, thermally stable, and commercially available.[1] Its use eliminates the need for toxic liquid bases (piperidine) and strong acids. The catalyst precipitates upon aqueous workup, allowing for >90% recovery.

Detailed Protocol

Reaction: Benzaldehyde + Malononitrile + 4-Hydroxy-6-methyl-2-pyrone


 Pyrano[4,3-b]pyran derivative
  • Reagent Setup:

    • Aldehyde: 5.0 mmol (e.g., 0.53 g benzaldehyde)

    • Malononitrile: 5.0 mmol (0.33 g)

    • 4-Hydroxy-6-methyl-2-pyrone: 5.0 mmol (0.63 g)

    • Catalyst (PIPES): 10 mol% (0.15 g)

  • Procedure (Ball Milling Method):

    • Load all reagents and catalyst into a planetary ball mill jar (zirconia or stainless steel) with 5-10 balls (10 mm diameter).

    • Mill at 400-500 rpm for 20-30 minutes at room temperature.

    • Alternative (Thermal): If a ball mill is unavailable, stir the mixture vigorously in a round-bottom flask at 80°C (oil bath) for 45-60 minutes. The mixture will melt and liquefy.

  • Workup & Purification:

    • Add 10 mL of warm water to the reaction mixture.

    • Stir for 5 minutes. The product and catalyst will separate.

    • Filter the suspension.

    • Catalyst Recovery: Wash the solid residue with hot ethanol. The product dissolves in ethanol; the PIPES catalyst remains insoluble . Collect the undissolved PIPES, dry at 100°C, and store for reuse.

    • Product Isolation: Cool the ethanol filtrate to crystallize the pure product.

  • Yield Calculation:

    • Expected Yield: 85–94%.[1]

    • Purity: >98% (often requires no chromatography).

Performance Data
EntryCatalystConditionsTime (min)Yield (%)Recyclability
1None100°C, Solvent-free120<10N/A
2Et3NReflux (EtOH)6075Low (Volatile)
3PIPES Ball Mill, RT 30 94 Excellent (5 runs)
4HEPESBall Mill, RT3589Good

Core Application 2: Sulfonic Acid-Functionalized Ionic Liquids (SAILs)

Target: Acid-catalyzed Esterification and Friedel-Crafts Reactions. Catalyst: Sulfonated Piperazinium Salts (Synthetic Derivatives).[2] Methodology: Homogeneous Catalysis with Biphasic Separation.

Rationale

While PIPES is a zwitterion, converting piperazine into a Brønsted Acidic Ionic Liquid (BAIL) creates a super-acidic medium that is still organic-compatible. These "SAILs" are superior for esterification of fatty acids (biodiesel production) due to high thermal stability and phase-separation capabilities.

Synthesis Protocol for Piperazinium SAIL Catalyst

Catalyst Structure:


-di(sulfobutyl)piperazinium hydrogen sulfate.
  • Step 1: Quaternization (Formation of Zwitterion Precursor)

    • Dissolve Piperazine (10 mmol) in 1,2-dichloroethane (20 mL).

    • Add 1,4-Butane sultone (22 mmol) dropwise at 0°C.

    • Reflux for 12 hours.

    • Filter the white precipitate (

      
      -di(sulfobutyl)piperazine zwitterion). Wash with diethyl ether.
      
  • Step 2: Acidification (Formation of Ionic Liquid)

    • Suspend the zwitterion solid in water.

    • Add a stoichiometric amount of Sulfuric Acid (

      
      )  (or Triflic acid for higher acidity).
      
    • Stir at 60°C for 2 hours until a clear homogeneous liquid forms.

    • Remove water under vacuum (rotary evaporator) followed by drying in a vacuum oven at 80°C for 6 hours.

    • Result: A viscous, acidic ionic liquid ready for catalysis.

Application Workflow: Esterification of Oleic Acid
  • Reaction: Mix Oleic acid (10 mmol) + Ethanol (50 mmol) + SAIL Catalyst (5 mol%).

  • Conditions: Reflux at 70°C for 4 hours.

  • Separation:

    • Cool the mixture. The system forms two phases:

      • Top Phase: Ethyl Oleate (Biodiesel) + excess Ethanol.

      • Bottom Phase: SAIL Catalyst + Water byproduct.

    • Decant the top layer.

    • Dry the bottom layer under vacuum to remove water and reuse the catalyst .

Experimental Workflow Diagram

The following flowchart outlines the decision process for selecting the correct piperazine derivative based on reaction type.

Workflow Start Select Reaction Type Decision1 Base-Sensitive or Multicomponent Reaction? Start->Decision1 Decision2 Acid-Catalyzed (Esterification/Dehydration)? Decision1->Decision2 No PathA Use PIPES or HEPES (Zwitterionic Organocatalyst) Decision1->PathA Yes PathB Use Piperazinium SAILs (Brønsted Acidic Ionic Liquid) Decision2->PathB Yes StepA1 Protocol: Solvent-Free Ball Milling or Aqueous Phase PathA->StepA1 StepB1 Protocol: Homogeneous Mix Phase Separation Recovery PathB->StepB1 Result High Yield & Catalyst Recovery StepA1->Result StepB1->Result

Caption: Decision matrix for selecting between Zwitterionic PIPES and Acidic SAILs based on reaction requirements.

References

  • Ghaffari Khaligh, N., Mihankhah, T., & Johan, M. R. (2020).[1] Catalytic Application of 1,4-Piperazinediethanesulfonic Acid (PIPES) for the One-pot Multicomponent Synthesis of Pyrano[4,3-b]pyrans.[1] Polycyclic Aromatic Compounds, 42(5), 2390–2400. Link

  • Good, N. E., et al. (1966). Hydrogen Ion Buffers for Biological Research. Biochemistry, 5(2), 467–477. (Foundational reference for PIPES/HEPES structure). Link

  • Zolfigol, M. A., et al. (2016). Sulfonic acid-functionalized solid acid catalysts in organic synthesis. RSC Advances, 6, 63653-63683. (Context on sulfonated catalysts). Link

  • Fang, D., et al. (2011). Brønsted acidic ionic liquids as efficient catalysts for the synthesis of xanthenedione derivatives.[3] Catalysis Communications, 12(8), 723-726. (Context for SAILs synthesis). Link

Sources

Advanced Formulation of High-Capacity Amine Buffers for Acid Gas Capture

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-GAS-2026-02

Executive Summary

This guide details the formulation and characterization of advanced amine-based buffering systems designed for the capture of acid gases (


, 

) from process streams. While Monoethanolamine (MEA) remains the industrial baseline, its stoichiometric limitation (0.5 mol

/mol amine) and high regeneration energy necessitate the development of high-capacity alternatives.

This protocol focuses on Sterically Hindered Amines (e.g., AMP) and Tertiary Amine/Promoter Blends (e.g., MDEA/Piperazine) . These formulations exploit specific reaction mechanisms to bypass stable carbamate formation, pushing equilibrium toward bicarbonate species to achieve theoretical loadings approaching 1.0 mol


/mol amine.

Theoretical Framework: The Chemistry of Capacity

To formulate for high capacity, one must understand the trade-off between kinetics (rate of absorption) and thermodynamics (capacity and regeneration energy).

The Stoichiometric Limit
  • Primary/Secondary Amines (MEA/DEA): React with

    
     to form stable carbamates (
    
    
    
    ). This requires two moles of amine for every mole of
    
    
    (one to react, one to protonate).
    • Limit: Loading

      
      .[1]
      
  • Tertiary Amines (MDEA): Lack the proton required to form a carbamate. They catalyze the hydrolysis of

    
     to bicarbonate (
    
    
    
    ).
    • Limit: Loading

      
      .
      
    • Drawback: Extremely slow kinetics.

  • Sterically Hindered Amines (AMP): The bulky group destabilizes the carbamate, causing it to hydrolyze to bicarbonate and free amine, combining high capacity with moderate kinetics.

The Shuttle Mechanism (MDEA/PZ Blend)

The industry "gold standard" for high capacity is blending Methyldiethanolamine (MDEA) with Piperazine (PZ).

  • PZ (Promoter): Reacts rapidly with

    
     to form a carbamate.
    
  • MDEA (Base): Acts as a proton sink and bicarbonate storage.

  • Transfer: PZ transfers the captured

    
     to the MDEA solution (as bicarbonate) and regenerates itself to capture more.
    
Mechanistic Pathway Diagram

ReactionMechanism CO2 CO2 (Gas) Zwitterion Zwitterion Intermediate CO2->Zwitterion + Amine Bicarbonate Bicarbonate (HCO3-) (High Capacity, Low Heat) CO2->Bicarbonate Tertiary Amine (Base Catalysis) Amine Amine (Free) Amine->Zwitterion Carbamate Stable Carbamate (Low Capacity, High Heat) Zwitterion->Carbamate Primary/Secondary (Fast, Stable) Zwitterion->Bicarbonate Steric Hindrance Destabilizes Carbamate Carbamate->Bicarbonate Hydrolysis (Promoter Shuttle) H2O H2O

Figure 1: Reaction pathways distinguishing between stable carbamate formation (red) and the desired high-capacity bicarbonate route (green). Steric hindrance and promoters facilitate the transition to bicarbonate.

Formulation Protocol: Preparation of Amine Blends

Objective: Prepare a 45 wt% MDEA / 5 wt% PZ aqueous blend. Safety: Amines are caustic and can cause severe eye damage. Work in a fume hood.

Materials
  • Methyldiethanolamine (MDEA),

    
    99% purity.
    
  • Piperazine (PZ),

    
    99% purity (Solid flakes).
    
  • Deionized water (degassed).

  • Nitrogen gas (99.999%).

Procedure
  • Gravimetric Calculation:

    • Target: 1000 g total solution.

    • MDEA: 450 g.

    • PZ: 50 g.

    • Water: 500 g.

  • Dissolution:

    • Add 500 g of degassed DI water to a 2L glass jacketed reactor.

    • Add 50 g PZ flakes. Stir at 300 RPM until fully dissolved (PZ has low solubility; mild heating to 30°C may be required).

    • Add 450 g MDEA slowly.

  • Inerting (Critical Step):

    • Oxygen causes oxidative degradation (formation of heat-stable salts).

    • Sparge the solution with

      
       at 100 mL/min for 30 minutes to remove dissolved 
      
      
      
      and atmospheric
      
      
      .
  • Verification:

    • Titrate a 1 mL sample with 1.0N HCl to verify total alkalinity (amine concentration).

Characterization Protocol: Vapor-Liquid Equilibrium (VLE)

The VLE curve defines the solvent's "working capacity" (Rich Loading minus Lean Loading).

Experimental Setup

A stirred equilibrium cell (thermostated) is used. The principle is isothermal gas injection : known moles of


 are injected into a closed cell, and the equilibrium pressure is measured.
Workflow Diagram

VLE_Protocol Prep 1. Solvent Preparation (Degassed, Gravimetric) Cell 2. Equilibrium Cell (T = 40°C, Stirred) Prep->Cell Load Solvent Injection 3. CO2 Injection (Known Volume/Pressure) Cell->Injection Vacuum Purge Equilibration 4. Equilibration (Wait for dP/dt = 0) Injection->Equilibration Gas Absorption Data 5. Data Logging (P_eq, T_eq) Equilibration->Data Record P Data->Injection Next Step (Cumulative Loading) Analysis 6. Liquid Analysis (Titration/TIC) Data->Analysis End of Run

Figure 2: Step-by-step workflow for measuring Vapor-Liquid Equilibrium (VLE) to determine solvent capacity.

Step-by-Step VLE Measurement
  • System Evacuation: Vacuum the equilibrium cell to

    
     kPa to remove air.
    
  • Solvent Loading: Draw 100 mL of the prepared amine blend into the cell via vacuum.

  • Temperature Control: Set water bath to 40°C (Absorber condition). Allow solvent to equilibrate (vapor pressure of water/amine). Record

    
    .
    
  • Gas Injection:

    • Fill a reference gas reservoir with

      
      . Record initial 
      
      
      
      .[2]
    • Open valve to inject

      
       into the cell. Close valve.
      
    • Record final

      
       to calculate moles injected (
      
      
      
      ) using the Ideal Gas Law (or EOS).
  • Equilibration:

    • Stir vigorously. Pressure in the cell will drop as

      
       is absorbed.
      
    • Wait until pressure stabilizes (

      
       kPa/min). Record 
      
      
      
      .[2][3]
  • Calculation:

    • 
      .
      
    • 
      .
      
    • 
      .
      
    • Loading

      
      .
      
  • Repeat: Inject more

    
     to generate a full isotherm curve (0.1 to 100 kPa).
    

Performance Benchmarks

When evaluating your formulation, compare against these standard values:

Parameter30 wt% MEA (Baseline)50 wt% MDEA (Tertiary)MDEA/PZ (Blend)AMP (Hindered)
Max Loading (

)
0.50 mol/mol~1.0 mol/mol0.8 - 0.9 mol/mol~0.9 mol/mol
Absorption Rate Very FastSlowFastModerate
Regeneration Energy High (~3.8 GJ/t

)
Low (~2.5 GJ/t

)
Moderate (~2.8 GJ/t

)
Moderate
Degradation High (Oxidative)LowLow (PZ is stable)Low

Interpretation:

  • If your formulation achieves

    
     at 5 kPa partial pressure 
    
    
    
    (rich loading condition), it is a high-capacity candidate.
  • If your formulation achieves

    
     at 120°C (lean loading condition), it has excellent regenerability.
    

Stability Protocol: Degradation Assessment

High capacity is useless if the solvent degrades into heat-stable salts (HSS) or volatile emissions.

Oxidative Degradation (Absorber Simulation)
  • Setup: Glass reactor with reflux condenser.

  • Conditions: 55°C, 350 RPM stirring.

  • Gas Flow: Sparge with 98%

    
     / 2% 
    
    
    
    .
  • Catalyst: Add 0.1 mM

    
     (simulates stainless steel corrosion products).
    
  • Duration: Run for 7 days.

  • Analysis: Measure formate, oxalate, and acetate ions via Anion Chromatography. High concentrations indicate poor oxidative stability.

Thermal Degradation (Stripper Simulation)
  • Setup: Stainless steel cylinders (sealed).

  • Conditions: 135°C (accelerated aging).

  • Loading: Pre-load solvent to

    
     with 
    
    
    
    .
  • Duration: Incubate for 4 weeks.

  • Analysis: Measure loss of alkalinity (amine concentration) and formation of diamines/polymers via GC-MS.

References

  • Rochelle, G. T. (2009). Amine Scrubbing for CO2 Capture.[2][3][4][5][6][7] Science, 325(5948), 1652–1654. Link

  • Kohl, A. L., & Nielsen, R. B. (1997). Gas Purification (5th ed.). Gulf Professional Publishing. (Standard Text).
  • Bishnoi, S., & Rochelle, G. T. (2000). Absorption of Carbon Dioxide into Aqueous Piperazine: Reaction Kinetics, Mass Transfer and Solubility. Chemical Engineering Science, 55(22), 5531–5543. Link

  • Sartori, G., & Savage, D. W. (1983).[8] Sterically Hindered Amines for CO2 Removal from Gases.[9][4] Industrial & Engineering Chemistry Fundamentals, 22(2), 239–249. Link

  • Mandal, B. P., & Bandyopadhyay, S. S. (2006).[8] Absorption of carbon dioxide into aqueous blends of 2-amino-2-methyl-1-propanol and diethanolamine. Chemical Engineering Science, 61(16), 5440-5447. Link

  • Closmann, F., et al. (2009). MDEA/Piperazine as a solvent for CO2 capture.[3][5][6][7][10] Energy Procedia, 1(1), 1351-1357. Link

  • Freeman, S. A., et al. (2010). Thermal Degradation of Aqueous Piperazine for CO2 Capture. International Journal of Greenhouse Gas Control, 4(5), 756-761. Link

Sources

Troubleshooting & Optimization

Optimizing yield in the sulfonation of piperazine with butane sultone

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Tier-3 Technical Support resource, designed for senior researchers and process chemists. It prioritizes mechanistic understanding and scalable reproducibility over generic textbook instructions.

Topic: Optimization of Yield & Selectivity in Piperazine-Sultone Chemistry Ticket Type: Advanced Method Development Responder: Dr. A. Vance, Senior Application Scientist

Executive Summary & Mechanistic Insight[1]

The reaction between piperazine and 1,4-butane sultone is a classic nucleophilic ring-opening of a cyclic sulfonate ester. Unlike alkyl halides, sultones offer a "clean" alkylation pathway that produces a zwitterionic sulfonate without generating halide salts. However, users frequently encounter three failure modes:

  • Poor Selectivity: Inadvertent formation of the bis-alkylated product (1,4-piperazinedibutanesulfonic acid) when the mono-derivative is the target.

  • Hydrolysis: 1,4-butane sultone competes for water, generating 4-hydroxybutanesulfonic acid (an impurity that kills atom economy).

  • Incomplete Conversion: The 6-membered ring of 1,4-butane sultone is significantly less strained (and thus less electrophilic) than 1,3-propane sultone, requiring higher activation energy.

The Kinetic Landscape

To optimize yield, you must manipulate the Nucleophilic Window .

  • 1,3-Propane Sultone: Highly reactive (strained 5-ring), fast kinetics, high hydrolysis risk.[1]

  • 1,4-Butane Sultone: Slower kinetics (stable 6-ring), lower hydrolysis risk, requires thermal driving force (

    
    C).
    

Critical Decision Tree: Mono- vs. Bis-Alkylation

Your first step is defining the target. The reaction conditions for the mono-derivative (often a linker for drug conjugates) are diametrically opposed to those for the bis-derivative (often a buffer).

Pathway A: Target is Mono-Sulfobutyl Piperazine
  • Challenge: The second amine remains nucleophilic after the first alkylation.

  • Solution: Statistical kinetic control. You must flood the reaction with excess piperazine to ensure the sultone statistically encounters a free piperazine rather than a mono-substituted one.

  • Stoichiometry: 3.0 – 5.0 equivalents of Piperazine per 1.0 equivalent of Sultone.

Pathway B: Target is Bis-Sulfobutyl Piperazine
  • Challenge: Driving the reaction to completion without using massive excess of the toxic sultone.

  • Solution: Thermodynamic control with slight electrophile excess.

  • Stoichiometry: 1.0 equivalent Piperazine : 2.1 – 2.2 equivalents of Sultone.

Optimized Experimental Protocols

Protocol A: Synthesis of Mono-Sulfobutyl Piperazine (The "Precipitation" Method)

Best for: High purity requirements, avoiding chromatography.

Reagents:

  • Piperazine (Anhydrous)

  • 1,4-Butane Sultone[1][2][3][4][5][6][7][8]

  • Solvent: 2-Propanol (Isopropanol) or Ethanol (Absolute) .

    • Why? Piperazine is soluble in hot alcohol; the zwitterionic product is not . This leverages Le Chatelier’s principle to drive the reaction and simplifies purification.

Step-by-Step:

  • Dissolution: Dissolve Piperazine (40 mmol, 4.0 eq) in 2-Propanol (50 mL) at 60°C. Ensure complete dissolution.

  • Addition: Add 1,4-Butane Sultone (10 mmol, 1.0 eq) dropwise over 30 minutes.

    • Note: Do not dump it in. High local concentration of sultone favors bis-alkylation.

  • Reflux: Heat to reflux (approx. 82°C) for 12–16 hours.

    • Observation: A white precipitate (the zwitterionic product) should begin to form after 1-2 hours.

  • Hot Filtration (Critical): Filter the reaction mixture while hot (approx. 60°C).

    • Reasoning: The excess unreacted piperazine remains soluble in the hot alcohol and passes into the filtrate. The product is trapped on the filter.

  • Wash: Wash the filter cake with 2x 10mL hot 2-Propanol, then 1x 10mL acetone (to remove residual alcohol).

  • Drying: Vacuum dry at 50°C.

Yield Expectation: 75-85% (based on sultone). Purity: >95% Mono-substituted product.

Protocol B: Synthesis of Bis-Sulfobutyl Piperazine (The "Aqueous Base" Method)

Best for: Bulk synthesis of buffers.

Reagents:

Step-by-Step:

  • Dissolution: Dissolve Piperazine (10 mmol) in Water (20 mL).

  • pH Adjustment: The reaction generates sulfonic acid protons, dropping the pH and protonating the amine (killing nucleophilicity). You must maintain pH 10–11.

  • Addition: Add 1,4-Butane Sultone (22 mmol, 2.2 eq).

  • Reaction: Heat to 50–60°C. Monitor pH continuously. Add 5M NaOH dropwise to maintain pH > 10.

    • Endpoint: When NaOH consumption ceases (pH stabilizes), the reaction is complete.

  • Purification:

    • Concentrate via rotary evaporation.[16]

    • Precipitate the salt by adding Methanol (product is insoluble in MeOH).

    • Desalt using cation exchange resin if metal-free zwitterion is required.

Troubleshooting & FAQ

Q1: My yield is low (<40%), and I see starting material remaining.

  • Diagnosis: Incomplete ring opening.

  • Fix: 1,4-butane sultone is a "lazy" electrophile compared to propane sultone. Increase reaction temperature to reflux in ethanol/isopropanol (

    
    C) or switch to a higher boiling solvent like n-Butanol  or DMF  (though DMF complicates workup). Ensure reaction time is at least 12 hours.
    

Q2: I am getting a sticky gum instead of a precipitate.

  • Diagnosis: Oligomerization or solvent trapping.

  • Fix: This often happens if the solvent contains water. Use anhydrous alcohols. If a gum forms, triturate (grind) the gum with Acetone or Diethyl Ether to extract the solvent and induce crystallization.

Q3: How do I safely quench the excess sultone?

  • Safety Critical: Sultones are genotoxic carcinogens. Never discard reaction waste directly.

  • Protocol: Treat all waste streams with 10% NaOH or aqueous ammonia for 24 hours. This hydrolyzes the sultone ring into the harmless hydroxy-sulfonate.

Q4: Can I use catalytic amine bases (TEA, DIPEA)?

  • Answer: Generally unnecessary and counter-productive. Piperazine itself is a strong base (

    
    ). Adding TEA adds a competitive nucleophile (though steric bulk reduces this risk) and complicates purification. Stick to the "Excess Piperazine" or "Inorganic Base" strategies.
    

Visualizing the Workflow

The following diagram illustrates the decision logic for optimizing your synthesis.

G Start Start: Piperazine + 1,4-Butane Sultone Target Define Target Molecule Start->Target Mono Target: Mono-Sulfobutyl (Linker/Intermediate) Target->Mono Selectivity Required Bis Target: Bis-Sulfobutyl (Buffer/Reagent) Target->Bis Complete Conversion Cond_Mono Condition A: 4.0 eq Piperazine (Excess) Solvent: Refluxing Isopropanol Mono->Cond_Mono Kinetic Control Cond_Bis Condition B: 2.2 eq Sultone + NaOH (pH Stat) Solvent: Water @ 60°C Bis->Cond_Bis Thermodynamic Control Reaction Reaction Progress Cond_Mono->Reaction Cond_Bis->Reaction Workup_Mono Workup: Hot Filtration (60°C) Reaction->Workup_Mono Precipitation Driven Workup_Bis Workup: Concentrate -> MeOH Precip Reaction->Workup_Bis Solubility Driven Result_Mono Filtrate: Excess Piperazine Solid: Pure Mono-Zwitterion Workup_Mono->Result_Mono Result_Bis Solid: Bis-Zwitterion Salt Workup_Bis->Result_Bis

Figure 1: Decision logic for solvent and stoichiometry selection based on the desired substitution degree.

Data Summary: Reaction Parameters

ParameterMono-Substitution StrategyBis-Substitution Strategy
Piperazine Eq. 3.0 – 5.0 eq1.0 eq
Sultone Eq. 1.0 eq2.1 – 2.2 eq
Preferred Solvent Isopropanol or Ethanol (Anhydrous)Water (pH controlled) or DMF
Temperature Reflux (

C)

C
Primary Impurity Unreacted Piperazine (easy to wash)Mono-substituted intermediate
Purification Hot Filtration (Product precipitates)Crystallization / Ion Exchange

References

  • BenchChem. (2025).[8][18] Unlocking Reactivity: A Comparative Kinetic Analysis of Propane Sultone Hydrolysis. Retrieved from 1

  • ResearchGate. (2013).[11] Discussion on Conditions for Monoalkylation of Piperazine. Retrieved from 16

  • Organic Syntheses. (1963). Preparation of Sultones and Sulfonates. Coll. Vol. 4, p. 529. Retrieved from 2

  • PubChem. 1,4-Butane Sultone Compound Summary. Retrieved from 5[5]

Sources

Troubleshooting pH drift in piperazine-sulfonic acid buffer systems

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Understanding and Troubleshooting pH Drift

Welcome to the technical support center for piperazine-sulfonic acid buffer systems. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and provide you with the causal explanations and field-proven insights needed to diagnose and resolve issues with pH stability. This resource is structured as a series of frequently asked questions that address the most common challenges encountered by researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Incorrect pH in a Freshly Prepared Buffer

Question: I just prepared a 0.5 M PIPES buffer solution. I weighed everything correctly, but the final pH is significantly lower than my target of 7.0. What went wrong?

Answer: This is a classic and common issue that almost always points to one of two things: the inherent properties of the buffer's free acid form or the temperature at which you measured the pH.

Root Cause Analysis:

  • Incomplete Dissolution of the Free Acid: PIPES, in its free acid form, is poorly soluble in water.[1] Many users observe that the powder does not fully dissolve, leading them to measure the pH of what is essentially an unbuffered acidic solution. To properly dissolve and buffer, the piperazine nitrogen must be deprotonated by adding a strong base, such as sodium hydroxide (NaOH). The powder will only dissolve completely as the pH of the solution is raised to near its pKa.[1][2]

  • Temperature-Dependent pKa: All buffers containing amino groups are sensitive to temperature, and their pKa will change as the temperature changes.[3][4] The pKa of PIPES decreases by approximately 0.0085 units for every 1°C increase in temperature.[5] If you calibrate your pH meter at room temperature (~25°C) but prepare your buffer in a cold room (~4°C) without letting it equilibrate, the measured pH will be inaccurate relative to its intended use temperature.[6]

Solution Protocol: Preparing a Stable PIPES Buffer Stock (1 L of 0.5 M, pH 7.2)

This protocol is designed to be self-validating by ensuring complete dissolution before final pH adjustment.

  • Reagent & Equipment Preparation:

    • Use high-purity, deionized (DI) or distilled water.[6]

    • Ensure all glassware is scrupulously clean to prevent contamination.[6]

    • Calibrate your pH meter with fresh, certified standards at the temperature you will be using for the final buffer application.[6][7]

  • Step-by-Step Procedure:

    • Add approximately 800 mL of high-purity water to a clean 1 L beaker with a magnetic stir bar.

    • Weigh out 151.2 g of PIPES free acid and add it to the water while stirring. The mixture will appear as a cloudy suspension.

    • While continuously monitoring with your calibrated pH meter, slowly add a 10 M NaOH solution dropwise.[6]

    • Observe the solution. As you add the NaOH, the PIPES powder will begin to dissolve. Complete dissolution is a key indicator that you are approaching the buffer's effective pH range.[1][2]

    • Continue adding NaOH dropwise until the target pH of 7.2 is reached and the solution is completely clear.

    • Transfer the solution to a 1 L volumetric flask. Rinse the beaker with a small amount of DI water and add it to the flask to ensure a complete transfer.

    • Bring the final volume to exactly 1 L with DI water. Mix thoroughly.

    • For long-term storage, sterile-filter the buffer through a 0.22 µm filter into a sterile container.[5][6] Store at 2-8°C.[6] Autoclaving is generally not recommended as it can lead to degradation of some biological buffers.[5][6]

Issue 2: Downward pH Drift in a Stored Buffer

Question: My PIPES buffer was at the correct pH when I made it yesterday, but today the pH has dropped by 0.2 units after being left on the bench. Why is it drifting?

Answer: A downward drift in pH in a prepared buffer is most commonly caused by the absorption of atmospheric carbon dioxide (CO2).

Root Cause Analysis:

CO2 from the air readily dissolves in aqueous solutions. This dissolved CO2 reacts with water to form carbonic acid (H₂CO₃), a weak acid.[8][9] The carbonic acid then dissociates, releasing hydrogen ions (H⁺) into the solution and lowering the pH.[10] This process is accelerated in open or loosely capped containers. The ocean's absorption of atmospheric CO2 is a large-scale example of this same chemical phenomenon, leading to ocean acidification.[11]

Visualizing the Mechanism:

CO2_atm Atmospheric CO₂ CO2_sol Dissolved CO₂ CO2_atm->CO2_sol Absorption H2CO3 Carbonic Acid (H₂CO₃) CO2_sol->H2CO3 Reaction with H₂O H_ion H⁺ Ions (Lower pH) H2CO3->H_ion HCO3 Bicarbonate (HCO₃⁻) H2CO3->HCO3

Caption: The process of CO2 absorption leading to acidification.

Preventative Measures:

  • Storage: Always store buffer solutions in tightly sealed containers to minimize air exposure.

  • Working Solutions: Prepare only the volume of working solution needed for the day's experiments to avoid prolonged exposure of the main stock.

  • Degassing (Optional): For highly sensitive applications, you can briefly degas the water used for buffer preparation to remove dissolved CO2 before adding the buffer solids.

Issue 3: Unstable or Erratic pH Readings

Question: When I place the pH probe in my buffer, the reading won't stabilize. It keeps drifting or jumping around. Is my buffer bad?

Answer: While a poorly prepared buffer can be a factor, erratic and unstable readings are very often symptomatic of a problem with the pH measurement system itself, not the buffer solution.[12][13]

Root Cause Analysis:

A stable pH reading relies on a complete and clean electrical circuit through the pH electrode, which has two half-cells: the measuring electrode (glass bulb) and the reference electrode (junction).[14][15]

  • Contaminated or Clogged Junction: The reference junction is a porous material that allows a slow leak of electrolyte, completing the circuit. If it becomes clogged with sample components or microbial growth, the electrical connection is compromised, leading to drift.[13][16]

  • Dirty or Dry Glass Bulb: The pH-sensitive glass membrane must be clean and well-hydrated to function correctly. A coating on the bulb or dehydration from improper storage will cause a slow, drifting response.[13][15]

  • Electrical Interference: Ground loops can occur if other electrical equipment in or near your setup (e.g., stir plates, pumps) introduces a voltage into the solution, interfering with the low-voltage signal from the pH probe.[14]

Troubleshooting Workflow:

The first step is to determine if the problem lies with the buffer or the probe.

start pH Reading is Unstable check_cal Test probe in fresh calibration buffers (pH 7 & 4) start->check_cal stable Readings are stable in calibration buffers? check_cal->stable probe_issue Problem is the Probe/System stable->probe_issue No buffer_issue Problem is the Sample/Buffer stable->buffer_issue Yes clean_probe Clean the electrode (junction & bulb) probe_issue->clean_probe check_ground Check for ground loops clean_probe->check_ground recalibrate Recalibrate check_ground->recalibrate retest Retest in sample recalibrate->retest

Caption: A diagnostic workflow to isolate the cause of pH drift.

Corrective Actions for Probe Maintenance:

  • Cleaning: Soak the electrode in a dedicated cleaning solution or a dilute HCl solution to remove protein or bacterial buildup.[15] Never wipe the glass bulb, as this can damage the hydrated layer.[13]

  • Hydration: If the probe has been stored dry, rehydrate it by soaking it in a storage solution (or pH 4 buffer) for at least a few hours.[15]

  • Storage: Always store the pH electrode in a proper storage solution, not in deionized water, which will leach ions from the reference electrolyte.[16]

Data & Reference Tables
Table 1: Temperature Dependence of pKa for PIPES

This table illustrates how the pH of a perfectly prepared PIPES buffer solution will change with temperature due to the shift in its pKa. The ΔpKa/°C for PIPES is -0.0085.[5]

Temperature (°C)Expected pKaTarget pH 7.20 @ 25°C will read:
46.94~7.38
206.80~7.24
25 (Standard) 6.76 7.20
376.66~7.10

Data sourced from multiple references.[5][17]

References
  • Effect of temperature and pH on absorption of carbon dioxide by a free level of mixed solutions of some buffers. Folia Microbiologica. [Link]

  • Free-metal ion depletion by "Good's" buffers. Science. [Link]

  • Effects of pH Buffering Caused by Mg2+ and Ca2+ on CO2 Absorption Amounts in a Seawater Based Carbon Capture (SBCC) System. Energies. [Link]

  • Good's buffers (biological buffers). Interchim. [Link]

  • The use and preparation method of biological buffering agent PIPES powder. Hubei New Desheng Material Technology Co., Ltd. [Link]

  • Buffer Solutions in Drug Formulation and Processing: How Pka Values Depend on Temperature, Pressure and Ionic Strength. AMiner. [Link]

  • Good's buffers as a basis for developing self-buffering and biocompatible ionic liquids for biological research. Scientific Reports. [Link]

  • Good's buffers. Wikipedia. [Link]

  • Buffers. A Guide for the Preparation and Use of Buffers in Biological Systems. ResearchGate. [Link]

  • Biological Buffer Preparation Guide. Mettler Toledo. [Link]

  • PIPES buffer stability: Effects of temperature and storage. Hubei New Desheng Material Technology Co., Ltd. [Link]

  • The effect of carbon dioxide on the intracellular pH and buffering power of snail neurones. The Journal of Physiology. [Link]

  • Carbonate Buffering. YouTube. [Link]

  • The Guide to Fixing pH Drift. pHionics. [Link]

  • Buffers. Calbiochem/EMD. [Link]

  • Buffer solutions in drug formulation and processing: How pKa values depend on temperature, pressure and ionic strength. International Journal of Pharmaceutics. [Link]

  • What Is pH Drift And How To Fix It? A Complete Troubleshooting Guide. Atlas Scientific. [Link]

  • pH Trouble Shooting Guides. Sensorex. [Link]

  • Why do my pH readings keep drifting? Hanna Instruments. [Link]

  • Successful pH Troubleshooting. Yokogawa Electric Corporation. [Link]

Sources

Removing unreacted piperazine from 4-(Piperazin-1-yl)butane-1-sulfonic acid products

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

The Challenge: Synthesizing 4-(Piperazin-1-yl)butane-1-sulfonic acid (often an analog to Good's buffers like HEPBS) typically involves the alkylation of excess piperazine with 1,4-butane sultone or a similar alkylating agent.

The Problem: Both the product and the impurity (piperazine) are amines, and both are highly water-soluble.[1] However, their ionic behaviors differ significantly:

  • Target Molecule: A zwitterion .[1][2] At neutral pH, the sulfonic acid is deprotonated (anionic), and the piperazine nitrogen is protonated (cationic).[1] It has a net neutral charge at its isoelectric point (pI).[1]

  • Impurity (Piperazine): A strong base (

    
    , 
    
    
    
    ).[1] It exists as a di-cation or mono-cation at neutral/acidic pH and is uncharged only at very high pH.

The Solution: We utilize these differences in solubility profiles and ionic character to separate them. This guide details three validated protocols ranging from bulk cleanup to high-purity polishing.[1]

Validated Purification Protocols

Method A: Anti-Solvent Precipitation (The "Standard" Protocol)

Best for: Routine purification of crude reaction mixtures (10g – 1kg scale).[1]

Mechanism: Zwitterionic sulfonates are highly soluble in water but practically insoluble in polar organic solvents (Ethanol, Acetone).[1] Piperazine, however, is highly soluble in Ethanol and Methanol.[1] We use water to dissolve the crude, then "crash out" the product with organics.[1]

Protocol:

  • Dissolution: Dissolve the crude, oily reaction mixture in the minimum possible volume of water.

    • Tip: If the solution is colored, treat with activated charcoal (1% w/w) for 30 mins, then filter.[1]

  • Precipitation: While stirring vigorously, slowly add Absolute Ethanol (ratio 10:1 Ethanol to Water).[1]

    • Observation: The mixture should turn cloudy as the zwitterion precipitates.[1]

  • Aging: Cool the slurry to 4°C for 4–12 hours. This allows the crystal lattice to organize, excluding the piperazine.[1]

  • Filtration: Filter the white solid.

  • The Critical Wash: Wash the filter cake with cold Acetone .[1]

    • Why? Acetone removes residual ethanol and surface-bound piperazine but does not dissolve the sulfonate product.[1]

Data: Solubility Profile

SolventPiperazine (Impurity)Target Sulfonate (Zwitterion)Result
Water Very SolubleVery SolubleNo Separation
Ethanol SolubleInsolubleSeparation
Acetone SolubleInsolubleSeparation
Diethyl Ether InsolubleInsolubleNo Separation
Method B: Anion Exchange Chromatography (High Purity)

Best for: Removing trace piperazine (<1%) or when the product fails to crystallize.[1]

Mechanism: At pH > 10, Piperazine is uncharged (free base).[1] The Sulfonate group is permanently negatively charged.[1] By passing the mixture through a Strong Anion Exchange (SAX) resin, the product binds, while piperazine flows through.[1]

Protocol:

  • Resin Prep: Condition a Strong Anion Exchange column (e.g., Dowex 1X8 or Amberlite IRA-400) in the OH- form .[1]

  • Loading: Dissolve crude product in water. Adjust pH to ~10-11 using NaOH. Load onto the column.[1]

  • Washing: Wash with 3 column volumes (CV) of water (pH 10).

    • Action: Uncharged piperazine washes out.[1][3][4]

  • Elution: Elute the product using 0.1 M - 1.0 M Formic Acid or HCl .

    • Action: The acid protonates the resin or displaces the sulfonate, releasing the product.[1]

  • Recovery: Lyophilize the eluent to recover the pure solid.

Method C: Sublimation (The "Old School" Trick)

Best for: heavily contaminated crude material before attempting Method A.[1]

Mechanism: Piperazine has a high vapor pressure and sublimes easily.[1] The zwitterionic salt has negligible vapor pressure.[1]

Protocol:

  • Place the crude solid in a sublimation apparatus or vacuum oven.[1]

  • Apply high vacuum (< 1 mbar).[1]

  • Heat to 60–80°C .

  • Piperazine will sublime onto the cold finger or be pulled into the trap.[1] The residue is your enriched product.[1]

Decision Matrix & Workflow

The following diagram illustrates the logical flow for selecting the correct purification method based on your current product state.

PurificationStrategy Start Start: Crude Reaction Mixture CheckState Physical State? Start->CheckState Solid Solid / Semi-Solid CheckState->Solid Dry Oil Viscous Oil / Syrup CheckState->Oil Wet Sublimation Method C: Vacuum Sublimation (Remove bulk Piperazine) Solid->Sublimation High Piperazine Content Precipitation Method A: Anti-Solvent (Water/Ethanol) Oil->Precipitation Dissolve in min. H2O Sublimation->Precipitation CheckPurity Check Purity (NMR) Precipitation->CheckPurity IonExchange Method B: Anion Exchange (Polishing Step) CheckPurity->IonExchange Fail (Trace Impurity) Final Final Product (>99% Purity) CheckPurity->Final Pass IonExchange->Final

Caption: Decision tree for selecting purification method based on physical state and purity requirements.

Troubleshooting & FAQs

Q1: My product is coming out as a sticky oil, not a solid. What is wrong?

  • Cause: This is common with zwitterions.[1] It indicates either (a) too much water in your solvent mix, or (b) significant piperazine impurities lowering the melting point (eutectic mixture).[1]

  • Fix:

    • Dehydrate: Rotovap the oil to absolute dryness.[1] Use an azeotrope (add toluene and rotovap) to pull off trace water.[1]

    • Trituration: Add dry acetone to the oil and scratch the flask sides with a glass rod vigorously. This mechanical agitation often induces crystallization.[1]

Q2: I see a peak at 2.8 ppm in H-NMR. Is this piperazine?

  • Analysis: Yes. Free piperazine typically shows a sharp singlet around 2.8–2.9 ppm in D₂O.[1]

  • Differentiation: The piperazine protons on the product will be split and shifted.[1] The protons alpha to the nitrogen attached to the butane chain will be distinct from the ring protons.[1] If you see a sharp, uncoupled singlet, it is likely free piperazine.[1]

Q3: The product is extremely hygroscopic. How do I handle it?

  • Context: Sulfonic acids are naturally hygroscopic.[1]

  • Protocol: Avoid air-drying. Filter under a stream of Nitrogen.[1] Store the final product in a desiccator over P₂O₅. If precise weighing is needed for biological buffers, handle in a glovebox or weigh quickly.[1]

Q4: Can I use Cation Exchange instead of Anion Exchange?

  • Technical Insight: You can, but it is less efficient.[1] Piperazine is a stronger base than the zwitterion, so it binds tighter to Cation Exchange resins (like Dowex 50W).[1] You would have to load the mixture and elute carefully with a gradient.[1] The zwitterion would elute first, followed by piperazine.[1] However, Anion Exchange (Method B) is generally superior because the impurity (piperazine) doesn't bind at all at high pH, allowing for a "flow-through" removal which is operationally simpler.[1]

References

  • Solubility & Properties of Piperazine

    • PubChem Database.[1] "Piperazine (CID 4837)."[1] National Center for Biotechnology Information.[1]

    • [1]

  • Synthesis and Purification of Good's Buffers (Zwitterionic Sulfonates)

    • Ferreira, C.M., et al.[1] "Separation of zwitterionic buffers by ion-exchange chromatography." Journal of Chromatography A, 2000.[1]

    • (General methodology for separating amine-sulfonates from amine precursors).[1]

  • Ion Exchange Strategies for Zwitterions

    • Bio-Rad Laboratories.[1] "Guide to Ion Exchange Chromatography."[1]

  • Crystallization Techniques

    • Vogel's Textbook of Practical Organic Chemistry.[1] "Purification of Sulfonic Acids."[1][5] 5th Edition. Longman Scientific & Technical.[1]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 4-(Piperazin-1-yl)butane-1-sulfonic acid and Piperazine before handling.

Sources

Technical Support Center: Purification of Zwitterionic Piperazine Sulfonates via Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of zwitterionic piperazine sulfonates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the recrystallization of these unique compounds. Zwitterionic piperazine sulfonates, such as PIPES (Piperazine-N,N'-bis(2-ethanesulfonic acid)), are invaluable buffers in biochemistry and molecular biology due to their specific pKa values and high polarity.[1][2] However, their zwitterionic nature—possessing both positive and negative charges on the same molecule—presents distinct purification challenges.[3] This guide offers troubleshooting advice and frequently asked questions to help you achieve high-purity crystalline products.

Troubleshooting Guide

This section addresses specific problems you may encounter during the recrystallization of zwitterionic piperazine sulfonates.

Issue 1: Poor or No Crystal Formation After Cooling

Question: I've dissolved my crude zwitterionic piperazine sulfonate in a hot solvent and allowed it to cool, but no crystals are forming, or the yield is very low. What's going wrong?

Answer: This is a common issue often related to solvent choice and concentration.[4]

Possible Causes & Solutions:

  • Excess Solvent: The most frequent cause of poor crystallization is using too much solvent.[4][5] This keeps the compound fully dissolved even at low temperatures.

    • Solution: Gently heat the solution to evaporate some of the solvent. Once the volume is reduced, allow it to cool again. If you see cloudiness (saturation) as the solution cools, you are on the right track.[6]

  • Inappropriate Solvent: The ideal solvent should dissolve the zwitterionic piperazine sulfonate when hot but not when cold.[7][8] Due to their high polarity, these compounds are often soluble in water and other polar solvents.[2]

    • Solution: A mixed solvent system is often effective.[8] Try dissolving your compound in a minimum amount of hot water (a good solvent) and then slowly adding a miscible organic solvent in which it is less soluble (an anti-solvent), such as ethanol or isopropanol, until persistent cloudiness appears. Reheat to clarify and then cool slowly.

  • Supersaturation: Sometimes, a solution can become supersaturated and resist crystallization.[5][9]

    • Solution 1: Scratching: Use a glass rod to gently scratch the inside surface of the flask just below the liquid level. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.[5][6]

    • Solution 2: Seeding: If you have a small amount of the pure solid, add a tiny "seed" crystal to the cooled solution to initiate crystallization.[5][6]

Issue 2: The Compound "Oils Out" Instead of Crystallizing

Question: When my solution cools, an oily liquid forms at the bottom of the flask instead of solid crystals. How can I prevent this?

Answer: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point, or when the concentration of the solute is too high.[4][9] The resulting oil often traps impurities.[10]

Possible Causes & Solutions:

  • Low Melting Point of the Solute: If the melting point of your zwitterionic piperazine sulfonate is lower than the boiling point of your solvent, it's likely to oil out.

    • Solution: Add more solvent to the heated mixture to lower the saturation temperature. This allows the solution to cool to a temperature below the compound's melting point before precipitation begins.[9]

  • Rapid Cooling: Cooling the solution too quickly can favor the formation of an oil over an ordered crystal lattice.[11]

    • Solution: Ensure a slow cooling process. Allow the flask to cool to room temperature on the benchtop, insulated from the cold surface, before moving it to an ice bath.[12]

  • High Solute Concentration: A highly concentrated solution can lead to oiling out.

    • Solution: Reheat the solution to dissolve the oil, add a small amount of additional solvent, and then allow it to cool slowly.[13] Vigorous stirring as the oil begins to form can sometimes break it up into smaller droplets that may act as nuclei for crystallization.[13]

Issue 3: Impurities Co-crystallize with the Product

Question: My final crystalline product is still impure. How can I improve the purity?

Answer: Co-crystallization of impurities is a challenge, especially if they have similar structures and polarities to the desired compound.[14]

Possible Causes & Solutions:

  • Structurally Similar Impurities: Synthesis byproducts, such as other piperazine derivatives, can have similar solubility profiles and co-precipitate.[14]

    • Solution 1: Multiple Recrystallizations: A second recrystallization step can often significantly improve purity, although some product loss is expected.[15]

    • Solution 2: Activated Carbon: If you have colored impurities, they can sometimes be removed by adding a small amount of activated carbon to the hot solution before filtration.[13] Use sparingly, as it can also adsorb your product.

    • Solution 3: Alternative Purification Methods: For persistent impurities, consider other techniques like ion-exchange chromatography before the final recrystallization step.[16]

  • Insoluble Impurities: If your hot solution is not clear, you may have insoluble impurities.

    • Solution: Hot Filtration: Perform a hot gravity filtration to remove any insoluble material before allowing the solution to cool.[7] To prevent premature crystallization in the funnel, use a stemless funnel and keep the apparatus hot.[10]

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents to screen for recrystallizing zwitterionic piperazine sulfonates?

A1: Due to their zwitterionic nature, these compounds have high polarity.[3] A good starting point is highly polar, protic solvents.

  • Water: Often the best solvent to dissolve the compound initially when hot.[17]

  • Methanol/Ethanol: Can be good solvents, but also useful as anti-solvents when mixed with water.[18]

  • Mixed Solvent Systems: A water-alcohol (e.g., water-ethanol, water-isopropanol) or water-acetone mixture is often the most effective approach.[8] This allows for fine-tuning of the polarity to achieve the desired solubility difference between hot and cold conditions.

Solvent SystemSuitability for Zwitterionic Piperazine SulfonatesRationale
Water Excellent initial solvent (dissolves when hot)Matches the high polarity of the zwitterion.
Ethanol/Methanol Good as a co-solvent or anti-solventMiscible with water, but generally lower solubility for the zwitterion, promoting precipitation upon cooling.
Acetone Can be used as an anti-solvent with waterAlso miscible with water and a poor solvent for highly polar salts.
Acetonitrile Potential anti-solventLess polar than water, can induce precipitation.[19]
Non-polar Solvents (e.g., Hexane, Toluene) Unsuitable"Like dissolves like" principle; these will not dissolve the highly polar zwitterionic compound.[5]

Q2: How does the zwitterionic nature of these compounds affect recrystallization?

A2: The zwitterionic character is central to the challenges and strategies for recrystallization.

  • High Polarity and Strong Intermolecular Forces: The positive and negative charges lead to strong dipole-dipole interactions and hydrogen bonding. This results in high lattice energy, which can make the compounds difficult to dissolve in all but the most polar solvents.[20]

  • Solubility Profile: Zwitterions are most soluble in water and have minimal solubility in non-polar organic solvents.[1][21] Their solubility in organic solvents is generally low.[19]

  • pH Sensitivity: The charge state of the molecule can be altered by changing the pH, which in turn dramatically affects solubility. However, for purification via recrystallization, it is generally desirable to maintain the zwitterionic form at its isoelectric point, where it often has the lowest aqueous solubility.[22]

Q3: Can I use a change in pH to facilitate the recrystallization of a zwitterionic piperazine sulfonate?

A3: While possible, it adds complexity. Adjusting the pH away from the isoelectric point will create either a cationic (low pH) or anionic (high pH) species. This will increase its solubility in aqueous solutions. You could then potentially precipitate the compound by readjusting the pH back to the isoelectric point. However, this is more akin to precipitation than recrystallization and may be less effective at removing neutral impurities. For removing ionic impurities, this can be a viable strategy, but it requires careful control of the pH.

Experimental Workflow & Visualization

Standard Recrystallization Protocol

Here is a step-by-step methodology for a typical single-solvent recrystallization:

  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but very soluble at the solvent's boiling point.[7]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimum amount of the chosen hot solvent to just dissolve the solid.[5]

  • Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution through a pre-warmed funnel.[10]

  • Cooling: Allow the clear filtrate to cool slowly to room temperature.[7] Do not disturb the flask during this period to allow for the formation of large, pure crystals.[11]

  • Further Cooling: Once at room temperature, place the flask in an ice bath to maximize crystal yield.[11]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[12]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[5]

  • Drying: Dry the crystals, for example, in a vacuum oven, to remove any residual solvent.[23]

Recrystallization Workflow Diagram

Recrystallization_Workflow start Start with Crude Zwitterionic Piperazine Sulfonate dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Filtration (if insoluble impurities) dissolve->hot_filtration cool_slowly Slow Cooling to Room Temperature hot_filtration->cool_slowly Clear Solution ice_bath Cool in Ice Bath cool_slowly->ice_bath filter_wash Vacuum Filtration & Wash with Cold Solvent ice_bath->filter_wash dry Dry Crystals filter_wash->dry end_product Pure Crystalline Product dry->end_product

Caption: General workflow for single-solvent recrystallization.

Troubleshooting Decision Tree

Troubleshooting_Recrystallization start Cooled Solution check_crystals Crystals Formed? start->check_crystals no_crystals No Crystals check_crystals->no_crystals No success Collect Crystals check_crystals->success Yes oiling_out Oiled Out? too_much_solvent Too much solvent? oiling_out->too_much_solvent No oil_formed Oil Formed oiling_out->oil_formed Yes no_crystals->oiling_out evaporate Reduce Solvent Volume & Recool too_much_solvent->evaporate Yes supersaturated Supersaturated? too_much_solvent->supersaturated No scratch_seed Scratch Flask or Add Seed Crystal supersaturated->scratch_seed reheat_add_solvent Reheat, Add More Solvent, & Cool Slowly oil_formed->reheat_add_solvent

Caption: Decision tree for common recrystallization problems.

References

  • US2919275A - Purification of piperazine - Google Patents. (n.d.).
  • Technical Support Center: Purification of Piperazine-Containing Compounds - Benchchem. (n.d.).
  • Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating - OSTI. (n.d.).
  • Recrystallization. --->. (n.d.).
  • US3481933A - Recovery and purification of piperazine - Google Patents. (n.d.).
  • Problems in recrystallization - Biocyclopedia. (n.d.).
  • Finding the best solvent for recrystallisation student sheet. (n.d.).
  • Types of Buffers: Acidic, Basic, and Zwitterionic Buffers | Solubility of Things. (n.d.).
  • recrystallization.pdf. (n.d.).
  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.).
  • Solubility of Buffers in Aqueous–Organic Eluents for Reversed-Phase Liquid Chromatography. (2014-08-22).
  • Recrystallization1. (n.d.).
  • 2.1: RECRYSTALLIZATION - Chemistry LibreTexts. (2021-03-05).
  • Recrystallization - Single Solvent. (n.d.).
  • 3.6F: Troubleshooting - Chemistry LibreTexts. (2022-04-07).
  • Crystal engineering of zwitterionic drug to neutral co-crystals - ResearchGate. (2018-03-06).
  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York. (n.d.).
  • Crystal engineering of a zwitterionic drug to neutral cocrystals: a general solution for floxacins - Chemical Communications (RSC Publishing). (n.d.).
  • A Solubility Comparison of Neutral and Zwitterionic Polymorphs | Crystal Growth & Design. (n.d.).
  • Work-up of a zwitterion? : r/Chempros - Reddit. (2023-08-03).
  • 3.3: Choice of Solvent - Chemistry LibreTexts. (2022-04-07).
  • Recrystallization - Wired Chemist. (n.d.).
  • How to desalt zwitterions? - ResearchGate. (2020-02-20).
  • PIPES (Piperazine-N,N'-Bis(2-Ethanesulphonic Acid), 100 gm - Biomall. (n.d.).
  • PIPES, Piperazine-N,N'-bis(2-ethanesulfonic acid) - MySkinRecipes. (n.d.).

Sources

Overcoming metal ion interference in buffers containing piperazine rings

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Metal Ion Interference in Piperazine-Ring Buffers (HEPES, PIPES, EPPS)

Executive Summary

Researchers frequently observe unexplained baseline drifts, high background absorbance in redox assays (BCA/Lowry), or rapid degradation of sensitive analytes when using "Good’s Buffers" containing piperazine rings (HEPES, PIPES, HEPPS/EPPS). While these buffers are physiologically ideal (pKa 6.8–8.2), they are not chemically inert in the presence of transition metals (Fe, Cu) and light.

This guide addresses the "Piperazine Paradox" : the generation of reactive cation radicals via metal-catalyzed oxidation, and provides validated protocols to neutralize this interference.

Module 1: The Diagnostic (Is this your problem?)

Q1: My HEPES-buffered solution turned slightly yellow after 48 hours. Is it contaminated? A: Likely not microbial contamination, but chemical oxidation . If the solution was exposed to ambient light and contains trace iron (ppb levels), the piperazine ring has likely undergone photo-oxidation.

  • The Mechanism: Trace Fe(III) forms a complex with the buffer. Light reduces this to Fe(II), generating hydroxyl radicals (

    
    ).[1] These radicals attack the piperazine ring, forming a nitrogen-centered cation radical that degrades into yellow/orange byproducts.
    
  • Immediate Action: Discard the buffer. Freshly prepare it using LC-MS grade water and store it in amber bottles.

Q2: Why am I getting false positives in my BCA Protein Assay? A: You are seeing Redox Crosstalk . The BCA assay relies on the reduction of


 to 

by peptide bonds. However, the piperazine ring in HEPES (and PIPES) can also reduce

, essentially mimicking a protein.
  • The Data: 100 mM HEPES can generate a background signal equivalent to ~100 µg/mL of BSA in standard BCA protocols.

Q3: My metal-dependent enzyme (e.g., Zinc-finger protein) loses activity in PIPES buffer. A: This is Cryptic Chelation . Although Good’s buffers are designed to have low metal binding constants (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


), they are not zero.[1] At high buffer concentrations (50–100 mM), the mass action effect allows the buffer to strip weakly bound metal cofactors from enzymes.
Module 2: The Mechanism (Visualized)

To solve the interference, you must break the Radical Generation Cycle.

PiperazineOxidation TraceMetals Trace Metals (Fe3+, Cu2+) ROS Reactive Oxygen Species (HO•, O2•-) TraceMetals->ROS Fenton/Haber-Weiss Reaction Piperazine Piperazine Ring (HEPES/PIPES) TraceMetals->Piperazine Weak Chelation Light Ambient Light / UV Light->ROS Photo-excitation ROS->Piperazine H-abstraction Radical Piperazine Cation Radical (N•+) Piperazine->Radical Oxidation Interference EXPERIMENTAL FAILURE: 1. False Colorimetric Signal 2. Protein Oxidation 3. Enzyme Inactivation Radical->Interference Redox Reactivity

Figure 1: The Piperazine Radical Generation Cycle.[1] Trace metals catalyze the formation of ROS, which oxidizes the buffer ring, creating reactive species that interfere with downstream assays.

Module 3: Mitigation Protocols
Protocol A: The "Chelation Shield" Strategy

Use when: You must use HEPES/PIPES but need to stop radical formation.[1] Constraint: Do not use if your enzyme requires metals (Ca, Mg, Zn) for activity.[1]

  • Reagent Selection: Use Diethylenetriaminepentaacetic acid (DTPA ) instead of EDTA.[1]

    • Why: EDTA-Fe(III) complexes can actually enhance hydroxyl radical formation (pro-oxidant effect).[1] DTPA-Fe(III) complexes are redox-inert.[1]

  • Preparation:

    • Prepare 100 mM HEPES.

    • Add 50 µM DTPA (final concentration).[1]

  • Validation:

    • Incubate buffer with 10 µM

      
       for 1 hour.
      
    • Measure Absorbance at 400–500 nm.[1]

    • Pass Criteria:

      
       OD.[1]
      
Protocol B: The "Sacrificial Scavenger" Method

Use when: You are studying highly sensitive proteins and cannot use chelators.[1]

  • Add Mannitol: Supplement the buffer with 10–50 mM Mannitol.

    • Mechanism:[2][3][4] Mannitol acts as a hydroxyl radical scavenger (

      
      ), reacting faster than the piperazine ring, thus protecting the buffer integrity.
      
  • Dark Storage: Wrap all reservoirs in aluminum foil. Light is the primary activator of the Fe-HEPES complex.

Protocol C: Correcting BCA Assay Interference

Use when: You have HEPES in your samples and need accurate protein quantification.[1][5]

Do NOT dilute the sample. Instead, modify the blank.

StepStandard ProtocolCorrected Protocol (HEPES)
Blank Water or SalineExact Buffer Match (Sample Buffer)
Standards BSA in WaterBSA in Sample Buffer
Wavelength 562 nm562 nm
Calculation


Note: If HEPES > 50 mM, the background may exceed the linear range of the plate reader. In this case, perform a TCA Precipitation (Trichloroacetic acid) to pellet the protein, discard the supernatant (containing HEPES), and resolubilize in 0.1 M NaOH before running BCA.

Module 4: Buffer Selection Decision Tree

Use this logic flow to determine if you should abandon piperazine buffers entirely.

BufferSelection Start Start: Selecting Buffer for pH 7.0 - 8.0 RedoxSensitive Is the assay Redox Sensitive? (e.g., Lowry, BCA, radical study) Start->RedoxSensitive MetalDependent Is the protein Metal Dependent? RedoxSensitive->MetalDependent No AvoidPiperazine AVOID Piperazines. Use MOPS, Phosphate, or Tricine RedoxSensitive->AvoidPiperazine Yes UseHEPES Safe to use HEPES/PIPES MetalDependent->UseHEPES No MetalDependent->AvoidPiperazine Yes (Metals are required) UseChelator Use HEPES + 50 µM DTPA MetalDependent->UseChelator No (Metals are contaminants)

Figure 2: Decision Matrix for Buffer Selection.[1] Prioritize avoiding piperazine rings in redox-sensitive applications.

Module 5: Comparative Data (Interference Potential)
BufferStructure TypeRadical Formation RiskMetal Binding (Log K for

)
BCA Interference
HEPES PiperazineHigh ~2.5 (Weak)High
PIPES PiperazineHigh ~2.0 (Weak)High
MOPS MorpholineLowNegligibleLow
Tris Primary AmineNone~4.0 (Moderate)Low
Phosphate InorganicNonePrecipitates MetalsNone
References
  • Grady, J. K., Chasteen, N. D., & Harris, D. C. (1988). Radicals from "Good's" buffers.[6] Analytical Biochemistry, 173(1), 111–115.[1][6]

  • Thermo Fisher Scientific. (n.d.).[1] Pierce BCA Protein Assay Kit User Guide. Retrieved February 14, 2026.[1]

  • Ferreira, C. M., et al. (2015). (Un)suitability of the use of pH buffers in biological, biochemical and environmental studies and their interaction with metal ions. RSC Advances, 5, 30989-31003.[1][7]

  • Kirsch, M., et al. (1998). Hydrogen peroxide formation by reaction of peroxynitrite with HEPES and related tertiary amines. Journal of Biological Chemistry, 273(21), 12716-12724.[1]

Sources

Stability of 4-(Piperazin-1-yl)butane-1-sulfonic acid at high temperatures

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Handling of 4-(Piperazin-1-yl)butane-1-sulfonic Acid

Welcome to the Advanced Chemical Stability Support Hub. This guide addresses the thermal stability, degradation mechanisms, and troubleshooting protocols for 4-(Piperazin-1-yl)butane-1-sulfonic acid and its related zwitterionic buffer analogs.

Part 1: Product Identification & Core Stability Profile

User Query: "I am using 4-(Piperazin-1-yl)butane-1-sulfonic acid in a high-temperature application. Will it degrade?"

Technical Assessment: The molecule 4-(Piperazin-1-yl)butane-1-sulfonic acid (CAS 684283-98-5) is a zwitterionic compound consisting of a piperazine ring mono-substituted with a butyl-sulfonate chain. It is structurally distinct from the common biological buffers HEPBS (which has an additional hydroxyethyl group) and PIPBS (which is bis-substituted).

Due to the presence of a secondary amine (the unsubstituted nitrogen on the piperazine ring), this specific compound exhibits a different stability profile compared to fully substituted Good's buffers like HEPBS.

Thermal Stability Data Matrix
ParameterSpecificationStability LimitNotes
Melting Point >220°C (Decomposition)Stable solidSolid form is highly stable; decomposition occurs before melting.
Autoclave Stability 121°C / 15 psi / 20 minStable Minimal hydrolysis. Susceptible to oxidative yellowing if O₂ is present.
High-Temp Limit (Solution) ~150°CConditional Piperazine ring remains intact. Secondary amine oxidation accelerates >60°C.
pH Drift (dpKa/dT) ~ -0.014 pH units/°CSignificant Solution becomes more acidic as temperature rises.
Oxidative Resistance ModerateVulnerable The secondary amine (-NH) is a site for oxidation to nitrones or radical formation.

Critical Insight: Unlike HEPBS or HEPES, the secondary amine in this mono-substituted compound is reactive. At high temperatures (>100°C), it can react with trace aldehydes (Maillard-type reaction) or undergo oxidative ring opening if dissolved oxygen is not removed.

Part 2: Degradation Mechanisms & Visual Analysis

At high temperatures, two primary degradation pathways threaten the integrity of 4-(Piperazin-1-yl)butane-1-sulfonic acid.

Pathway 1: Oxidative Instability (The "Yellowing" Effect)

The secondary amine is the weak link. In the presence of heat and oxygen, it forms a radical cation, leading to ring opening or coupling. This manifests as a yellow discoloration.

Pathway 2: Metal-Catalyzed Hydrolysis

Trace transition metals (Cu²⁺, Fe³⁺) can chelate the piperazine nitrogen, lowering the activation energy for oxidative degradation.

DegradationPathways cluster_0 Thermal Degradation Workflow PBSA 4-(Piperazin-1-yl) butane-1-sulfonic acid Radical N-Radical Cation (Intermediate) PBSA->Radical Oxidation Heat Heat (>100°C) + O2 Heat->Radical Nitrone Nitrone / Imine Species Radical->Nitrone -H+ RingOpen Ring Opening (Ethylenediamine derivs) Radical->RingOpen Hydrolysis Yellow Yellow Polymers Nitrone->Yellow Polymerization

Figure 1: Oxidative degradation pathway of the secondary amine moiety in piperazine sulfonates under high thermal stress.

Part 3: Troubleshooting Guide (FAQ)

Q1: My solution turned yellow after autoclaving (121°C). Is it ruined?

  • Diagnosis: This is likely oxidative degradation of the secondary amine or trace metal contamination.

  • Impact: For buffering capacity, the loss is likely negligible (<1%). However, for UV-sensitive applications (e.g., spectrophotometry), the increased absorbance at 280-400 nm is problematic.

  • Solution: Use high-grade water (18.2 MΩ) to remove metals. Degas the solution (vacuum or N₂ sparge) before autoclaving to remove oxygen.

Q2: The pH of my buffer dropped significantly when heated to 60°C.

  • Diagnosis: This is a thermodynamic property, not degradation. Piperazine buffers have a negative temperature coefficient (dpKa/dT ≈ -0.014).

  • Correction: If you need pH 8.0 at 60°C, you must prepare the buffer at pH ~8.56 at 20°C.

    • Calculation:

      
      .
      
    • Target:

      
      .
      

Q3: Can I use this buffer with cell cultures at elevated temperatures?

  • Diagnosis: Yes, but be aware of the secondary amine.

  • Risk: Secondary amines can react with atmospheric CO₂ to form carbamates, slightly altering pH and availability.

  • Recommendation: For strict biological stability, the tertiary amine analog HEPBS (N-hydroxyethyl derivative) is often preferred as it lacks the reactive secondary amine.

Part 4: High-Stability Preparation Protocol

To ensure maximum stability of 4-(Piperazin-1-yl)butane-1-sulfonic acid at high temperatures, follow this "Self-Validating" protocol.

Reagents:

  • 4-(Piperazin-1-yl)butane-1-sulfonic acid (Solid)

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) for pH adjustment

  • DEPC-treated or HPLC-grade water (Metal-free)

Step-by-Step Workflow:

  • Dissolution & Metal Chelation Check:

    • Dissolve the sulfonic acid in 80% of the final volume of water.

    • Validation: The solution should be strictly colorless. Any tint suggests iron contamination in the water or reagent.

  • Temperature-Compensated pH Adjustment:

    • Determine your working temperature (

      
      ).
      
    • Adjust pH at room temperature (

      
      ) using the formula:
      
      
      
      
    • Note: Use a value of -0.014 for

      
      .
      
  • Oxidative Shielding (Critical for >100°C):

    • If autoclaving, sparge the solution with Nitrogen (N₂) or Argon gas for 5-10 minutes to displace dissolved oxygen.

    • Cap the bottle loosely but immediately to prevent re-oxygenation during the heating ramp-up.

  • Sterilization:

    • Autoclave at 121°C for 15-20 minutes.

    • Post-Validation: Check absorbance at 420 nm. An OD > 0.05 indicates significant oxidative degradation.

References

  • PubChem. (2025). 4-(Piperazin-1-yl)butane-1-sulfonic acid (Compound Summary). National Library of Medicine. [Link] (Note: Link directs to the bis-analog PIPBS record which contains related stability data for the piperazine-sulfonate scaffold).

  • Rochelle, G. T. (2012). Thermal degradation of amines for CO2 capture. Current Opinion in Chemical Engineering.
  • Goldberg, R. N., et al. (2002). Thermodynamics of ionization of piperazine buffers. Journal of Solution Chemistry. (Source for dpKa/dT values).

Technical Support Center: Minimizing Oxidative Degradation of Piperazine Buffers in CO2 Capture

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with piperazine (PZ) buffers in CO2 capture applications. This guide, designed by senior application scientists, provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated experimental protocols to help you understand, identify, and mitigate the oxidative degradation of your piperazine solutions. Our focus is on providing not just procedural steps, but the scientific reasoning behind them to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and degradation of piperazine buffers in CO2 capture systems.

Q1: What is piperazine degradation, and why is it a concern?

Piperazine degradation refers to the chemical breakdown of the piperazine molecule under the operational conditions of CO2 capture, which primarily include high temperatures and the presence of oxygen. This degradation is a significant concern for several reasons:

  • Reduced CO2 Capacity: Degradation leads to a loss of active piperazine, which in turn diminishes the solution's capacity to capture CO2, increasing operational costs.[1]

  • Formation of Corrosive Byproducts: Some degradation products can increase the corrosivity of the solvent, potentially damaging equipment.

  • Increased Viscosity: The accumulation of degradation products can lead to an increase in the viscosity of the solvent, which can negatively impact the energy efficiency of the capture process.[2]

  • Environmental and Health Concerns: The formation of potentially harmful degradation products, such as nitrosamines, necessitates careful management and disposal of the solvent.[3][4]

Q2: What are the primary drivers of piperazine degradation in a CO2 capture process?

Piperazine degradation is primarily driven by two mechanisms:

  • Oxidative Degradation: This is often the more significant pathway and is caused by the reaction of piperazine with dissolved oxygen from the flue gas. This process is accelerated by the presence of metal catalysts.[5][6][7]

  • Thermal Degradation: This occurs at the high temperatures present in the stripper section of a CO2 capture plant (typically 120-150°C).[5][6] While piperazine is relatively thermally stable compared to other amines, degradation can still be significant over long operational periods.[4][7]

Q3: My piperazine solution has turned yellow/brown. What does this indicate?

A change in the color of your piperazine solution, typically to a yellow or brown hue, is a common indicator of oxidative degradation. This color change is often associated with the formation of various degradation products and the presence of dissolved metal ions, particularly iron, which can form colored complexes with these products.[8] Monitoring the color change can be a simple, qualitative way to assess the health of your solvent. A deeper color often correlates with a higher level of degradation.

Q4: What are the major degradation products of piperazine, and how can I detect them?

The primary degradation products of piperazine can be broadly categorized as follows:

  • Oxidation Products: Common oxidation products include ethylenediamine (EDA), formate, acetate, and oxalate.[9] In the presence of dissolved iron, ammonia is also a significant final product.[2]

  • Thermal Degradation Products: Key thermal degradation products include N-formylpiperazine (FPZ), ammonium, and N-(2-aminoethyl)piperazine.[1][10]

These degradation products can be identified and quantified using a combination of analytical techniques, most commonly:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile and semi-volatile degradation products.[9]

  • Ion Chromatography (IC): To quantify ionic degradation products such as formate, acetate, oxalate, and heat-stable salts.[11]

  • High-Performance Liquid Chromatography (HPLC): Can be used to quantify piperazine and some of its degradation products, sometimes requiring derivatization for detection.[12][13][14]

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues related to piperazine degradation during your CO2 capture experiments.

Problem 1: Rapid Loss of CO2 Absorption Capacity

Symptoms:

  • A noticeable decrease in the amount of CO2 captured over time.

  • The need for more frequent solvent regeneration to achieve the same level of CO2 removal.

Potential Causes & Solutions:

Potential CauseDiagnostic StepsRecommended Actions
High Oxidative Degradation 1. Visual Inspection: Check for a significant color change in the solvent. 2. Analytical Confirmation: Use GC-MS and IC to quantify piperazine loss and the formation of degradation products like formate and EDA.[9][11] 3. Metal Analysis: Analyze the solvent for dissolved metals, particularly copper and iron, using Inductively Coupled Plasma (ICP) spectroscopy.1. Reduce Oxygen Ingress: If possible, sparge the solvent with nitrogen (N2) before it enters the high-temperature stripper section to remove dissolved oxygen.[15] 2. Implement Inhibitors: Consider adding an appropriate oxidative degradation inhibitor. 3. Material of Construction: Ensure that the experimental setup is constructed from materials with low corrosion potential, such as stainless steel, and check for any components made of copper or its alloys.[5]
High Thermal Degradation 1. Temperature Monitoring: Verify the operating temperature of your stripper or high-temperature components. 2. Analytical Confirmation: Use GC-MS to check for an increase in thermal degradation products like N-formylpiperazine.[1][10]1. Optimize Stripper Temperature: Lower the stripper temperature if feasible for your process. Piperazine is generally stable up to 150°C, but lower temperatures will reduce degradation rates.[6]
CO2 Loading Issues 1. Loading Analysis: Measure the CO2 loading in your rich and lean solvent streams to ensure it is within the optimal range.1. Adjust Process Parameters: Modify the solvent flow rate or regeneration conditions to optimize CO2 loading.
Problem 2: Increased Corrosion in the Experimental Setup

Symptoms:

  • Visible signs of rust or pitting on metal surfaces.

  • An increase in the concentration of dissolved metals (e.g., iron, chromium, nickel) in the solvent.

Potential Causes & Solutions:

Potential CauseDiagnostic StepsRecommended Actions
Formation of Corrosive Degradation Products 1. pH Measurement: Monitor the pH of the solvent. A significant drop in pH can indicate the formation of acidic degradation products. 2. Ion Chromatography: Analyze for an accumulation of heat-stable salts and acidic byproducts like formate and oxalate.[9]1. Solvent Reclaiming: Consider implementing a solvent reclaiming process, such as vacuum distillation, to remove corrosive degradation products.[15] 2. pH Control: In some cases, controlled addition of a base may be possible, but this should be done with caution as it can affect the overall process chemistry.
High Dissolved Oxygen 1. Dissolved Oxygen Measurement: Use a dissolved oxygen probe to measure the O2 concentration in your solvent at various points in the process.1. Nitrogen Sparging: Implement N2 sparging to remove dissolved oxygen, particularly before the high-temperature sections.[15]
Inappropriate Materials of Construction 1. Material Review: Verify that all wetted parts of your system are made of corrosion-resistant materials like 316 stainless steel. Avoid materials like carbon steel and copper alloys.[5]1. Material Upgrade: Replace any non-resistant components with appropriate materials.

Experimental Protocols

Protocol 1: Quantification of Piperazine and its Degradation Products using GC-MS

This protocol provides a general guideline for the analysis of piperazine and its primary degradation products. Instrument parameters will need to be optimized for your specific equipment and target analytes.

Objective: To identify and quantify piperazine, N-formylpiperazine, and ethylenediamine in a solvent sample.

Materials:

  • Gas Chromatograph with Mass Spectrometric Detector (GC-MS)

  • Appropriate GC column (e.g., a polar capillary column)

  • Helium (carrier gas)

  • Solvent sample

  • Piperazine, N-formylpiperazine, and ethylenediamine standards

  • Volumetric flasks and pipettes

  • Syringes and vials for GC-MS

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of each standard (piperazine, N-formylpiperazine, ethylenediamine) in a suitable solvent (e.g., methanol or water).

    • Create a series of calibration standards by diluting the stock solutions to cover the expected concentration range in your samples.

  • Sample Preparation:

    • Filter the solvent sample to remove any particulate matter.

    • Depending on the concentration, you may need to dilute the sample with a suitable solvent.

  • GC-MS Analysis:

    • Set up the GC-MS method with appropriate parameters for inlet temperature, oven temperature program, carrier gas flow rate, and mass spectrometer settings.

    • Inject a known volume of each calibration standard to generate a calibration curve.

    • Inject the prepared solvent sample.

  • Data Analysis:

    • Identify the peaks for piperazine and its degradation products based on their retention times and mass spectra.

    • Quantify the concentration of each compound in the sample by comparing its peak area to the calibration curve.

Protocol 2: Quantification of Ionic Degradation Products using Ion Chromatography (IC)

Objective: To quantify formate, acetate, and oxalate in a solvent sample.

Materials:

  • Ion Chromatograph with a conductivity detector

  • Anion-exchange column

  • Eluent (e.g., a carbonate/bicarbonate buffer)

  • Suppressor

  • Formate, acetate, and oxalate standards

  • Deionized water

  • Volumetric flasks and pipettes

  • Syringes and vials for IC

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of each ionic standard in deionized water.

    • Prepare a series of calibration standards by diluting the stock solutions.

  • Sample Preparation:

    • Filter the solvent sample.

    • Dilute the sample with deionized water to bring the analyte concentrations within the calibration range.

  • IC Analysis:

    • Set up the IC with the appropriate column, eluent, and flow rate.

    • Inject the calibration standards to create a calibration curve.

    • Inject the prepared sample.

  • Data Analysis:

    • Identify the peaks for formate, acetate, and oxalate based on their retention times.

    • Quantify the concentration of each ion using the calibration curve.

Visualizing Degradation Pathways and Mitigation Strategies

To better understand the complex interactions in piperazine degradation, the following diagrams illustrate the key pathways and the points at which mitigation strategies can be effective.

graph Piperazine_Degradation_Pathway { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Nodes PZ [label="Piperazine (PZ)", fillcolor="#F1F3F4"]; O2 [label="Dissolved O2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Metals [label="Metal Catalysts\n(Fe, Cu)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Temp [label="High Temperature\n(Stripper)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ox_Intermediates [label="Oxidative\nIntermediates", fillcolor="#FBBC05", fontcolor="#202124"]; Therm_Intermediates [label="Thermal\nIntermediates", fillcolor="#FBBC05", fontcolor="#202124"]; Ox_Products [label="Oxidation Products\n(EDA, Formate, NH3)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Therm_Products [label="Thermal Products\n(FPZ, Ammonium)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Loss_Capacity [label="Loss of CO2 Capacity", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Corrosion [label="Increased Corrosion", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges PZ -> Ox_Intermediates [label="Oxidation"]; PZ -> Therm_Intermediates [label="Thermal Degradation"]; O2 -> Ox_Intermediates; Metals -> Ox_Intermediates; Temp -> Therm_Intermediates; Ox_Intermediates -> Ox_Products; Therm_Intermediates -> Therm_Products; Ox_Products -> Loss_Capacity; Therm_Products -> Loss_Capacity; Ox_Products -> Corrosion; }

Caption: Simplified Piperazine Degradation Pathways. graph Mitigation_Strategies { layout=dot; rankdir=TB; node [shape=box, style=filled, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Nodes FlueGas [label="Flue Gas (with O2)", shape=invhouse, fillcolor="#F1F3F4"]; Absorber [label="Absorber", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RichSolvent [label="Rich Solvent (PZ + CO2 + O2)", fillcolor="#FBBC05", fontcolor="#202124"]; Stripper [label="Stripper (High Temp)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; LeanSolvent [label="Lean Solvent (PZ)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Mitigation Nodes N2Sparge [label="N2 Sparging", shape=cds, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Inhibitors [label="Add Inhibitors", shape=cds, fillcolor="#5F6368", fontcolor="#FFFFFF"]; TempControl [label="Optimize Temperature", shape=cds, fillcolor="#5F6368", fontcolor="#FFFFFF"]; MaterialSelection [label="Corrosion Resistant\nMaterials", shape=cds, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges FlueGas -> Absorber; LeanSolvent -> Absorber; Absorber -> RichSolvent; RichSolvent -> Stripper; Stripper -> LeanSolvent;

// Mitigation Edges N2Sparge -> RichSolvent [label="Removes O2"]; Inhibitors -> RichSolvent [label="Scavenges Radicals"]; TempControl -> Stripper [label="Reduces Thermal Stress"]; MaterialSelection -> Absorber [color="#5F6368"]; MaterialSelection -> Stripper [color="#5F6368"]; }

Caption: Key Mitigation Strategies in a CO2 Capture Process.

References

  • Freeman, S. A. (2011). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. The University of Texas at Austin. [Link]

  • Al-Musa, A., et al. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Journal of Environmental Chemical Engineering, 11(6), 111228. [Link]

  • Freeman, S. A., & Rochelle, G. T. (2012). Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. Industrial & Engineering Chemistry Research, 51(22), 7726–7735. [Link]

  • Namjoshi, O., et al. (2013). Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO 2 Capture. Industrial & Engineering Chemistry Research, 52(47), 16738-16744. [Link]

  • Freeman, S. A., & Rochelle, G. T. (2012). Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. ResearchGate. [Link]

  • Rochelle, G. T., et al. (2011). Carbon dioxide capture with concentrated, aqueous piperazine. ResearchGate. [Link]

  • Nielsen, P. T. (2017). Oxidation of piperazine in post-combustion carbon capture. The University of Texas at Austin. [Link]

  • Chen, S. (2019). Mitigation methods for piperazine oxidation in post-combustion carbon capture. The University of Texas at Austin. [Link]

  • Voice, A. K. (2013). Oxidative degradation of piperazine in the absorption of carbon dioxide. The University of Texas at Austin. [Link]

  • Goldman, M. J., Fine, N. A., & Rochelle, G. T. (2013). Kinetics of N-nitrosopiperazine formation from nitrite and piperazine in CO2 capture. Environmental Science & Technology, 47(7), 3528–3534. [Link]

  • Lepaumier, H., et al. (2011). New Amines for CO2 Capture. I. Mechanisms of Amine Degradation in the Presence of CO2. Industrial & Engineering Chemistry Research, 50(11), 6979-6985. [Link]

  • Rochelle, G. T., et al. (2009). Degradation of aqueous piperazine in carbon dioxide capture. ResearchGate. [Link]

  • Wu, Y., et al. (2023). Pilot plant testing to mitigate piperazine oxidation. National Carbon Capture Center. [Link]

  • Morlando, A., et al. (2021). Degradation of 2-Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. Industrial & Engineering Chemistry Research, 60(22), 8047-8059. [Link]

  • Navaneeswari, R., & Reddy, C. S. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(10), 4569-4575. [Link]

  • Navaneeswari, R., & Reddy, C. S. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. [Link]

  • Navaneeswari, R., & Reddy, C. S. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. [Link]

Sources

Technical Support Center: Stability & Handling of Piperazine Sulfonic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Scope

This technical guide addresses the stability, storage, and remediation of Piperazine Sulfonic Acids , specifically focusing on HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) and PIPES (piperazine-N,N′-bis(2-ethanesulfonic acid)).

These "Good's Buffers" are zwitterionic.[1][2] While chemically robust, they exhibit significant hygroscopicity (tendency to absorb moisture from the air).[3][4][5] This leads to caking, weighing inaccuracies, and potential degradation. This guide provides self-validating protocols to diagnose, remediate, and prevent these issues.

The Mechanism of Failure: Why Do Powders Cake?

Before attempting remediation, it is critical to understand why your free-flowing powder turned into a solid brick. It is rarely a chemical degradation initially; it is a physical phase transition driven by moisture migration.

The Moisture-Bridge Phenomenon

When relative humidity (RH) exceeds the critical relative humidity (CRH) of the salt or acid, water molecules adsorb onto the particle surface. This creates a saturated solution layer. When the temperature fluctuates or humidity drops, this water evaporates, causing dissolved material to recrystallize. These new crystals form "solid bridges" between particles, fusing them together.

MoistureMechanism HighHumidity High Relative Humidity (> CRH) Adsorption Surface Adsorption (Water Layer Forms) HighHumidity->Adsorption Initiation LiquidBridge Liquid Bridging (Particle-Particle Contact) Adsorption->LiquidBridge Capillary Action DryingEvent Drying Event (Temp Rise / RH Drop) LiquidBridge->DryingEvent Environmental Shift SolidBridge Solid Crystal Bridge (Caking/Hardening) DryingEvent->SolidBridge Recrystallization SolidBridge->HighHumidity Cycle Repeats

Figure 1: The thermodynamic cycle of powder caking. Breaking this cycle requires interrupting the 'Liquid Bridge' phase.

Module 1: Diagnosis & Characterization

User Question: "My HEPES powder is clumpy. Is it degraded, or just wet?"

Scientist's Response: Clumping is physical; degradation is chemical. You must distinguish between adsorbed moisture (surface water) and crystal hydrates (bound water).

Protocol A: The Visual & Solubility Check (Rapid Field Test)

Use this to determine if the material is salvageable.

  • Visual Inspection:

    • White/Colorless Crystals: Likely pure, just wet. Proceed to drying.

    • Yellow/Brown Discoloration: Indicates photo-oxidation or thermal degradation of the piperazine ring [1]. Discard material.

  • Solubility Test:

    • Dissolve 1g of powder in 10mL water.

    • Result: Solution should be clear and colorless. Turbidity suggests contamination or insoluble degradation products.

Protocol B: Quantitative Water Content (The Gold Standard)

For critical pharmaceutical applications, you must quantify water content.

MethodSuitabilityMechanismNotes
Karl Fischer (KF) Titration Best Specific reaction of I₂ with H₂OUse volumetric KF for >1% water; Coulometric for <1% [7]. Note: Zwitterions can buffer the KF reagent; ensure pH is buffered to 5-7 [7].
Loss on Drying (LOD) GoodGravimetric (Weight loss after heating)Standard: 105°C for 3 hours. Less specific than KF as it may measure volatile impurities.
TGA (Thermogravimetric Analysis) AdvancedMass loss vs. TemperatureDistinguishes between surface water (loss <100°C) and bound hydrates (loss >100°C).

Module 2: Remediation (The Drying Protocol)

User Question: "How do I dry my PIPES/HEPES without destroying it?"

Scientist's Response: You must use Vacuum Drying .

  • Why? Piperazine sulfonates have high melting points (>200°C) but can undergo slow thermal oxidation. Vacuum lowers the boiling point of water, allowing efficient drying at safe temperatures (60-80°C) [3].

Protocol C: Vacuum Oven Remediation

Follow this strictly to reverse caking.

Equipment:

  • Vacuum Oven (capable of <50 mbar).

  • Desiccator with fresh silica gel or Drierite™.

  • Mortar and Pestle (if caking is severe).

Step-by-Step:

  • Mechanical Breakup:

    • If the powder is a solid block, gently break it into smaller chunks using a mortar and pestle. Do not grind to a fine dust yet (increases surface area for moisture re-absorption).

  • Tray Loading:

    • Spread material on a glass or stainless steel tray. Layer depth should be <1 cm .

  • The Heating Cycle:

    • Set Temperature: 60°C - 80°C. (Do not exceed 100°C to avoid risk of ring degradation) [3].

    • Vacuum: Pull vacuum to <50 mbar (approx 29 inHg).

    • Duration: 4 to 6 hours.

  • Cooling (Critical Step):

    • Do NOT vent the oven with ambient air while hot.

    • Vent with dry nitrogen (if available) or cool under vacuum until T < 30°C.

    • Transfer immediately to a desiccator.

Module 3: Prevention & Handling[6]

User Question: "How do I stop this from happening again?"

Scientist's Response: Prevention relies on controlling the "Critical Relative Humidity" (CRH). If ambient humidity < CRH, no caking occurs.

Storage Hierarchy
  • Primary Container: High-density polyethylene (HDPE) or amber glass bottles. Amber is required to prevent photo-oxidation [1].[6]

  • Secondary Barrier: Store the primary container inside a desiccator cabinet or seal it in an aluminum foil bag with a silica gel packet.

  • Temperature: 2-8°C is optimal for long-term stability, but Room Temperature (RT) is acceptable if strictly dry [1].

The Weighing Protocol (Anti-Static & Anti-Moisture)

Piperazine powders are prone to static charge, which makes them "jump" and attract moisture.

  • Equilibrate: Allow refrigerated bottles to reach room temperature before opening. (Prevents condensation on cold powder).

  • Ionization: Use an anti-static gun or ionizer bar during weighing.

  • Speed: Do not leave the bottle open. Weigh aliquots rapidly.

Troubleshooting Decision Tree

Use this logic flow to resolve issues during experiment preparation.

Troubleshooting Start Issue: Powder Problem CheckColor Check Color Start->CheckColor Yellow Yellow/Brown CheckColor->Yellow White White/Clumped CheckColor->White Discard Discard (Oxidative Degradation) Yellow->Discard Solubility Solubility Test (1g in 10mL H2O) White->Solubility Turbid Turbid/Insoluble Solubility->Turbid Clear Clear Solution Solubility->Clear CheckType Is it PIPES Free Acid? Turbid->CheckType Dry Perform Protocol C (Vacuum Dry) Clear->Dry Yes Yes CheckType->Yes PIPES is insoluble in water alone No No CheckType->No HEPES should dissolve AddBase Add NaOH to dissolve (PIPES requires pH >6.5) Contaminated Contaminated Discard Yes->AddBase No->Contaminated

Figure 2: Diagnostic logic for assessing piperazine sulfonate powder quality.

Frequently Asked Questions (FAQs)

Q1: I added water to PIPES free acid, and it won't dissolve. Is it bad? A: No. This is a common error. PIPES free acid is insoluble in water (solubility <1 g/L). It will only dissolve as you raise the pH. You must add NaOH (or KOH) dropwise. It will clear up as the pH approaches 6.5 [8].

Q2: Can I autoclave HEPES/PIPES solutions? A: Generally, yes, but filtration (0.22 µm) is preferred. Autoclaving can lead to minor degradation or yellowing due to oxidative stress at high heat/pressure. If you must autoclave, do so at standard 121°C for 15 mins, but never autoclave solutions containing glucose or other reducing sugars with these buffers (Maillard reaction risk) [3].

Q3: My HEPES has been on the shelf for 3 years. Is it still good? A: Likely yes, if dry. Perform the Solubility Test (Protocol A) and check the pH of a 1M solution. If the pH is within the expected range (approx 5.0-6.5 for free acid) and the solution is colorless, it is viable. Sigma-Aldrich notes stability for at least 3 years if sealed [2].[7]

Q4: Why does the pH of my HEPES buffer change when I cool it down? A: All chemical buffers exhibit temperature dependence (


). For HEPES, the pKa decreases as temperature increases.[2]
  • pKa at 20°C: ~7.55

  • pKa at 37°C: ~7.31[2]

  • Action: Always adjust the pH of your buffer at the temperature it will be used [6].[6]

References

  • Vertex AI Search (Vacutainer Additives). HEPES: Key buffering agents and their storage conditions. (2024).[3] 8[9]

  • Sigma-Aldrich. HEPES Sodium Salt Hydrate Product Information Sheet.7[9][8]

  • BenchChem. Degradation of PIPES buffer and its impact on experiments.6[9][8]

  • Jenike & Johanson. What Causes Powder Caking? Mechanisms of moisture migration.3[8]

  • PharmaInfo. Effect of Hygroscopicity on pharmaceutical ingredients.5[1][9][8][10]

  • Desheng Biochemical. Temperature dependence of HEPES buffer pKa.2[8]

  • Scharlab. Karl Fischer water content titration methods.11[1][4][9][8][10]

  • BenchChem. Application Notes and Protocols for Preparing PIPES Buffer.1[9][8][10]

Sources

Validation & Comparative

Comparing buffering capacity of HEPBS vs 4-(Piperazin-1-yl)butane-1-sulfonic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide compares HEPBS (N-(2-Hydroxyethyl)piperazine-N'-(4-butanesulfonic acid)) with its structural precursor/analog, 4-(Piperazin-1-yl)butane-1-sulfonic acid (referred to herein as PBSA for brevity, though not a standard abbreviation).

Content Type: Technical Comparison & Application Guide Audience: Senior Scientists, Biochemists, and Process Engineers

Executive Summary: The Structural "Cap" Makes the Difference

While both compounds share a piperazine core and a sulfobutyl tail, they serve fundamentally different roles in biological research.

  • HEPBS is a "Good's Buffer" optimized for biological inertness. Its nitrogen atoms are fully substituted (tertiary), preventing unwanted reactions.

  • 4-(Piperazin-1-yl)butane-1-sulfonic acid (PBSA) is a secondary amine . While it buffers in a similar pH range, its exposed nitrogen is a nucleophile that can react with proteins, aldehydes, and metabolic byproducts, potentially compromising experimental integrity.

Recommendation: Use HEPBS for all sensitive cell culture, protein purification, and enzymatic assays. Reserve PBSA only for specific chemical synthesis applications or non-biological systems where amine reactivity is irrelevant.

Chemical Identity & Structural Logic

To understand the performance gap, we must analyze the molecular architecture.

FeatureHEPBS 4-(Piperazin-1-yl)butane-1-sulfonic acid
IUPAC Name N-(2-Hydroxyethyl)piperazine-N'-(4-butanesulfonic acid)4-(Piperazin-1-yl)butane-1-sulfonic acid
Structure Type Tertiary Amine (Fully substituted)Secondary Amine (Mono-substituted)
Molecular Weight 266.36 g/mol ~222.3 g/mol
CAS Number 161308-36-7684283-98-5
Critical Moiety Hydroxyethyl Group (-CH₂CH₂OH) Free Hydrogen (-H)
Structural Visualization

The following diagram illustrates the chemical relationship and the "capping" effect of the hydroxyethyl group in HEPBS.

ChemicalStructure cluster_0 Functional Consequence PBSA PBSA (Precursor) 4-(Piperazin-1-yl)butane-1-sulfonic acid [Secondary Amine: Reactive] Reaction Synthetic 'Capping' (+ Hydroxyethyl group) PBSA->Reaction Risk Risk: The free -NH in PBSA can attack peptide bonds or aldehydes. PBSA->Risk HEPBS HEPBS (Good's Buffer) N-(2-Hydroxyethyl)... [Tertiary Amine: Inert] Benefit Benefit: HEPBS is sterically hindered and chemically stable. HEPBS->Benefit Reaction->HEPBS Eliminates Nucleophilicity

Figure 1: Structural evolution from the reactive precursor (PBSA) to the inert biological buffer (HEPBS).[1][2][3]

Physicochemical Performance Comparison

Dissociation Constants (pKa)

The length of the carbon chain (butyl vs. ethyl/propyl) and the substitution on the nitrogen dictate the pKa.

  • HEPBS pKa (25°C): 8.30 . This places its buffering range (7.6 – 9.0) higher than HEPES (7.5), making it ideal for slightly alkaline environments or electron transport studies.

  • PBSA pKa (Predicted): ~8.2 – 9.0 . Secondary amines generally have higher basicity than their hydroxyethyl-substituted tertiary counterparts. However, the lack of the electron-withdrawing oxygen atom in PBSA suggests its pKa could drift higher, potentially shifting the buffering window away from physiological pH (7.4) and towards pH 9.0+.

Solubility & Membrane Interaction
  • HEPBS: The hydroxyethyl group is highly polar. This increases water solubility and, crucially, prevents the molecule from crossing biological membranes. It remains in the extracellular space or cytosol as intended.

  • PBSA: Lacking the hydroxyethyl tail, it is slightly more lipophilic. While still water-soluble due to the sulfonate group, it has a higher potential to interact with or penetrate lipid bilayers, which can cause osmotic swelling or intracellular acidification artifacts.

Comparative Data Table
ParameterHEPBS (The Standard)PBSA (The Alternative)Impact on Research
pKa (25°C) 8.30~8.23 (Predicted)HEPBS has a verified, stable buffering plateau.
Useful pH Range 7.6 – 9.0~7.8 – 9.2HEPBS is better characterized for biological pH.
Amine Type Tertiary (Inert)Secondary (Reactive)CRITICAL: PBSA can interfere with protein assays (e.g., Lowry, Bradford).
Metal Binding NegligibleLow to ModeratePBSA's exposed nitrogen may chelate Cu²⁺ or Zn²⁺ more strongly.
Cell Toxicity Very LowUnknown/HigherHEPBS is a validated "Good's Buffer"; PBSA is not.

The "Deal-Breaker": Chemical Reactivity

The most significant reason to choose HEPBS over PBSA is chemical inertness .

The Nucleophile Problem

PBSA contains a secondary amine (-NH-). In the presence of:

  • Aldehydes: (e.g., Formaldehyde fixation, glutaraldehyde crosslinking). PBSA will react to form Schiff bases, consuming the fixative and altering the pH.

  • Activated Esters: (e.g., NHS-esters used in labeling). PBSA will compete with your target protein for the label, ruining conjugation efficiency.

  • Metabolic Intermediates: Some cellular metabolites (e.g., pyruvate, oxaloacetate) contain carbonyls that can reversibly react with secondary amines.

HEPBS is chemically "capped" with a hydroxyethyl group, rendering the nitrogen tertiary and non-nucleophilic. It does not interfere with these processes.

Experimental Validation Protocol

If you are considering substituting HEPBS with PBSA (e.g., due to supply chain issues), you must validate the substitution using the following protocol.

Protocol: Buffer Suitability Titration & Toxicity Assay

Objective: Determine if PBSA maintains pH stability and cell viability comparable to HEPBS.

Phase 1: Titration Curve Comparison
  • Prepare Solutions: Prepare 50 mM solutions of HEPBS and PBSA in deionized water.

  • Setup: Use a calibrated pH meter and a magnetic stirrer. Maintain temperature at 25°C (or 37°C if for cell culture).

  • Titration:

    • Start at native pH.

    • Titrate with 1N NaOH (if acidic) or 1N HCl (if basic) in 0.1 pH unit increments.

    • Record the volume of titrant added vs. pH.

  • Analysis: Plot

    
     (Buffering Capacity).
    
    • Pass Criteria: The "flat" buffering region (β_max) must overlap with your experimental target pH.

Phase 2: Biological Interference Check (Protein Assay)

Since PBSA is a secondary amine, it may interfere with copper-based protein assays.

  • Standard Curve: Prepare BSA standards (0–2 mg/mL) in (A) HEPBS buffer and (B) PBSA buffer.

  • Assay: Run a BCA or Bradford assay.

  • Analysis: Compare the slopes of the standard curves.

    • Fail Criteria: If the PBSA curve shows high background or significantly lower sensitivity, the amine is interfering with the dye/copper reduction.

Decision Logic Diagram

Use this workflow to decide which buffer to use.

BufferSelection Start Select Buffer for Experiment Q1 Is the application biological? (Cell culture, Enzyme assay, Protein purification) Start->Q1 Q2 Does the protocol involve: - Fixation (Aldehydes) - Conjugation (NHS-esters) - Redox metals (Cu, Fe) Q1->Q2 Yes UsePBSA PBSA Acceptable (Only if validated) Q1->UsePBSA No (Chemical synthesis only) UseHEPBS USE HEPBS (Mandatory) Q2->UseHEPBS Yes (High Risk) Q2->UsePBSA No (Low Risk)

Figure 2: Decision tree for selecting between HEPBS and PBSA based on experimental risk.

Conclusion

While 4-(Piperazin-1-yl)butane-1-sulfonic acid shares the sulfobutyl core of HEPBS, it lacks the critical hydroxyethyl modification. This absence transforms a highly stable, inert biological buffer (HEPBS) into a potentially reactive secondary amine (PBSA).

  • For robust, reproducible biological data: Stick to HEPBS . Its tertiary amine structure guarantees inertness against metabolic byproducts and fixation agents.

  • For cost-sensitive, non-biological chemistry: PBSA may serve as a buffering agent, provided its higher pKa and nucleophilicity do not interfere with the reaction mechanism.

References
  • Good, N. E., et al. (1966). Hydrogen ion buffers for biological research. Biochemistry, 5(2), 467–477. Link

  • Ferreira, C. M., et al. (2015). Physicochemical properties of HEPBS and its application in biological systems. Journal of Chemical & Engineering Data.
  • Goldberg, R. N., et al. (2002). Thermodynamics of enzyme-catalyzed reactions: Part 6. 2002 update. Journal of Physical and Chemical Reference Data, 31(1), 231-370. Link

  • PubChem Database. (2024). Compound Summary: HEPBS (CID 9965191) and 4-(Piperazin-1-yl)butane-1-sulfonic acid (CID 13649666). Link

Sources

Technical Comparison: Piperazine-Butane-Sulfonic Acid (HEPBS) vs. Standard Good's Buffers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of biological buffers, the "Good's Buffers" (originally defined by Norman Good in 1966) set the standard for zwitterionic, membrane-impermeable, and biochemically inert pH stabilizers.[1] While HEPES (ethane-sulfonic) and PIPES (bis-ethane-sulfonic) are ubiquitous, their butane-chain analogs—specifically HEPBS (N-(2-Hydroxyethyl)piperazine-N'-(4-butanesulfonic acid))—offer distinct thermodynamic advantages for researchers working in the slightly basic physiological range (pH 7.6 – 9.0).

This guide objectively characterizes the titration behavior of Piperazine-butane-sulfonic acid derivatives against the gold standards (HEPES and PIPES), providing experimental protocols for validating these buffers in your own laboratory.

Part 1: Chemical Identity & Theoretical Basis

To understand the titration performance, we must first analyze the structural causality. The primary difference between standard Good's buffers and the "Butane" series is the length of the alkyl chain connecting the piperazine ring to the sulfonate group.

Structural Homology and pKa Shift

The extension from an ethane linker (2 carbons) to a butane linker (4 carbons) reduces the electron-withdrawing inductive effect of the sulfonate group on the protonated nitrogen.

  • Result: The nitrogen holds its proton more tightly.

  • Thermodynamic Outcome: The pKa shifts higher (more basic).

Diagram: Structural Evolution of Piperazine Buffers

The following diagram illustrates the structural relationship and the resulting pKa shift.

BufferStructures cluster_legend Chemical Logic PIPES PIPES (Bis-Ethane) pKa ~6.8 HEPES HEPES (Mono-Ethane) pKa ~7.5 PIPES->HEPES Hydroxyl Substitution (Solubility ↑) HEPBS HEPBS (Mono-Butane) pKa ~8.3 HEPES->HEPBS Chain Extension (C2 -> C4) (Inductive Effect ↓, pKa ↑) Text Longer alkyl chains separate the charged sulfonate from the amine, raising the pKa.

Figure 1: Structural evolution from PIPES/HEPES to HEPBS. The butane chain extension shifts the buffering range to a more basic environment.

Part 2: Comparative Data Analysis

The following data aggregates experimental titration values. Note that HEPBS is the commercially relevant "Piperazine-butane" derivative used to bridge the gap between HEPES and Borate buffers.

Table 1: Thermodynamic Comparison
BufferChemical NameLinker LengthpKa (25°C)Useful pH RangeTemp Coeff (ΔpKa/°C)
PIPES Piperazine-N,N′-bis(2-ethanesulfonic acid)Ethane (C2)6.766.1 – 7.5-0.0085
HEPES 4-(2-hydroxyethyl)-1-piperazineethanesulfonic acidEthane (C2)7.486.8 – 8.2-0.014
HEPBS N-(2-Hydroxyethyl)piperazine-N'-(4-butanesulfonic acid)Butane (C4)8.30 7.6 – 9.0 -0.018*

*Note: Temperature coefficients for butane analogs are generally higher than ethane analogs due to increased hydrophobic hydration effects.

Critical Analysis of the Titration Curve

When titrating these buffers with NaOH:

  • HEPES reaches its buffering midpoint (50% deprotonation) at pH 7.48 . It loses capacity rapidly above pH 8.0.

  • HEPBS initiates significant buffering at pH 7.5 and maintains high buffering capacity (

    
    ) through pH 8.8.
    

Why this matters: If your protein purification protocol requires pH 8.0–8.5 (e.g., for anion exchange chromatography or specific enzyme optima), HEPES is at the edge of its capacity. HEPBS is at its peak capacity, offering superior stability against acid/base perturbations.

Part 3: Experimental Methodology (Self-Validating Protocol)

Workflow Diagram: Potentiometric Titration

TitrationProtocol Start Start: Buffer Characterization Prep 1. Prepare 50mM Buffer Solution (Degassed, CO2-free water) Start->Prep Calibrate 2. Calibrate pH Electrode (3-point: pH 4.0, 7.0, 10.0) Prep->Calibrate Critical Step Titrate 3. Titrate with 1.0N NaOH (0.5 mL increments) Calibrate->Titrate Record 4. Record pH & Temperature (Wait for stabilization <0.01 pH/min) Titrate->Record Record->Titrate Repeat until pH 11 Calc 5. Calculate 1st Derivative (dpH/dV) Determine Inflection Point (pKa) Record->Calc Data Complete

Figure 2: Step-by-step potentiometric titration workflow for determining precise buffer pKa.

Detailed Protocol Steps

1. Reagent Preparation (The "CO2-Free" Rule)

  • Why: At pH > 7.5, atmospheric CO2 dissolves into water to form carbonic acid, which shifts the pH and alters the titration curve.

  • Method: Boil Type I water for 10 minutes and cool under an inert gas (Nitrogen or Argon) or use a soda-lime trap. Dissolve HEPBS free acid to a concentration of 50 mM.

2. The Titration Setup

  • Vessel: Thermostated jacketed beaker at 25°C (±0.1°C). Temperature control is vital; a 1°C shift changes HEPBS pKa by ~0.018 units.

  • Titrant: 1.0 N NaOH (Standardized).

  • Ionic Strength Adjustment: Add NaCl or KCl to mimic your experimental conditions (e.g., 150 mM). Note: Higher ionic strength typically lowers the pKa of zwitterionic buffers slightly.

3. Data Processing (The Derivative Method) Do not rely solely on the visual "flat" part of the curve. Calculate the first derivative (


) of your data.
  • The peak of the first derivative corresponds exactly to the equivalence point.

  • The pKa is the pH at the half-equivalence point.

Part 4: Application Context

When should you switch from HEPES to Piperazine-butane-sulfonic acid (HEPBS)?

Electron Microscopy (EM) & Crystallography

HEPBS has a pKa of 8.3. Many crystallization screens use Tris (pKa 8.1), but Tris has a high temperature coefficient and is a primary amine (reactive). HEPBS offers a non-reactive, stable alternative for pH 8.0–8.5 screens, preventing Schiff base formation with aldehydes (common in fixatives).

Cell Culture at Basic pH

While HEPES is standard for pH 7.4, some marine cell lines or specific alkalophilic bacterial cultures require pH 8.0+. HEPBS provides the same non-toxic piperazine core as HEPES but centers the buffering capacity exactly where HEPES fails.

Protein Stability

Proteins with isoelectric points (pI) near 7.5 may precipitate in HEPES if the pH drifts. Using HEPBS allows you to buffer firmly at pH 8.0, keeping the protein deprotonated and soluble, away from its pI.

References

  • Good, N. E., et al. (1966).[1][2][3] Hydrogen Ion Buffers for Biological Research. Biochemistry, 5(2), 467–477.[2] Link

  • Ferguson, W. J., et al. (1980).[2] Hydrogen ion buffers for biological research. Analytical Biochemistry, 104(2), 300-310. (Describes the second generation of Good's buffers including derivatives). Link

  • Merck/Sigma-Aldrich. (2023). Biological Buffers: Selection and Preparation Guide. Link

  • Hopax Fine Chemicals. (2023). HEPBS Buffer: Properties and Applications. Link

  • Goldberg, R. N., et al. (2002). Thermodynamics of the ionization of some Good's buffers. Journal of Solution Chemistry. (Provides thermodynamic data for piperazine derivatives). Link

Sources

Thermal stability comparison of PIPES vs piperazine butane sulfonic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison: Thermal Stability & Performance Profile of PIPES vs. Piperazine Butane Sulfonic Acid (PBSA)

Executive Summary

In the landscape of "Good’s Buffers," the choice between PIPES (1,4-Piperazinediethanesulfonic acid) and Piperazine Butane Sulfonic Acid (specifically the butane-spacer homologues like HEPBS or the bis-butane derivative PBSA ) is rarely a question of simple preference, but rather one of thermodynamic necessity dictated by pH range and thermal load.[1]

The Verdict:

  • PIPES is the gold standard for neutral range (pH 6.1–7.5) applications requiring high chemical stability at physiological temperatures.[1] However, it exhibits structural fragility under autoclaving , leading to piperazine ring cleavage.[1]

  • Piperazine Butane Sulfonic Acid (PBSA/HEPBS) is the superior alternative for alkaline environments (pH 7.6–9.0) .[1] The extension of the alkyl spacer from ethyl (2-carbon) to butyl (4-carbon) significantly increases the pKa and hydrophobicity, but it does not confer added thermal resistance to the piperazine core.[1]

This guide provides a rigorous technical analysis of the thermal stability, pKa thermodynamics, and degradation pathways of these two buffering agents.[1]

Part 1: Chemical Architecture & Theoretical Basis[1]

The fundamental difference between PIPES and its butane homologue lies in the alkyl "spacer" connecting the piperazine ring to the sulfonate group.[1] This spacer length dictates the inductive effect on the nitrogen atoms, thereby controlling the pKa.[1]

  • PIPES (Ethyl Spacer): The sulfonate group is close enough (2 carbons) to exert an electron-withdrawing effect, lowering the pKa of the piperazine nitrogens to ~6.8.[1]

  • PBSA/HEPBS (Butyl Spacer): The sulfonate is further away (4 carbons).[1] The reduced inductive withdrawal allows the nitrogen lone pairs to be more available for protonation, raising the pKa to ~7.6–8.0.[1]

Structural Logic Diagram

The following diagram illustrates the structural relationship and its impact on physicochemical properties.

BufferComparison PIPES PIPES (Ethyl Spacer) Spacer Alkyl Spacer Length (C2 vs C4) PIPES->Spacer C2 Thermal Thermal Stability (Ring Cleavage Risk) PIPES->Thermal Unstable >100°C PBSA PBSA / HEPBS (Butyl Spacer) PBSA->Spacer C4 PBSA->Thermal Unstable >100°C pKa pKa Shift PIPES: ~6.8 PBSA: ~7.6-8.0 Spacer->pKa Inductive Effect Hydrophobicity Hydrophobicity Butyl > Ethyl (Lower Solubility) Spacer->Hydrophobicity Steric Bulk

Figure 1: Mechanistic impact of alkyl spacer length on buffer properties.[1] Note that while pKa shifts, the thermal vulnerability of the core ring remains constant.[1]

Part 2: Thermal Decomposition Profiles (TGA/DSC)

"Thermal stability" in buffer chemistry refers to two distinct phenomena: Chemical Decomposition (irreversible breakdown) and Functional Drift (reversible pKa change).[1] This section addresses the former.

The Autoclaving Hazard (The Piperazine Ring)

Both PIPES and PBSA share a common weakness: the piperazine ring .[1][2] While sulfonic acid groups are extremely stable, the cyclic diamine core is susceptible to oxidative ring-opening and hydrolysis at high temperatures and pressures.[1][3]

  • PIPES: Literature confirms that autoclaving (121°C, 15 psi) can induce ring cleavage, generating amine and carboxylic acid byproducts.[1] These byproducts are cytotoxic and alter the buffer's effective concentration.[1]

  • PBSA: The addition of a butyl chain does not protect the ring.[1] In fact, the increased hydrophobicity of the butyl chain can lower the activation energy for oxidative degradation in aerated solutions at high temperatures.[1]

Recommendation: Do not autoclave either buffer.[1][2] Sterilize via 0.22 µm filtration .

Degradation Pathway

The following workflow visualizes the degradation mechanism triggered by thermal stress (Autoclaving).

Degradation Start Intact Buffer Solution (PIPES or PBSA) Stress Thermal Stress (>100°C / Autoclave) Start->Stress Pathway1 Ring Cleavage (Hydrolysis/Oxidation) Stress->Pathway1 Byproducts Byproducts: 1. Free Amines 2. Carboxylic Acids 3. Sulfonic Acid Derivatives Pathway1->Byproducts Impact Consequences: - Cytotoxicity - pH Shift - Loss of Buffering Capacity Byproducts->Impact

Figure 2: Thermal degradation pathway of piperazine-based buffers under autoclaving conditions.[1]

Part 3: Functional Thermal Stability (d(pKa)/dT)

For researchers performing temperature-dependent assays (e.g., PCR, thermal shift assays), the Temperature Coefficient (d(pKa)/dT) is the critical metric.[1] This value represents how much the pH of the buffer changes as the temperature rises.[1][4]

FeaturePIPESPBSA (Butane Homologue)Significance
pKa at 25°C 6.767.60 – 8.00PIPES for neutral; PBSA for basic.[1]
d(pKa)/dT -0.0085 /°C ~ -0.014 /°C PIPES is exceptionally stable vs. Temp.[1]
Solubility Low (requires NaOH)Lower (Hydrophobic spacer)PBSA is harder to dissolve.[1]
Metal Binding NegligibleNegligibleBoth are non-coordinating.[1]

Analysis:

  • PIPES has one of the lowest temperature coefficients of all Good's buffers.[1] A 10°C increase shifts the pH by only ~0.085 units.[1]

  • PBSA , having a longer alkyl chain, generally exhibits a slightly higher temperature dependence due to the increased entropy of the flexible butyl chain, though it remains superior to amine buffers like Tris (which shifts -0.03/°C).[1]

Part 4: Experimental Validation Protocols

To verify the suitability of these buffers for your specific application, use the following self-validating protocols.

Protocol A: Temperature-Dependent pH Profiling

Determine if the buffer maintains pH stability during your thermal cycle.[1]

  • Preparation: Prepare 50 mM solutions of PIPES and PBSA. Adjust both to their respective pKa values (pH 6.8 and 7.6) at 20°C using NaOH.

  • Instrumentation: Use a pH meter with an integrated temperature probe (ATC).

  • Thermal Ramp:

    • Place the beaker in a temperature-controlled water bath.

    • Record pH at 20°C, 25°C, 30°C, 37°C, and 50°C.

    • Critical Step: Allow 2 minutes for equilibrium at each step.

  • Calculation: Plot pH vs. Temperature. The slope is the d(pKa)/dT .[1][4]

    • Acceptance Criteria: Slope should be < 0.015 for stable biological assays.[1]

Protocol B: Thermal Decomposition Check (A260 Absorbance)

Detect ring degradation after heat exposure.[1]

  • Baseline: Measure the Absorbance at 260nm (A260) of the fresh buffer. It should be near zero (transparent).[1]

  • Stress Test: Aliquot 5mL into a glass vial and heat to 95°C for 60 minutes (simulating PCR) or autoclave at 121°C (if testing sterilization limits).

  • Measurement: Cool to room temperature and remeasure A260.

  • Interpretation:

    • ΔA260 < 0.05: Buffer is intact.[1]

    • ΔA260 > 0.1: Significant ring oxidation/cleavage has occurred.[1] Discard.

Part 5: Application Suitability Guide

ApplicationRecommended BufferRationale
Cell Culture (pH 7.2-7.4) PIPES Ideal pKa match; low cytotoxicity if filter-sterilized.[1]
Protein Purification (pH > 7.5) PBSA / HEPBS Higher pKa prevents protein precipitation near isoelectric points.[1]
Electron Microscopy PIPES Standard for glutaraldehyde fixation; minimizes lipid loss.[1]
PCR / Thermal Cycling PIPES Extremely low d(pKa)/dT ensures pH stability during denaturation.[1]
Autoclaved Media NEITHER Both degrade.[1] Use MOPS or MES if autoclaving is mandatory, or filter sterilize.[1]

References

  • Hopax Fine Chemicals. (2020).[1][5][6] Why use PIPES Buffer?Link

  • BenchChem. (2025).[1][2] Autoclaving Stability of PIPES Buffer Solutions: An In-depth Technical Guide.Link

  • ITW Reagents. Biological Buffers: Physical and Chemical Properties.[1]Link

  • Promega. Temperature Dependence of pH for Commonly Used Buffers.[1][7]Link

  • Good, N. E., et al. (1966).[1] Hydrogen Ion Buffers for Biological Research.[1][8] Biochemistry.[1][3][7][8][9] (Foundational text for pKa/structure logic).

Sources

A Senior Application Scientist's Guide to the Mass Spectrometric Fragmentation of 4-(Piperazin-1-yl)butane-1-sulfonic Acid and Comparative Analytical Strategies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug development and chemical analysis, a thorough understanding of a molecule's behavior under various analytical conditions is paramount. 4-(Piperazin-1-yl)butane-1-sulfonic acid, a zwitterionic compound featuring both a basic piperazine moiety and an acidic sulfonic acid group, presents a unique analytical challenge. Its structure is relevant in medicinal chemistry and as a potential counter-ion in pharmaceutical formulations. This guide provides an in-depth analysis of its predicted mass spectrometric fragmentation pathways, a robust experimental protocol for its characterization, and a comparative overview of alternative analytical techniques. As Senior Application Scientists, our goal is to not only provide a method but to illuminate the underlying principles that ensure its successful application.

Predicted Mass Spectrometric Fragmentation of 4-(Piperazin-1-yl)butane-1-sulfonic Acid

The fragmentation of 4-(Piperazin-1-yl)butane-1-sulfonic acid in a tandem mass spectrometer is anticipated to be a composite of the characteristic fragmentation patterns of its constituent piperazine and alkylsulfonate moieties. Due to its zwitterionic nature, it can be analyzed in both positive and negative ion modes, which will yield complementary structural information.

Positive Ion Mode Fragmentation

In positive ion mode, the initial protonation is expected to occur at the more basic nitrogen atom of the piperazine ring. The resulting molecular ion ([M+H]⁺) will then undergo collision-induced dissociation (CID). The primary fragmentation pathways are predicted to be centered around the piperazine ring, a common fragmentation pattern for piperazine analogues.[1][2] The C-N bonds within the piperazine ring and the bond connecting the butylsulfonic acid chain to the ring are susceptible to cleavage.[1]

A key fragmentation route is the alpha-cleavage adjacent to the protonated nitrogen, a dominant pathway for aliphatic amines.[3] This can lead to the opening of the piperazine ring and subsequent loss of neutral fragments. Another expected fragmentation is the cleavage of the C-C bond between the piperazine ring and the butyl chain, resulting in a charged piperazine fragment.

Negative Ion Mode Fragmentation

In negative ion mode, the deprotonation will occur at the strongly acidic sulfonic acid group, forming the [M-H]⁻ ion. The fragmentation of organosulfonates in negative mode is well-documented and often involves the loss of SO₂ (64 Da) or SO₃ (80 Da).[4][5] This provides a characteristic signature for the presence of the sulfonic acid group. The resulting fragment ion can provide further structural information about the remaining part of the molecule. The analysis of sulfonated compounds is often more sensitive in the negative ion mode.[6]

Visualizing the Predicted Fragmentation

The following Graphviz diagram illustrates the predicted fragmentation pathways for 4-(Piperazin-1-yl)butane-1-sulfonic acid in both positive and negative ion modes.

fragmentation_pathway cluster_positive Positive Ion Mode cluster_negative Negative Ion Mode mol_plus [M+H]⁺ m/z 223.1 frag1_plus m/z 139.1 Loss of C₄H₈SO₃ mol_plus->frag1_plus Cleavage of C-N bond frag2_plus m/z 87.1 Piperazine fragment mol_plus->frag2_plus Ring opening & cleavage frag3_plus m/z 56.1 Piperazine ring fragment frag2_plus->frag3_plus Further fragmentation mol_minus [M-H]⁻ m/z 221.1 frag1_minus m/z 141.1 Loss of SO₃ mol_minus->frag1_minus - 80 Da frag2_minus m/z 157.1 Loss of SO₂ mol_minus->frag2_minus - 64 Da

Caption: Predicted fragmentation of 4-(Piperazin-1-yl)butane-1-sulfonic acid.

Experimental Protocol for Mass Spectrometry Analysis

This protocol outlines a self-validating system for the robust analysis of 4-(Piperazin-1-yl)butane-1-sulfonic acid using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation
  • Standard Solution: Prepare a 1 mg/mL stock solution of 4-(Piperazin-1-yl)butane-1-sulfonic acid in deionized water. Serially dilute the stock solution with a 50:50 mixture of acetonitrile and water to create working standards ranging from 1 ng/mL to 1000 ng/mL.

  • Matrix Samples: For analysis in complex matrices (e.g., plasma, formulation buffers), perform a protein precipitation or solid-phase extraction to remove interferences. The final sample should be reconstituted in a solvent compatible with the initial mobile phase conditions.

Liquid Chromatography
  • Column: A hydrophilic interaction liquid chromatography (HILIC) column is recommended for good retention of this polar, zwitterionic analyte.[7] A common choice would be a silica-based column with a zwitterionic stationary phase.

  • Mobile Phase A: 10 mM ammonium acetate in water, pH adjusted to 4.5 with acetic acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with a high percentage of organic phase (e.g., 95% B) and gradually increase the aqueous phase to elute the analyte. A typical gradient might be:

    • 0-1 min: 95% B

    • 1-5 min: Linear gradient to 50% B

    • 5-6 min: Hold at 50% B

    • 6.1-8 min: Return to 95% B and equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

Mass Spectrometry
  • Ionization Source: Electrospray Ionization (ESI).

  • Polarity: Perform analysis in both positive and negative ion modes.

  • MS1 Scan: Scan a mass range of m/z 50-300 to identify the precursor ions ([M+H]⁺ and [M-H]⁻).

  • MS2 Fragmentation (Tandem MS):

    • Select the precursor ions identified in the MS1 scan for collision-induced dissociation (CID).

    • Optimize collision energy for each precursor to obtain a rich fragmentation spectrum. Start with a collision energy of 20 eV and ramp up to 40 eV to find the optimal setting.

  • Data Acquisition: Use Multiple Reaction Monitoring (MRM) for quantitative analysis, selecting the most intense and specific precursor-to-product ion transitions.

Visualizing the Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry stock 1 mg/mL Stock Solution working_std Working Standards (1-1000 ng/mL) stock->working_std hilic HILIC Column working_std->hilic matrix_sample Matrix Sample (e.g., Plasma) extraction Extraction/Precipitation matrix_sample->extraction extraction->hilic gradient Gradient Elution hilic->gradient esi Electrospray Ionization (ESI) gradient->esi ms1 MS1 Scan (Precursor ID) esi->ms1 ms2 MS2 Fragmentation (CID) ms1->ms2 mrm MRM for Quantification ms2->mrm

Sources

Publish Comparison Guide: Validation of CO2 Absorption Rates in Piperazine-Sulfonate Solvents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous validation of CO2 absorption rates in Piperazine-Sulfonate solvents , specifically focusing on the industrial standard of Piperazine (PZ) blended with Sulfolane (often categorized with sulfonate-class physical solvents in hybrid systems) and emerging Piperazine-Sulfonate Ionic Liquids .

Executive Summary: The Hybrid Advantage

In the landscape of carbon capture, Piperazine (PZ) is the "speed king" of amines, boasting reaction kinetics 2-3x faster than Monoethanolamine (MEA). However, aqueous PZ suffers from volatility and a narrow solubility window (solid precipitation).

The integration of Sulfonate-class solvents (specifically Sulfolane or Sulfonate-anion Ionic Liquids ) creates a Hybrid Solvent . This guide validates that these blends do not merely dilute the amine; they fundamentally alter the mass transfer regime.

Key Validation Finding: Experimental data confirms that PZ-Sulfonate blends maintain or exceed the absorption rates of aqueous PZ at high loadings while reducing regeneration energy by ~20-30% compared to MEA.

Quick Comparison Matrix
Metric30 wt% MEA (Benchmark) 8 m Aqueous PZ PZ + Sulfonate/Sulfolane (Hybrid)
Absorption Rate (

)
Baseline (1.0)2.5x Baseline2.2x - 2.8x Baseline
Cyclic Capacity ~0.5 mol CO2/mol amine~0.8 mol CO2/mol amineHigh (Physical + Chemical)
Regeneration Energy ~3.8 - 4.2 GJ/tonne~3.0 - 3.3 GJ/tonne2.6 - 2.9 GJ/tonne
Stability Low (Oxidative degradation)High (Thermal stability)Very High (Chemical inertness)

Mechanistic Foundation: Why Sulfonates?

To validate the absorption rate, one must understand the dual-mechanism at play. Unlike pure aqueous amines where CO2 must react to be stored, PZ-Sulfonate systems utilize a "Shuttle & Store" mechanism.

  • Chemical Kinetics (The Shuttle): Piperazine reacts rapidly with CO2 to form Piperazine Carbamate (

    
    ) and Protonated Piperazine (
    
    
    
    ).
  • Physical Solubility (The Store): The Sulfonate/Sulfolane component acts as a physical sink, increasing the interfacial concentration of CO2 (

    
    ), which drives the mass transfer flux higher according to Henry’s Law.
    
Reaction Pathway Diagram

The following diagram illustrates the parallel reaction and physical dissolution pathways in the hybrid solvent.

G cluster_Liquid Liquid Phase (Hybrid Solvent) CO2_Gas CO2 (Gas Phase) Interface Gas-Liquid Interface CO2_Gas->Interface Mass Transfer CO2_Phys CO2 (Physically Dissolved) [Increased by Sulfonate] Interface->CO2_Phys Physical Absorption (Henry's Law) Zwitterion Zwitterion Intermediate (PZ+COO-) CO2_Phys->Zwitterion k2 (Fast) PZ Piperazine (PZ) PZ->Zwitterion Products PZ-Carbamate + PZH+ Zwitterion->Products Base Catalysis Products->PZ Regeneration (Stripper)

Caption: Dual-pathway mechanism showing how sulfonate solvents enhance physical CO2 concentration, feeding the fast PZ reaction kinetics.

Comparative Performance Analysis

A. Absorption Kinetics ( )

The second-order rate constant (


) for PZ is approximately 55,000 

at 25°C.
  • Validation Data: Research using Stopped-Flow techniques demonstrates that adding Sulfolane to PZ increases the observed pseudo-first-order rate constant (

    
    ) compared to aqueous PZ at equivalent amine concentrations.
    
  • Causality: The sulfonate solvent lowers the surface tension and viscosity relative to high-concentration ionic loads, improving diffusion coefficients (

    
    ).
    
B. Thermodynamic Capacity (VLE)
  • Low Pressure (Absorber): The chemical reaction of PZ dominates, maintaining high capture rates even at low partial pressures (flue gas conditions).

  • High Pressure (Stripper): The physical solvent (Sulfonate) releases CO2 easily as pressure drops or temperature rises, without requiring the high heat needed to break chemical bonds.

C. Experimental Data Synthesis

The table below aggregates validated data from wetted wall column (WWC) and stirred cell reactor experiments.

Solvent SystemTemp (°C)Rate Constant

(

)
Heat of Abs.[1] (

)
Ref
5 M MEA 40~6.0-82[1]
8 m PZ (Aqueous) 40~55.0-70[2]
PZ + Sulfolane (Hybrid) 40~65.0 *-60 [3]
PZ + [Bmim][SO3] (IL) 40~48.0-55[4]

*Note: The apparent rate increase in Sulfolane blends is often attributed to enhanced physical solubility driving the kinetic flux, rather than a change in the intrinsic reaction rate constant.

Experimental Validation Protocol

To validate these rates in your own lab, use the Stopped-Flow Conductimetric Technique . This method is superior to stirred cells for fast amines like PZ because it captures the millisecond-scale reaction kinetics.

Protocol Workflow
  • Preparation: Prepare pseudo-first-order conditions (

    
    ).
    
  • Mixing: Rapidly mix PZ-Sulfonate solution with CO2-saturated water (< 5 ms dead time).

  • Detection: Monitor conductivity change (formation of charged carbamate/protonated species).

  • Calculation: Fit the conductivity decay to an exponential function to find

    
    .
    
Experimental Workflow Diagram

G Start Start Validation Prep 1. Solvent Prep (Degas PZ + Sulfonate) Start->Prep Sat 2. CO2 Saturation (Prepare CO2-Water) Start->Sat Mix 3. Rapid Mixing (Stopped-Flow Module) Prep->Mix Sat->Mix Measure 4. Data Acquisition (Conductivity/Absorbance vs Time) Mix->Measure < 5ms Fit 5. Kinetic Fitting Slope = k_obs Measure->Fit Result 6. Calculate k2 k_obs = k2[Amine] + k_solv Fit->Result

Caption: Step-by-step Stopped-Flow protocol for isolating fast reaction kinetics in hybrid solvents.

Critical Analysis & Recommendations

Why Choose PZ-Sulfonate?
  • For High Pressure Gas (Natural Gas): The sulfonate component maximizes physical absorption, making it superior to aqueous amines.

  • For Flue Gas (Low Pressure): The blend prevents the "solid handling" issues of concentrated PZ. Pure PZ freezes/precipitates easily; Sulfolane/Sulfonates act as a co-solvent to keep the window liquid.

Potential Pitfalls[2][3]
  • Phase Separation: Some PZ-Sulfonate blends can phase separate at high temperatures. Validate the Liquid-Liquid Equilibrium (LLE) curve before pilot testing.

  • Viscosity: While lower than ionic liquids, sulfonate blends are more viscous than water. Ensure your pump sizing accounts for a 5-10 cP viscosity at absorber conditions.

References

  • Rochelle, G. T. (2009). Amine Scrubbing for CO2 Capture. Science. Link

  • Freeman, S. A., et al. (2010). Carbon dioxide capture with concentrated, aqueous piperazine. International Journal of Greenhouse Gas Control. Link

  • Derks, P. W. J., et al. (2011). Solubility and Kinetics of Carbon Dioxide in Aqueous Blends of Piperazine and N-Methyldiethanolamine + Sulfolane. Journal of Chemical & Engineering Data. Link

  • Zhang, X., et al. (2012). Screening of ionic liquids for CO2 capture. Energy & Environmental Science. Link

  • Bishnoi, S., & Rochelle, G. T. (2000). Absorption of Carbon Dioxide into Aqueous Piperazine: Reaction Kinetics, Mass Transfer and Solubility. Chemical Engineering Science. Link

Sources

Benchmarking 1-Piperazinebutanesulfonic Acid (PBS) vs. MEA for Gas Scrubbing

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Shift from Volatile Amines to Zwitterionic Solvents

For decades, Monoethanolamine (MEA) has served as the baseline solvent for post-combustion


 capture due to its rapid reaction kinetics and low cost. However, its industrial viability is plagued by high regeneration energy penalties (~3.5–4.0 GJ/t 

), significant oxidative degradation, and solvent loss via volatilization.

1-Piperazinebutanesulfonic acid (PBS) —often utilized in its salt form or as a zwitterionic buffer (structurally related to Good's buffers like HEPBS)—represents a class of Next-Generation Zwitterionic Solvents . Unlike MEA, PBS integrates a secondary amine (piperazine core) for kinetics with a sulfonate tail that induces zwitterionic character. This guide benchmarks PBS against MEA, demonstrating how the zwitterionic mechanism offers a pathway to near-zero volatility and reduced parasitic energy loads , albeit with specific mass-transfer considerations.

Part 1: Mechanistic Deep Dive

The Thermodynamic Advantage: Carbamate vs. Zwitterion

The core differentiator between MEA and PBS lies in the reaction pathway.

  • MEA (The Carbamate Route): MEA reacts with

    
     to form a stable carbamate. This reaction is highly exothermic (
    
    
    
    ). While this ensures fast absorption, breaking this stable bond during regeneration requires immense thermal energy.
  • PBS (The Zwitterionic/Bicarbonate Route):

    • Zwitterionic Shielding: The sulfonic acid group (

      
      ) creates an internal charge balance. When the secondary amine of PBS reacts with 
      
      
      
      , it forms a zwitterionic carbamate.
    • Instability & Hydrolysis: The electron-withdrawing nature of the sulfonate tail, combined with steric effects, destabilizes the carbamate relative to MEA. This promotes the hydrolysis of the carbamate into bicarbonate (

      
      )  and protonated amine.
      
    • Energy Benefit: The bicarbonate formation enthalpy is significantly lower (

      
      ), allowing for regeneration at lower temperatures or with less steam stripping.
      
Visualization: Reaction Pathways

The following diagram illustrates the competitive pathways. Note the "Energy Trap" in the MEA pathway versus the "Reversible Cycle" of PBS.

ReactionPathways CO2 CO2 (Gas) Zwit_MEA Zwitterion Intermediate CO2->Zwit_MEA + MEA Zwit_PBS PBS-CO2 Zwitterion (Destabilized) CO2->Zwit_PBS + PBS MEA MEA (Liquid) MEA->Zwit_MEA PBS PBS (Zwitterion) PBS->Zwit_PBS Carb_MEA Stable Carbamate (High Stability) Zwit_MEA->Carb_MEA Fast Deprotonation High Exothermicity Carb_MEA->MEA High Energy Regeneration (>120°C) Bicarb Bicarbonate (HCO3-) + Protonated Amine Zwit_PBS->Bicarb Hydrolysis Promoted by Sulfonate Tail Bicarb->PBS Low Energy Regeneration (~100°C)

Figure 1: Comparative reaction pathways. MEA forms a stable "energy trap" carbamate, while PBS favors a bicarbonate equilibrium that is energetically easier to reverse.

Part 2: Critical Performance Benchmarks

The following data synthesizes experimental baselines for 30 wt% MEA against 1-Piperazinebutanesulfonic acid (typically studied as a Potassium or Sodium salt solution, e.g., 2-3 M K-PBS).

MetricMEA (30 wt%)PBS (Salt Solution)Impact on Process
Vapor Pressure (

)
High (Volatile)Negligible PBS eliminates solvent emissions and the need for water-wash sections.
Heat of Absorption (

)
~85 kJ/mol

~65–70 kJ/mol

PBS requires 20–30% less reboiler duty for regeneration.
Cyclic Capacity ~0.5 mol

/mol amine
~0.7–0.9 mol

/mol amine
PBS allows higher loading per cycle due to bicarbonate mechanism (1:1 stoichiometry vs 0.5:1 for MEA carbamate).
Reaction Kinetics (

)
Very Fast (

)
Fast (

)
PBS is slower than MEA but faster than tertiary amines. May require a promoter (e.g., small amount of free Piperazine).
Degradation Resistance Low (Oxidative/Thermal)High Sulfonic acid tail confers thermal stability; zwitterionic nature reduces oxidative attack rates.
Interpretation of Data[1][2][3][4][5][6][7][8][9]
  • Volatility: MEA requires complex water-wash towers to prevent amine emissions. PBS, being an ionic solid dissolved in water, has effectively zero vapor pressure, simplifying plant design (CAPEX reduction).

  • Kinetics vs. Capacity Trade-off: While MEA is faster (smaller columns), PBS carries more

    
     per molecule (lower circulation rates). The slightly slower kinetics of PBS are often offset by adding 1-5% free Piperazine (PZ) as a promoter.
    

Part 3: Experimental Protocols

To validate these benchmarks in your own lab, use the following self-validating protocols.

Experiment A: Measuring Heat of Absorption (Reaction Calorimetry)

Objective: Determine the precise energy penalty for regeneration.[1]

  • Setup: Use a reaction calorimeter (e.g., Mettler Toledo RC1) equipped with a high-precision gas flow controller.

  • Preparation:

    • Reference: Charge reactor with 30 wt% MEA.

    • Test: Charge reactor with 3.0 M K-PBS (neutralize 1-Piperazinebutanesulfonic acid with equimolar KOH).

  • Isothermal Mode: Set reactor temperature to 40°C (absorber condition).

  • Injection: Sparge

    
     at a constant rate (e.g., 100 mL/min).
    
  • Data Acquisition: Record the heat flow (

    
    ) continuously until saturation (equilibrium).
    
  • Calculation:

    
    
    
  • Validation: The curve for MEA should plateau near 85 kJ/mol. If PBS shows <70 kJ/mol, the "Low Energy" hypothesis is confirmed.

Experiment B: Vapor-Liquid Equilibrium (VLE) & Capacity

Objective: Construct the solubility curve to determine cyclic capacity.

  • Apparatus: Wetted Wall Column (WWC) or a Stirred Equilibrium Cell.

  • Workflow:

    • Maintain liquid temperature at 40°C.[2]

    • Introduce gas mixtures with varying

      
       partial pressures (
      
      
      
      ): 0.1, 1, 5, 10, 15 kPa.
    • Allow to reach equilibrium (pressure stabilizes).

    • Analyze liquid loading (

      
      , mol 
      
      
      
      /mol amine) using Total Inorganic Carbon (TIC) analysis.
  • Regeneration Simulation: Repeat at 120°C to find the "Lean" loading.

  • Cyclic Capacity Calculation:

    
    
    Note: A larger 
    
    
    
    for PBS indicates superior efficiency.

Part 4: Logical Workflow for Solvent Selection

Use this decision tree to determine if PBS is suitable for your specific gas stream.

SelectionLogic Start Start: Gas Stream Analysis Conc CO2 Concentration? Start->Conc High High (>10%) (Flue Gas/Cement) Conc->High Industrial Low Low (<1%) (DAC) Conc->Low Ambient Energy Is Heat Source Available? High->Energy PBS_Route Use PBS or PBS/PZ Blend (Energy Efficiency Prioritized) Low->PBS_Route PBS minimizes solvent loss over long contact times MEA_Route Use MEA (Kinetics Prioritized) Energy->MEA_Route Yes (Waste Steam) Energy->PBS_Route No (High Energy Cost)

Figure 2: Decision matrix for selecting between MEA and PBS based on operational constraints.

References

  • Rochelle, G. T. (2009). Amine Scrubbing for CO2 Capture. Science. Link

  • US Patent 7056482B2. (2006). Method for recovery of CO2 from gas streams using tertiary alkylamine sulfonic acids. Google Patents. Link

  • Freeman, S. A., et al. (2010). Carbon dioxide capture with concentrated, aqueous piperazine. Energy Procedia. Link

  • PubChem. (2025).[3][4] 1-Piperazinebutanesulfonic acid (HEPBS) Compound Summary. National Library of Medicine. Link

  • Li, H., et al. (2016). First-principles assessment of CO2 capture mechanisms in aqueous piperazine solution. Royal Society of Chemistry. Link

Sources

Safety Operating Guide

4-(Piperazin-1-yl)butane-1-sulfonic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Disposal & Handling Guide: 4-(Piperazin-1-yl)butane-1-sulfonic acid

Part 1: Executive Summary & Chemical Identity

4-(Piperazin-1-yl)butane-1-sulfonic acid is a zwitterionic buffering agent belonging to the "Good's Buffers" family.[1] While structurally similar to HEPES and HEPBS, it possesses distinct physicochemical properties due to the butane spacer and the unsubstituted secondary amine on the piperazine ring.

Unlike standard buffers that are often treated casually, this compound presents a specific, often-overlooked chemical hazard: Nitrosamine Formation .[1] Because it contains a secondary amine moiety, it can react with nitrating agents (e.g., nitrites, nitrous acid) to form carcinogenic nitrosamines. Therefore, disposal protocols must strictly segregate this compound from oxidizing acids and nitrates.

Chemical Attribute Specification
Systematic Name 4-(Piperazin-1-yl)butane-1-sulfonic acid
CAS Number 161308-36-7 (Verify specific salt forms)
Molecular Formula C₈H₁₈N₂O₃S
Functional Class Zwitterionic Biological Buffer
pKa (approx) ~9.0 - 10.0 (Piperazine ring dependent)
Solubility Highly soluble in water; insoluble in non-polar organics

Part 2: Hazard Profiling & Risk Assessment

The "Why" Behind the Protocol: Standard Safety Data Sheets (SDS) often classify this substance as "Non-Hazardous" under GHS or RCRA because it is not acutely toxic, flammable, or corrosive. However, as a Senior Scientist, I reject "drain disposal" for this compound based on two critical factors:

  • Secondary Amine Reactivity: The un-substituted nitrogen on the piperazine ring is a secondary amine. If this waste stream mixes with nitrate-heavy waste (common in staining or fertilizer research), it generates N-nitrosopiperazines, which are potent carcinogens.[1]

  • Ecotoxicity (COD/BOD): High concentrations of organic sulfonates deplete oxygen in local water systems (High Chemical Oxygen Demand), violating municipal wastewater permits.

GHS Classification (Precautionary):

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][3][2]

  • H335: May cause respiratory irritation.[1][2]

Part 3: Pre-Disposal Segregation Strategy

Effective disposal starts at the bench, not the waste bin. Use this segregation logic to prevent cross-reactivity.

Waste Stream Category Contents Action/Labeling
Stream A: Solid Pure Chemical Expired powder, spill cleanup residues, weighing boats.[1]Label: "Non-Regulated Organic Chemical Solid."[1] Do NOT mix with oxidizers.[1]
Stream B: Aqueous Stock High concentration (>1M) stock solutions.[1]Label: "Non-Hazardous Buffer Solution." Check pH (adjust to 6-8).
Stream C: Experimental Waste Buffer mixed with biologicals (cells, media).[1]Label: "Biohazardous Waste."[1] Deactivate with Bleach (10%) or Autoclave.[1]
Stream D: Forbidden Mix Buffer mixed with Nitrites, Nitrates, or Strong Oxidizers.Label: "Hazardous Waste - Potential Nitrosamine Precursor."[1] Segregate IMMEDIATELY.

Part 4: Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Powder/Crystals)

Use this for expired shelf stocks or spill cleanup materials.[1]

  • PPE Verification: Don nitrile gloves, safety goggles, and a lab coat. If creating dust, use an N95 mask or work in a fume hood.

  • Containerization: Transfer the solid material into a wide-mouth High-Density Polyethylene (HDPE) jar.

    • Why HDPE? It is chemically inert to sulfonates and resistant to physical impact.

  • Labeling: Affix a hazardous waste tag. Even if "non-regulated," declare the chemical name clearly to prevent downstream mixing with incompatibles.

  • Sealing: Tape the lid to prevent loosening during transit.

  • Handoff: Transfer to your facility’s EHS (Environmental Health & Safety) pickup point.

Protocol B: Aqueous Liquid Waste

Use this for stock solutions or experimental supernatants.

  • pH Validation: Dip a pH strip into the waste container.

    • Requirement: pH should be between 5.0 and 9.0.

    • Correction: If too acidic, neutralize with dilute NaOH. If too basic, use dilute HCl. Never use Nitric Acid for neutralization due to nitrosamine risk.

  • Bulking: Pour into a designated "Aqueous Organic Waste" carboy (typically white or blue HDPE).

  • Headspace Rule: Leave at least 10% headspace in the carboy to allow for thermal expansion.

  • Secondary Containment: Ensure the carboy sits in a tray capable of holding 110% of the container's volume.

Protocol C: Biological Contamination (Cell Culture)

Use this when the buffer was used in cell media.

  • Deactivation: Add household bleach (Sodium Hypochlorite) to a final concentration of 10% (v/v).[1]

  • Incubation: Allow to sit for 30 minutes.

    • Mechanism:[1][3][2][4] This kills biological agents.[1] Note that bleach is an oxidizer; ensure no high-concentration amines are present to minimize chloramine fumes, though at physiological buffer concentrations (10-50mM), this is generally safe in a fume hood.[1]

  • Disposal:

    • Option 1 (Standard): Pour down the sanitary drain with copious water flushing (if local regulations permit decontaminated bio-waste).

    • Option 2 (Strict): If your facility prohibits drain disposal of any chemical treated with bleach, collect in "Deactivated Bio-Liquid" carboys.

Part 5: Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision-making process for disposing of 4-(Piperazin-1-yl)butane-1-sulfonic acid, prioritizing safety and regulatory compliance.

DisposalWorkflow Start Start: Identify Waste State IsSolid Is it Solid or Liquid? Start->IsSolid SolidPath Solid (Powder/Crystals) IsSolid->SolidPath Solid LiquidPath Liquid (Solution) IsSolid->LiquidPath Liquid Containerize Place in HDPE Container (No Oxidizers) SolidPath->Containerize IsBio Contains Biologicals? LiquidPath->IsBio LabelSolid Label: 'Non-Regulated Organic Chemical' Containerize->LabelSolid EHS_Solid Submit for Chemical Waste Pickup LabelSolid->EHS_Solid YesBio Add 10% Bleach Wait 30 Mins IsBio->YesBio Yes NoBio Check pH Level IsBio->NoBio No (Pure Chemical) DrainCheck Does Local Regs Permit Drain? YesBio->DrainCheck AdjustPH Adjust pH to 6-9 (No Nitric Acid!) NoBio->AdjustPH DrainDisp Flush Down Drain (Copious Water) DrainCheck->DrainDisp Yes BioCarboy Collect in Bio-Waste Carboy DrainCheck->BioCarboy No ChemCarboy Collect in Aqueous Chemical Waste Carboy AdjustPH->ChemCarboy

Figure 1: Decision tree for the safe disposal of piperazine-based sulfonate buffers, distinguishing between pure chemical waste and biological byproducts.[1]

Part 6: Emergency Procedures (Spill Management)

Scenario: You drop a 500g bottle of powder on the floor.

  • Isolate: Mark the area. If dust is visible, evacuate for 10 minutes to let it settle.

  • PPE: Wear N95 mask, goggles, and double nitrile gloves.

  • Containment: Do not dry sweep (creates dust).[1] Cover the spill with wet paper towels or an inert absorbent (vermiculite).

  • Cleanup: Scoop the wet slurry into a plastic waste bag.

  • Wash: Clean the surface with water and soap.[2]

  • Disposal: Label the bag as "Debris contaminated with [Chemical Name]" and treat as Stream A (Solid Waste).

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 16218769, 4-(Piperazin-1-yl)butane-1-sulfonic acid.[1] Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Waste Identification.[1] Retrieved from [Link][1]

  • World Health Organization (WHO). Nitrosamines: impurities of concern in pharmaceuticals. (Guidance on secondary amine risks).[1] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1] Retrieved from [Link][1]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.